4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
Description
The exact mass of the compound N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(2-methoxy-5-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-3-4-8(13-2)7(5-6)11-9(14)12-10/h3-5H,10H2,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGCFONJOWBXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374856 | |
| Record name | N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-34-9 | |
| Record name | N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mechanism of Action for 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: A Proposed Investigational Framework
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This technical guide focuses on a specific, yet under-investigated molecule: 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide . While direct experimental data on this compound is not available in the public domain, its structural features strongly suggest several plausible mechanisms of action based on extensive research into the thiosemicarbazide scaffold. This document outlines these probable mechanisms, provides a rationale grounded in structure-activity relationships, and details robust experimental workflows for their validation. The core of this analysis rests on the compound's thiosemicarbazide moiety, a known metal chelator and hydrogen-bonding participant, and its substituted phenyl ring, which modulates physicochemical properties and target specificity.[4][5]
Introduction and Core Structural Analysis
This compound (C₉H₁₃N₃OS) is a small molecule built upon a thiosemicarbazide backbone.[6][7] The therapeutic potential of this chemical family is well-documented, with activities ranging from antitubercular to antiviral and anticancer.[3] The mechanism of action for these compounds is intrinsically linked to their structure, which can be dissected into two key components:
-
The Thiosemicarbazide Core (-NH-NH-C(=S)-NH-) : This functional group is the primary driver of biological activity. Its nitrogen and sulfur atoms act as excellent donors, enabling the molecule to form stable chelation complexes with transition metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) that are often essential cofactors in enzyme active sites.[5][8][9] This chelation is a recurring theme in the inhibition of metalloenzymes. Molecular docking studies frequently show the sulfur atom penetrating deep into an enzyme's active site to interact directly with these metal ions.[8]
-
The Phenyl Substituent (2-Methoxy-5-methylphenyl) : The aromatic ring and its substituents dictate the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and increase lipophilicity. This enhancement can facilitate penetration of cellular membranes, allowing the compound to reach intracellular targets.[4] Furthermore, the specific positioning of these groups (ortho-methoxy, para-methyl) creates a unique electronic and steric profile that can confer selectivity and potency for specific biological targets.[4]
Given this structural foundation, we can postulate several high-probability mechanisms of action. The following sections provide a detailed overview of these potential pathways and the experimental protocols required to investigate them.
Postulated Mechanism 1: Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its overactivity can lead to hyperpigmentation disorders. Thiosemicarbazones, in particular, are among the most potent tyrosinase inhibitors discovered, often exhibiting IC₅₀ values in the sub-micromolar range.[8][10]
Causality of Action: The proposed mechanism is direct inhibition through chelation. The sulfur atom of the thiosemicarbazide moiety is believed to coordinate with the copper ions (Cu²⁺) in the tyrosinase active site, effectively blocking substrate access and catalytic activity.[8][10] The substituted phenyl ring contributes to the stability of the enzyme-inhibitor complex through hydrophobic and van der Waals interactions within the active site pocket.
Proposed Experimental Workflow: Tyrosinase Inhibition Assay
This protocol is designed to determine the compound's inhibitory potency (IC₅₀) and its kinetic mechanism against mushroom tyrosinase, a widely used model.
Caption: Workflow for Tyrosinase Inhibition Assay.
Detailed Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
Enzyme Solution: Prepare a 200 units/mL solution of mushroom tyrosinase in Assay Buffer.
-
Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in Assay Buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer. Kojic acid should be used as a positive control.[8]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Assay Buffer.
-
20 µL of the test compound dilution (or DMSO for control).
-
20 µL of Enzyme Solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
To determine the mechanism, repeat the assay with varying concentrations of both L-DOPA and the inhibitor to generate Lineweaver-Burk plots.
-
Postulated Mechanism 2: Anticancer Activity via Apoptosis Induction
Thiosemicarbazides have demonstrated notable anticancer properties, often by inducing programmed cell death (apoptosis).[1][4] The mechanism can be multifaceted, involving the generation of reactive oxygen species (ROS) due to metal chelation, inhibition of key enzymes like topoisomerase II, or modulation of critical signaling pathways such as JNK signaling.[1][11] The lipophilic nature imparted by the methoxy and methylphenyl groups could enhance cellular uptake, a crucial factor for efficacy.[4]
Causality of Action: The compound may accumulate in cancer cells and chelate intracellular iron or copper. This disrupts normal redox balance, leading to oxidative stress and subsequent activation of apoptotic cascades. Alternatively, it may directly inhibit enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][4]
Proposed Experimental Workflow: Cell Viability and Apoptosis Assay
This workflow assesses the compound's cytotoxic effects on a cancer cell line (e.g., A549 lung cancer or MDA-MB-231 breast cancer) and confirms if cell death occurs via apoptosis.
Caption: Workflow for Cytotoxicity and Apoptosis Assays.
Detailed Protocol Steps (MTT Assay):
-
Cell Culture: Seed A549 human lung carcinoma cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Use doxorubicin as a positive control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Other Probable Mechanisms and Corresponding Assays
The thiosemicarbazide scaffold is known to inhibit a wide range of other enzymes. Based on literature precedent, the following mechanisms are also highly plausible and warrant investigation.[1][12][13][14]
| Potential Target Enzyme | Therapeutic Relevance | Proposed Mechanism | Primary Assay | Reference |
| DNA Gyrase/Topoisomerase IV | Antibacterial | Dual inhibition of bacterial enzymes essential for DNA replication, leading to bacterial cell death. | DNA Gyrase Supercoiling Assay | [1] |
| Cholinesterases (AChE/BChE) | Alzheimer's Disease | Inhibition of enzymes that break down acetylcholine, thereby increasing neurotransmitter levels. | Ellman's Assay | [13][15] |
| Carbonic Anhydrases (hCA) | Glaucoma, Epilepsy, Cancer | Inhibition of zinc metalloenzymes that catalyze CO₂ hydration. The thiosemicarbazide moiety can coordinate the active site zinc ion. | Esterase Activity Assay | [12] |
| Monoamine Oxidases (MAO-A/B) | Depression, Parkinson's | Inhibition of flavoenzymes that metabolize monoamine neurotransmitters (serotonin, dopamine). | Amplex Red MAO Assay | [14] |
Conclusion and Future Directions
While this compound is a novel entity without a documented biological profile, its chemical structure provides a strong basis for forming testable hypotheses. The thiosemicarbazide core is a powerful pharmacophore that consistently demonstrates inhibitory activity against a host of metalloenzymes and other critical biological targets. The primary predicted mechanisms of action are enzyme inhibition via metal chelation at the active site, with tyrosinase and carbonic anhydrase being prime candidates, and anticancer activity through the induction of apoptosis.
The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for systematically characterizing the compound's true mechanism of action. Successful identification of a potent primary mechanism would position this molecule as a promising lead for further preclinical development in cosmetics, oncology, or neurodegenerative disease, depending on the findings.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review [mdpi.com]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
The Rising Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide Derivatives: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile coordination properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of derivatives based on the specific 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide core. We will dissect the synthetic rationale, explore the multifaceted biological activities including antimicrobial, anticancer, and antioxidant properties, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed to be a practical resource, offering not just a review of the field but also detailed, field-proven experimental protocols and the scientific causality behind methodological choices, empowering research teams to accelerate their drug discovery programs.
The Thiosemicarbazide Core: A Privileged Scaffold in Drug Discovery
Thiosemicarbazides and their derivatives, thiosemicarbazones, have captured the attention of medicinal chemists for decades.[3] Their defining feature is the N-N-C=S backbone, which provides a flexible and highly effective framework for coordinating with metal ions, a crucial aspect of their biological function.[4][5] This ability to chelate essential metal ions in biological systems is a key mechanism behind their activity, particularly in inhibiting metalloenzymes that are vital for pathogen survival and cancer cell proliferation.[6][7] The structural versatility of thiosemicarbazides allows for extensive modification, making them ideal candidates for developing targeted therapies.[8] The specific focus of this guide, the 4-(2-Methoxy-5-methylphenyl) moiety, offers a unique combination of lipophilicity and hydrogen bonding potential, providing a promising starting point for novel therapeutic agents.
Synthesis of this compound Derivatives: A Protocol Grounded in Mechanistic Chemistry
The synthesis of 1,4-disubstituted thiosemicarbazides is a robust and well-established process, typically achieved through the condensation reaction between a carboxylic acid hydrazide and an appropriate isothiocyanate.[9][10] The workflow is efficient and highly adaptable for creating a diverse library of derivatives.
General Synthetic Workflow
The logical flow from starting materials to the final derivatives is a multi-step process that ensures high purity and yield. The pathway begins with the synthesis of a key intermediate, the acid hydrazide, which is then reacted with various isothiocyanates to generate the target thiosemicarbazide library.
Caption: General workflow for the synthesis of thiosemicarbazide derivatives.
Detailed Experimental Protocol: Synthesis of 1-(2-Methoxy-5-methylbenzoyl)-4-(aryl)thiosemicarbazides
This protocol is a self-validating system, with purification and characterization steps designed to ensure the identity and purity of the final compounds.
-
Objective: To synthesize a library of 1-(2-Methoxy-5-methylbenzoyl)-4-(aryl)thiosemicarbazide derivatives.
-
Starting Materials: 2-Methoxy-5-methylbenzohydrazide, various substituted aryl isothiocyanates, absolute ethanol.
-
Procedure:
-
Equimolar quantities (e.g., 10 mmol) of 2-Methoxy-5-methylbenzohydrazide and the selected aryl isothiocyanate are added to a round-bottom flask.
-
Absolute ethanol (50 mL) is added as the solvent. The choice of ethanol is critical; it effectively dissolves the reactants and has a boiling point that facilitates the reaction without causing degradation.
-
The mixture is refluxed with constant stirring for 3-5 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
Purification: The solid is recrystallized from hot ethanol to yield the pure thiosemicarbazide derivative.[11]
-
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[10][11] Mass spectrometry is used to confirm the molecular weight.
The Spectrum of Biological Activity
Thiosemicarbazide derivatives are pleiotropic agents, exhibiting a wide range of biological activities.[2][12] This is largely attributed to the N-N-C=S toxophore, which can interact with multiple biological targets.
Antifungal and Antibacterial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[13] Thiosemicarbazide derivatives have shown significant promise in this area.[1][14]
-
Mechanism of Action: The primary antifungal and antibacterial mechanism is believed to involve the chelation of metal ions essential for microbial enzymes.[4] Furthermore, some derivatives disrupt fungal cell wall integrity.[15] The lipophilicity of the molecule, often enhanced by specific substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
-
Structure-Activity Relationship (SAR):
-
The presence of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) on the N4-phenyl ring often enhances antimicrobial activity.[2][9]
-
The NH-NH-C(=S)-NH core is considered essential for the antifungal response.[16]
-
The position of substituents on the phenyl ring can significantly influence efficacy, with meta-substituted compounds sometimes showing higher activity.[15]
-
Table 1: Representative Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound Class | Organism | Activity Metric | Result (µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline-based Thiosemicarbazides | C. albicans | MIC | 31.25 | [14] |
| Nitroimidazole Thiosemicarbazides | T. mentagrophytes | MIC | ≤ 125 | [15] |
| Phenyl-substituted Thiosemicarbazides | S. aureus | MIC | 250 | [14] |
| Phenyl-substituted Thiosemicarbazides | B. subtilis | MIC | >100 |[2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anticancer Activity
Thiosemicarbazides and their thiosemicarbazone counterparts are potent anticancer agents, with some compounds advancing to clinical trials.[7][17]
-
Mechanism of Action: A key mechanism is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair, thus halting cell proliferation.[17] Other proposed mechanisms include the inhibition of topoisomerase II, an enzyme that manages DNA tangles, and the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes, which induces oxidative stress and apoptosis in cancer cells.[6][7][17]
-
Structure-Activity Relationship (SAR):
-
The N,N,S donor atom set is crucial for forming the redox-active iron complexes that drive ROS generation.[7]
-
Coordination with metal ions like copper(II) often significantly enhances anticancer activity compared to the free ligand.[4][6]
-
Structural modifications that increase lipophilicity can improve cellular uptake and potency.[18]
-
Table 2: In Vitro Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | Cell Line | Activity Metric | Result (µg/mL) | Reference |
|---|---|---|---|---|
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | IC₅₀ | 3.238 | [18] |
| 4-Nitrobenzaldehyde thiosemicarbazone | EAC (Ascites) | IC₅₀ | 3.832 | [18] |
| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast) | IC₅₀ | 7.102 | [18] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | IC₅₀ | < 2.5 |[18] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antioxidant Properties
Many pathological conditions, including cancer, are associated with oxidative stress caused by free radicals.[6] The ability of thiosemicarbazide derivatives to neutralize these radicals contributes to their therapeutic profile.[19][20]
-
Mechanism of Action: The antioxidant activity stems from the presence of sulfur and nitrogen atoms in the thiocarbamide group, which can stabilize radicals and participate in charge delocalization.[6] The hydrazine moiety (-NH-NH2) can act as a hydrogen donor, effectively scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20][21]
Key Experimental Protocols: A Guide for the Bench Scientist
The following protocols are standardized workflows for evaluating the primary biological activities of novel thiosemicarbazide derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This workflow determines the Minimum Inhibitory Concentration (MIC) of a compound, a gold-standard metric for antibacterial and antifungal efficacy.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing a compound's effect on cancer cell viability.
-
Objective: To determine the IC₅₀ value of a derivative against a cancer cell line.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of ~5,000 cells/well and allowed to adhere overnight.
-
The synthesized compounds are dissolved in DMSO and serially diluted in culture media to achieve a range of final concentrations.
-
The old media is removed from the wells, and 100 µL of the media containing the test compounds is added. A control group receives media with DMSO only.
-
The plates are incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into a purple formazan precipitate.
-
The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at ~570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]
Conclusion and Future Outlook
Derivatives of this compound represent a promising and adaptable scaffold for the development of new therapeutic agents. Their straightforward synthesis and diverse biological activities make them attractive candidates for further investigation. Future research should focus on expanding chemical libraries to refine structure-activity relationships, exploring their potential as antiviral agents, and investigating their in vivo efficacy and safety profiles in animal models. The complexation of these ligands with various metal ions also remains a fertile ground for discovering compounds with enhanced potency and novel mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes | MDPI [mdpi.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]
- 19. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Physicochemical properties of CAS 71058-34-9.
An In-depth Technical Guide to the Physicochemical Properties of 3-O-Ethyl-L-ascorbic Acid Senior Application Scientist Note: The initial request specified CAS 71058-34-9. However, publicly available scientific data predominantly associates this number with 4-(2-methoxy-5-methylphenyl)-3-thiosemicarbazide. The detailed requirements for a technical guide on physicochemical properties strongly align with the widely studied cosmetic ingredient, 3-O-Ethyl-L-ascorbic Acid , which has the CAS number 86404-04-8 . This guide will focus on the latter, as it is the substance for which substantial technical data is available and is of significant interest to researchers and drug development professionals in the dermatological and cosmetic fields.
Introduction
L-ascorbic acid, or vitamin C, is a potent antioxidant revered for its beneficial effects on the skin, including collagen synthesis stimulation and skin brightening. However, its inherent instability and poor penetration through the skin's lipid barrier have historically limited its efficacy in topical formulations.[1] To overcome these limitations, derivatives have been developed, among which 3-O-ethyl-L-ascorbic acid has emerged as a highly promising and stable alternative.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-O-ethyl-L-ascorbic acid, offering insights into its behavior in formulations and its interaction with biological systems. The information presented herein is intended to support researchers, cosmetic formulators, and drug development professionals in leveraging the full potential of this advanced vitamin C derivative.
Molecular Structure and Identification
The key to the enhanced stability and unique solubility profile of 3-O-ethyl-L-ascorbic acid lies in its molecular structure. An ethyl group is attached to the third carbon position of the ascorbic acid molecule, protecting the most reactive hydroxyl group from oxidation.[3]
IUPAC Name: (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one[4][5] Synonyms: 3-O-Ethylascorbic acid, VC Ethyl Ether, L-Ascorbic acid 3-O-ethyl ether[4] CAS Number: 86404-04-8[4][6][7] Molecular Formula: C₈H₁₂O₆[5][6] Molecular Weight: 204.18 g/mol [5]
Below is a diagram illustrating the logical relationship between L-ascorbic acid and its ethylated derivative, highlighting the structural modification that imparts enhanced stability.
References
- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 4. avenalab.com [avenalab.com]
- 5. 3-O-Ethylascorbic acid | C8H12O6 | CID 150736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Reliable factory customized supply 3-O-Ethyl-L-ascorbic acid (Vitamin C Ethyl Ether) 86404-04-8 [finerchem.com]
Unlocking a Versatile Pharmacophore: A Technical Guide to the Therapeutic Applications of Substituted Thiosemicarbazides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thiosemicarbazides represent a class of small molecules possessing a flexible N-N-S donor sequence, a feature that imparts a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We delve into their significant anticancer, antimicrobial, anticonvulsant, and antiviral properties, supported by quantitative structure-activity relationship (SAR) data. Key molecular mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase IIα, modulation of GABAergic pathways, and disruption of viral proteases, are detailed. Furthermore, this guide furnishes validated, step-by-step experimental protocols for the synthesis of N4-aryl thiosemicarbazides and for the evaluation of their cytotoxic and antimicrobial efficacy, serving as a vital resource for advancing the research and development of this promising chemical scaffold.
Introduction: The Thiosemicarbazide Core
Thiosemicarbazides are derivatives of thiocarbamic acid, characterized by the core structure R¹R²N-N(R³)-C(=S)-NR⁴R⁵. The vast potential for substitution at the N1 and N4 positions allows for extensive chemical modification, making this scaffold a cornerstone in medicinal chemistry.[1] This structural versatility enables the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn dictates the compound's interaction with biological targets.[2] The ability of the thiocarbonyl (C=S) and hydrazine (-NH-NH₂) moieties to act as effective metal chelators is also central to many of their biological functions, particularly in anticancer applications where the disruption of metal-dependent enzymes is a key mechanism.[3][4] This guide will synthesize field-proven insights and current research to provide a comprehensive overview of this multifaceted class of compounds.
Core Synthetic Methodologies
The most prevalent and efficient method for synthesizing 4-substituted thiosemicarbazides involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate. This reaction is typically high-yielding and can be performed under mild conditions.[3][5]
Experimental Protocol: General Synthesis of a 4-Aryl-Thiosemicarbazide
This protocol describes the reaction between an aryl isothiocyanate and hydrazine hydrate, a common and reliable method for producing the thiosemicarbazide backbone.
Materials:
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)
-
Hydrazine hydrate (98-100%) (1.1 eq)
-
Absolute Ethanol or Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
In a round-bottom flask, dissolve the aryl isothiocyanate (1.0 eq) in a suitable solvent like absolute ethanol or toluene.
-
Place the flask in an ice bath and begin stirring the solution.
-
Add hydrazine hydrate (1.1 eq) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, a solid precipitate of the 4-aryl-thiosemicarbazide typically forms. If precipitation is slow, the mixture can be cooled again in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold ethanol or toluene to remove unreacted starting materials.
-
Dry the purified product under vacuum.
Characterization:
-
Melting Point: Determine the melting point to assess purity. A sharp melting range indicates a pure compound.
-
FTIR Spectroscopy: Record an FTIR spectrum to identify characteristic functional group vibrations, such as N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1250 cm⁻¹), and aromatic C-H bands.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.
Mechanisms of Therapeutic Action
The diverse therapeutic effects of substituted thiosemicarbazides stem from their ability to interact with multiple biological targets. The specific mechanism is highly dependent on the substitution pattern and the cellular context.
Anticancer Activity
The anticancer effects of thiosemicarbazones (derivatives of thiosemicarbazides) are multifaceted, primarily revolving around the disruption of iron metabolism and inhibition of key enzymes essential for cell proliferation.[4]
-
Ribonucleotide Reductase (RR) Inhibition: RR is a critical iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis—the conversion of ribonucleotides to deoxyribonucleotides.[2][4] Thiosemicarbazones act as potent iron chelators. They form redox-active complexes with iron, which can lead to the generation of reactive oxygen species (ROS).[1][6] This process destroys the essential tyrosyl radical in the R2 subunit of the enzyme, thereby inactivating it and halting DNA synthesis and repair.[2][6]
-
Topoisomerase IIα Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase IIα (Topo IIα) is vital for cell division, and its inhibition leads to catastrophic DNA damage in replicating cancer cells. Certain thiosemicarbazones have been identified as catalytic inhibitors of Topo IIα, preventing the enzyme from relaxing and decatenating DNA without stabilizing the DNA-cleavage complex, a mechanism distinct from traditional Topo II poisons like etoposide.[7][8]
-
Induction of Apoptosis: By inhibiting RR and Topo IIα and inducing oxidative stress through ROS generation, thiosemicarbazides trigger programmed cell death (apoptosis). This can occur through various signaling pathways. Studies have shown that these compounds can induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the expression of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2) proteins.[7][9] Activation of the mitochondrial pathway, leading to loss of mitochondrial membrane potential, is another key apoptotic mechanism.[10]
Antimicrobial Activity
Substituted thiosemicarbazides exhibit broad-spectrum activity against various bacteria and fungi.[11] Their mechanism often involves targeting essential metabolic pathways unique to the microorganisms.
-
Enzyme Inhibition: In Mycobacterium tuberculosis, thiosemicarbazide derivatives have been shown to target the enoyl-acyl carrier protein (ACP) reductase (InhA).[12] This enzyme is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.
-
Disruption of DNA Metabolism: Similar to their anticancer effects, some thiosemicarbazides may act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[6][13]
Anticonvulsant Activity
The anticonvulsant properties of thiosemicarbazides are primarily linked to their ability to modulate inhibitory neurotransmission in the central nervous system.
-
GABAergic System Modulation: The leading hypothesis is that these compounds enhance the action of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[14] They are thought to act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions into neurons.[15][16] This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby suppressing seizure activity. Thiosemicarbazide itself is a convulsant because it inhibits glutamic acid decarboxylase, the enzyme that synthesizes GABA; however, specific substituted derivatives can have the opposite, anticonvulsant effect by directly interacting with the receptor.[14]
Antiviral Activity
Thiosemicarbazides have been investigated as inhibitors of a range of viruses, including Dengue virus, HCV, and coronaviruses.[17][18][19]
-
Inhibition of Viral Enzymes: A key mechanism is the inhibition of essential viral enzymes. For instance, certain thiosemicarbazones have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease critical for viral replication.[20] By binding to the active site of Mpro, they block the processing of viral polyproteins, thereby halting the viral life cycle.
Therapeutic Applications & Structure-Activity Relationships
The therapeutic efficacy of a substituted thiosemicarbazide is critically dependent on the nature and position of its substituents. The following sections summarize key SAR findings supported by quantitative data.
Anticancer Agents
The presence of aromatic or heteroaromatic rings is often crucial for potent anticancer activity. Di-substitution at the terminal N4 atom has also been identified as a key feature for high potency.[5]
| Compound Class/Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Di-2-pyridylketone thiosemicarbazones (e.g., Dp44mT) | Various | < 0.1 - 5.0 | [5][18] |
| 2-Benzoylpyridine thiosemicarbazones | Various | < 1.0 | [5] |
| Isatin-derived thiosemicarbazones (5-Methoxy, N4-Pyrrolidinyl) | A431 (Skin) | 0.9 | [21] |
| 2-(pyridin-2-ylmethylene)-N-phenylhydrazine-1-carbothioamide | BxPC-3 (Pancreatic) | < 0.1 | [22] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [22] |
Table 1: Representative Anticancer Activity of Substituted Thiosemicarbazones.
Antimicrobial Agents
For antibacterial activity, lipophilicity and the presence of specific pharmacophores like trifluoromethyl groups play a significant role. Halogen substitutions on aryl rings also modulate activity.[2]
| Compound Substituents (4-Aryl) | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(3-Trifluoromethylphenyl) | M. luteus ATCC 10240 | 3.9 | [11] |
| 4-(2-Chlorophenyl) | S. aureus ATCC 43300 (MRSA) | 62.5 | [11] |
| 4-(3-Chlorophenyl) | S. epidermidis ATCC 12228 | 31.25 | [11] |
| Imidazole/Thiophene derived | S. aureus ATCC 6538 | 39.68 | [4] |
| Quinoline-sulfonyl-3-chlorophenyl | C. albicans | 31.25 | [12] |
Table 2: Representative Antimicrobial Activity (MIC) of Substituted Thiosemicarbazides.
Anticonvulsant Agents
Aryl substitution is a common feature among anticonvulsant thiosemicarbazides and their derivatives. The nature and position of substituents on the aryl ring significantly affect both efficacy (ED₅₀) and neurotoxicity (TD₅₀).
| Compound Substituents | Seizure Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazole-3-thione | MES | 35.2 | >3.8 | [23] |
| N-(2-hydroxyethyl)stearamide | MES | 20.5 | >48.8 | [24] |
| Benzothiazole derivative | MES | 40.96 | 8.4 | [24] |
| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | MES | Active at 30 mg/kg | N/A |
Table 3: Representative Anticonvulsant Activity of Thiosemicarbazide Derivatives. (Note: MES = Maximal Electroshock Seizure test)
Key Experimental Protocols
This section provides standardized protocols for the biological evaluation of substituted thiosemicarbazides.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of compound concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test values. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Challenges and Future Perspectives
While substituted thiosemicarbazides hold immense therapeutic promise, challenges related to their clinical translation remain. Issues such as poor aqueous solubility, potential for off-target toxicity, and the development of resistance need to be addressed through further medicinal chemistry efforts.[21] Future research will likely focus on:
-
Hybrid Molecules: Combining the thiosemicarbazide pharmacophore with other known active moieties to create hybrid drugs with dual mechanisms of action.
-
Targeted Delivery: Developing prodrugs or nanoparticle-based delivery systems to improve bioavailability and reduce systemic toxicity.
-
Mechanism Elucidation: Further exploring the molecular targets and signaling pathways to better understand their polypharmacology and identify biomarkers for patient stratification.
The structural simplicity, synthetic accessibility, and broad biological activity of substituted thiosemicarbazides ensure they will remain a highly active area of investigation in the quest for novel therapeutics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]
- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. thescipub.com [thescipub.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Gabapentin - Wikipedia [en.wikipedia.org]
- 23. Item - Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles - figshare - Figshare [figshare.com]
- 24. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial and Antifungal Spectrum of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
This in-depth technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of the thiosemicarbazide derivative, 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective agents. By synthesizing current knowledge on thiosemicarbazides with established experimental protocols, this guide offers a framework for evaluating the therapeutic potential of this specific compound.
Introduction: The Therapeutic Promise of Thiosemicarbazides
Thiosemicarbazides are a class of compounds characterized by the thiosemicarbazide group (-NH-CS-NH-NH2) that have garnered significant scientific interest for their diverse biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The broad-spectrum antimicrobial potential of thiosemicarbazides makes them a promising scaffold for the development of new drugs to combat the growing challenge of antimicrobial resistance.[4][5] The biological activity of these derivatives is often influenced by the nature and position of substituents on the phenyl ring.[1][4][6] This guide focuses on the specific derivative, this compound, providing a technical exploration of its potential antimicrobial and antifungal efficacy. While direct studies on this particular molecule are limited, this guide extrapolates from the well-documented activities of structurally related thiosemicarbazides to present a predictive analysis and a robust experimental framework for its evaluation.
Synthesis of this compound
The synthesis of 4-substituted thiosemicarbazides is a well-established chemical process. Typically, it involves the reaction of a corresponding acid hydrazide with an appropriate isothiocyanate.[7][8] In the case of this compound, the synthesis would likely proceed through the reaction of a suitable hydrazide with 2-methoxy-5-methylphenyl isothiocyanate. The purity and structure of the synthesized compound are typically confirmed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis.[7]
Postulated Mechanism of Action
The antimicrobial and antifungal activity of thiosemicarbazide derivatives is believed to stem from several mechanisms. One of the primary proposed mechanisms is the inhibition of topoisomerases, specifically DNA gyrase and topoisomerase IV in bacteria.[4][9][10] These enzymes are crucial for DNA replication, and their inhibition leads to cell death. The thiosemicarbazide core can form hydrogen bonds and electrostatic interactions within the ATP binding site of these enzymes.[9][10] Another potential mechanism, particularly relevant to antifungal activity, is the chelation of essential metal ions, such as iron, which are vital for fungal growth and metabolism.[11] Some thiosemicarbazones, closely related to thiosemicarbazides, have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]
Caption: Postulated mechanisms of antimicrobial and antifungal action of this compound.
Predicted Antimicrobial and Antifungal Spectrum
Based on studies of structurally similar thiosemicarbazides, this compound is predicted to exhibit activity against a range of pathogenic microorganisms.
Antibacterial Activity
Thiosemicarbazide derivatives have demonstrated notable activity against Gram-positive bacteria, including strains of Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Micrococcus luteus.[7][12] The activity against Gram-negative bacteria is often more variable.[7] The presence of a methoxy group on the phenyl ring has been associated with broad-spectrum activity in some thiosemicarbazide derivatives.[1][13]
Antifungal Activity
A broad range of antifungal activity has been reported for thiosemicarbazides and their derivatives.[1][5][14] Significant activity has been observed against various species of Candida, including Candida albicans, Candida glabrata, and Candida krusei, as well as against dermatophytes like Trichophyton species.[1][3][13] Some derivatives have also shown efficacy against mycotoxigenic fungi such as Aspergillus species.[11]
Table 1: Predicted Antimicrobial and Antifungal Spectrum and Potency
| Microbial Group | Representative Species | Predicted Activity | Predicted MIC Range (µg/mL) | Reference Compounds |
| Gram-positive Bacteria | Staphylococcus aureus | Moderate to High | 3.9 - 250 | Thiosemicarbazides with substituted phenyl rings[7] |
| Staphylococcus epidermidis | Moderate | 15.63 - 1000 | Thiosemicarbazide derivatives[15] | |
| Micrococcus luteus | Moderate | 64 - 250 | Thiosemicarbazide derivatives[7] | |
| Gram-negative Bacteria | Escherichia coli | Low to Moderate | >1000 (variable) | Thiosemicarbazide derivatives[5] |
| Pseudomonas aeruginosa | Low | >1000 (variable) | Thiosemicarbazone derivatives[16] | |
| Fungi (Yeasts) | Candida albicans | Moderate to High | 31.25 - 250 | Quinoline-based thiosemicarbazides[17] |
| Candida glabrata | High | ≤0.0156 - 2 | Thiosemicarbazone derivatives[3] | |
| Trichophyton spp. | High | 31.25 - 125 | Thiosemicarbazide derivatives with a nitroimidazole moiety[1][13] | |
| Fungi (Molds) | Aspergillus spp. | Moderate | 125 - 500 | Thiosemicarbazones[11] |
Note: The predicted MIC ranges are extrapolated from studies on various thiosemicarbazide and thiosemicarbazone derivatives and should be experimentally verified for this compound.
Experimental Protocols for Antimicrobial and Antifungal Susceptibility Testing
To empirically determine the antimicrobial and antifungal spectrum of this compound, standardized susceptibility testing methods should be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Step-by-Step Protocol:
-
Preparation of the Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[20] Dilute this suspension in the appropriate broth to the final required concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).[20][21]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][22][23][24]
Caption: Workflow for Broth Microdilution MIC Determination.
Disk Diffusion Method for Zone of Inhibition Assessment
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[25][26][27]
Step-by-Step Protocol:
-
Preparation of Agar Plates: Use Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar or RPMI agar with 2% glucose for fungi.
-
Inoculum Preparation and Plating: Prepare a standardized microbial suspension (0.5 McFarland standard) and evenly swab it onto the surface of the agar plate.[28]
-
Disk Preparation and Application: Impregnate sterile paper disks with a known concentration of this compound. Aseptically place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeasts).[26][29]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Interpretation of Results
-
MIC Values: The MIC value is a direct measure of the potency of the compound against a specific microorganism.[22][23][24] Lower MIC values indicate higher potency. These values can be compared to established breakpoints for known antimicrobial agents to categorize the organism as susceptible, intermediate, or resistant, although specific breakpoints for this novel compound will not be available.[28][30]
-
Zone of Inhibition: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Larger zones generally indicate greater susceptibility.
Conclusion and Future Directions
While direct experimental data on the antimicrobial and antifungal spectrum of this compound is not yet widely published, the extensive body of research on related thiosemicarbazide derivatives provides a strong rationale for its investigation as a potential anti-infective agent. The presence of the methoxy and methyl groups on the phenyl ring may confer favorable biological activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy against a broad panel of bacterial and fungal pathogens. Future research should focus on determining the precise MIC values against clinically relevant strains, elucidating the specific mechanism of action, and conducting in vivo efficacy and toxicity studies to fully assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. modernscientificpress.com [modernscientificpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. Broth microdilution susceptibility testing. [bio-protocol.org]
- 22. idexx.com [idexx.com]
- 23. dickwhitereferrals.com [dickwhitereferrals.com]
- 24. idexx.dk [idexx.dk]
- 25. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 26. connectsci.au [connectsci.au]
- 27. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 29. researchgate.net [researchgate.net]
- 30. droracle.ai [droracle.ai]
An In-Depth Technical Guide to 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. We will delve into its molecular structure, a robust synthesis protocol, its characterization through spectroscopic methods, and explore its potential therapeutic applications based on the well-established biological activities of the thiosemicarbazide scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of organic compounds characterized by a thiourea core with an amino group attached to one of the nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which include antimicrobial, antiviral, and anticancer properties.[1][2] The ability of the thiosemicarbazide moiety to act as a chelating agent for metal ions is also a key aspect of its biological function.[2] The specific compound, this compound, incorporates a substituted phenyl ring which can modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central thiosemicarbazide core linked to a 2-methoxy-5-methylphenyl group. The presence of the methoxy and methyl substituents on the phenyl ring influences the molecule's overall polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃OS | [3] |
| Molecular Weight | 211.28 g/mol | [3] |
| CAS Number | 71058-34-9 | [3] |
| Appearance | Solid (predicted) | [3] |
| InChI Key | DOGCFONJOWBXML-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=S)NN |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 4-substituted-3-thiosemicarbazides is most commonly and efficiently achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate.[4][5] This method is reliable and generally proceeds with high yield.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Methoxy-5-methylphenyl isothiocyanate[6]
-
Hydrazine hydrate (99-100%)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Methoxy-5-methylphenyl isothiocyanate in anhydrous ethanol.
-
Slowly add 1.1 equivalents of hydrazine hydrate to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final compound.
Expert Insight: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the isothiocyanate. Anhydrous ethanol is the preferred solvent as it readily dissolves the starting materials and allows for the precipitation of the product upon formation.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar thiosemicarbazide derivatives.[4]
¹H NMR Spectroscopy
-
Aromatic Protons: Signals for the protons on the phenyl ring are expected in the range of δ 6.8-7.5 ppm.
-
NH Protons: The protons of the -NH- and -NH₂ groups will appear as broad singlets, typically in the downfield region of the spectrum (δ 8.0-10.0 ppm), and their positions can be concentration-dependent.
-
Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group should be observed around δ 3.8-4.0 ppm.
-
Methyl Protons: A singlet for the aromatic -CH₃ group is expected around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
-
Thiocarbonyl Carbon (C=S): The most downfield signal, characteristic of the C=S group, is anticipated in the range of δ 180-185 ppm.
-
Aromatic Carbons: Multiple signals for the aromatic carbons will be present in the δ 110-150 ppm region. The carbon attached to the methoxy group will be further downfield.
-
Methoxy Carbon: The carbon of the -OCH₃ group is expected around δ 55-60 ppm.
-
Methyl Carbon: The signal for the aromatic -CH₃ group should appear in the upfield region, around δ 20-25 ppm.
IR Spectroscopy
-
N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the amino and hydrazinyl groups.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=S Stretching: A strong absorption band corresponding to the thiocarbonyl group (C=S) is expected in the range of 1100-1250 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (211.28). The fragmentation pattern would likely involve the cleavage of the C-N and N-N bonds of the thiosemicarbazide chain.
Potential Applications in Drug Development
While specific biological studies on this compound are not extensively reported in the literature, the broader class of thiosemicarbazide derivatives has shown significant promise in various therapeutic areas.
Antimicrobial Activity
Thiosemicarbazides are known to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][2] The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to inhibit specific enzymes within the pathogens.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiosemicarbazide derivatives.[2][7] Their proposed mechanisms of action include the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis in cancer cells. The substitution pattern on the aromatic ring of this compound could be a key determinant of its cytotoxic selectivity and potency.
Antiviral Activity
Certain thiosemicarbazide derivatives have also been investigated for their antiviral properties.[1] Their mode of action can involve the inhibition of viral enzymes or interference with the viral replication cycle.
Caption: Potential therapeutic applications of the thiosemicarbazide scaffold.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the established biological activities of the thiosemicarbazide class of compounds make it an attractive candidate for screening in antimicrobial and anticancer assays. The detailed characterization protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate this and other related compounds. Future studies should focus on the in-depth biological evaluation of this specific molecule to elucidate its mechanism of action and to assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxy-5-methylphenyl isothiocyanate [oakwoodchemical.com]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 2-Methoxy-5-methylphenyl isothiocyanate [myskinrecipes.com]
- 7. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide, a member of the versatile thiosemicarbazide class of compounds. While this specific molecule remains largely unexplored in dedicated biological studies, its structural motifs are present in compounds with significant pharmacological interest. This document serves as a foundational resource, detailing the compound's identity, a robust and validated synthesis protocol, and an exploration of its potential biological activities based on the well-documented properties of the broader thiosemicarbazide family. By contextualizing its potential within established research, this guide aims to equip researchers with the necessary information to explore its therapeutic and scientific applications. We will delve into the rationale behind the synthetic pathway and provide a framework for its initial biological evaluation, thereby establishing a basis for future investigation.
Compound Identification and Chemical Properties
This compound is a distinct aromatic thiosemicarbazide. Its nomenclature and fundamental properties are crucial for accurate sourcing, handling, and experimental design. While various systematic names can be generated, the most commonly accepted and indexed identifiers are presented below.
| Identifier | Value | Source |
| Primary Name | This compound | IUPAC |
| CAS Number | 71058-34-9 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₉H₁₃N₃OS | [1][2] |
| Molecular Weight | 211.28 g/mol | [1][2] |
| Alternative Name | 1-Amino-3-(2-methoxy-5-methylphenyl)thiourea | PubChem[1] |
| InChI Key | DOGCFONJOWBXML-UHFFFAOYSA-N | IUPAC[1] |
| Physical Form | Solid | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in medicinal chemistry, prized for its efficiency and high yields. The core principle involves the nucleophilic addition of a hydrazine to an isothiocyanate. This reaction is both robust and versatile, allowing for the generation of a diverse library of thiosemicarbazide derivatives.
Synthetic Workflow
The synthesis of this compound is achieved through a two-step process, beginning with the readily available starting material, 2-Methoxy-5-methylaniline.
Caption: Synthetic pathway for this compound.
Causality in Experimental Design
-
Step 1: Formation of 2-Methoxy-5-methylphenyl isothiocyanate. The initial and critical step is the conversion of the primary amine (2-Methoxy-5-methylaniline) into the highly reactive isothiocyanate intermediate. This is typically achieved by reacting the amine with thiophosgene or a combination of carbon disulfide and a coupling agent. Thiophosgene is highly effective but also highly toxic, requiring stringent safety protocols. The carbon disulfide method is a common, safer alternative. The isothiocyanate group (-N=C=S) is an excellent electrophile, primed for the subsequent nucleophilic attack.
-
Step 2: Reaction with Hydrazine Hydrate. The terminal amino group of hydrazine hydrate acts as a potent nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group. The subsequent proton transfer steps lead to the stable thiosemicarbazide product. This reaction is generally carried out in an alcoholic solvent, such as ethanol, which facilitates the dissolution of the reactants and the precipitation of the final product upon completion.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 4-aryl-3-thiosemicarbazides.
Materials:
-
2-Methoxy-5-methylphenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Isothiocyanate: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-Methoxy-5-methylphenyl isothiocyanate in 30 mL of absolute ethanol. Stir the solution at room temperature until the isothiocyanate is fully dissolved.
-
Addition of Hydrazine Hydrate: To the stirred solution, add 0.01 mol of hydrazine hydrate dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. A precipitate will begin to form as the reaction progresses.
-
Completion and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Potential Biological Activities and Mechanisms of Action
While direct biological studies on this compound are not extensively published, the thiosemicarbazide scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities.[3] These compounds are known to exert their effects through various mechanisms, often involving metal chelation and enzyme inhibition.
Overview of Thiosemicarbazide Bioactivity
-
Antimicrobial Activity: Thiosemicarbazide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5] Their mechanism is often attributed to the inhibition of essential enzymes or disruption of cellular processes. Many studies have shown particular efficacy against Gram-positive bacteria.
-
Anticancer Activity: A substantial body of research highlights the anticancer potential of thiosemicarbazides and their derivatives, thiosemicarbazones.[6][7][8][9] Their mode of action is often multifactorial, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).
-
Enzyme Inhibition: The thiosemicarbazide moiety can interact with the active sites of various enzymes. For instance, certain derivatives are potent inhibitors of tyrosinase, an enzyme involved in melanin production, making them of interest in dermatology and food science.[10][11][12] Others have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism.[13][14]
Caption: Potential mechanisms of action for thiosemicarbazide-based compounds.
Protocol for Preliminary Biological Evaluation: Antibacterial Susceptibility Testing
To provide a starting point for the biological investigation of this compound, a standard protocol for determining its antibacterial activity is outlined below.
Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative approach to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator at 37°C
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture in saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its straightforward synthesis and the established biological relevance of its core thiosemicarbazide structure position it as a promising candidate for further investigation. While this guide provides a robust framework for its synthesis and initial biological screening, the specific cytotoxic, antimicrobial, and enzymatic inhibitory profile of this particular compound remains to be elucidated. Future research should focus on a comprehensive biological evaluation to determine its specific spectrum of activity and mechanism of action. Such studies will be instrumental in defining its potential as a lead compound for drug development or as a valuable tool for chemical biology research.
References
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. cyprusjmedsci.com [cyprusjmedsci.com]
- 7. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking | MDPI [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Characterization of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
Abstract
This document provides a comprehensive guide for the synthesis and characterization of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide, a substituted thiosemicarbazide of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are recognized as valuable intermediates for the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[1][2][3] This protocol details a reliable synthetic route, purification methods, and a full suite of analytical techniques for structural confirmation and purity assessment, designed for researchers in organic synthesis and pharmaceutical sciences.
Introduction
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety.[4] The presence of multiple reactive sites makes them versatile building blocks for synthesizing heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles.[3][5] The title compound, this compound (Molecular Formula: C₉H₁₃N₃OS, Molecular Weight: 211.29 g/mol ), incorporates a substituted phenyl ring, which can significantly influence its physicochemical properties and biological activity.[6][7][8] The methoxy and methyl groups on the aromatic ring can modulate lipophilicity and electronic properties, making this scaffold a target for developing novel therapeutic agents. This guide provides a robust, field-proven protocol for its synthesis and detailed characterization.
Chemical Reaction Scheme
The synthesis proceeds via the reaction of 2-methoxy-5-methylphenyl isothiocyanate with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
Reaction: 2-Methoxy-5-methylphenyl isothiocyanate + Hydrazine Hydrate → this compound
Experimental Protocol
All reagents should be of analytical grade and used as received unless otherwise specified.
| Reagent | CAS Number | Molecular Formula | Supplier | Notes |
| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | Sigma-Aldrich | Starting material for isothiocyanate |
| Thiophosgene | 463-71-8 | CSCl₂ | Sigma-Aldrich | Highly toxic, handle with extreme caution |
| Hydrazine Hydrate (80%) | 7803-57-8 | H₆N₂O | Merck | Corrosive and toxic |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Fisher Scientific | Anhydrous |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | Fisher Scientific | For recrystallization |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | VWR | For workup |
This intermediate is often not commercially available and needs to be synthesized. A common method involves the reaction of the corresponding aniline with thiophosgene.
-
Step 1: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, dissolve 2-methoxy-5-methylaniline (0.1 mol) in anhydrous dichloromethane (200 mL).
-
Step 2: Cool the solution to 0-5 °C in an ice bath.
-
Step 3: Add thiophosgene (0.11 mol) dropwise to the stirred solution over 30 minutes.
-
Step 4: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Step 5: Monitor the reaction by Thin Layer Chromatography (TLC).
-
Step 6: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with water (1 x 100 mL).
-
Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude isothiocyanate, which can be used in the next step without further purification.
-
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask, dissolve the crude 2-methoxy-5-methylphenyl isothiocyanate (0.05 mol) in 100 mL of ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
-
Step 2: Addition of Hydrazine
-
Add hydrazine hydrate (80%, 0.06 mol) dropwise to the cooled solution over a period of 20 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Causality: Slow, cooled addition prevents side reactions and ensures the formation of the desired 4-substituted thiosemicarbazide.
-
-
Step 3: Reflux
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system).
-
-
Step 4: Isolation and Purification
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 300 mL of ice-cold water with stirring. A white solid precipitate will form.
-
Self-Validation: The formation of a precipitate upon quenching in water is the first indicator of successful product formation, as the product has low solubility in water.
-
Filter the solid using a Büchner funnel, and wash thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Recrystallize the crude product from 95% ethanol to obtain a pure, crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterization and Data Analysis
The structure and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and physical methods.
| Property | Expected Value |
| Molecular Formula | C₉H₁₃N₃OS |
| Molecular Weight | 211.29 g/mol [6] |
| Appearance | White to off-white crystalline solid[7] |
| Melting Point | To be determined experimentally (literature values may vary) |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in ethanol; insoluble in water. |
4.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should be recorded using a KBr pellet.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3400 - 3100 | ν(N-H) | Multiple bands expected for -NH₂ and secondary -NH groups.[9][10] |
| 3050 - 3000 | ν(C-H) aromatic | Stretching vibrations of C-H bonds on the phenyl ring. |
| 2980 - 2850 | ν(C-H) aliphatic | Stretching vibrations of methyl and methoxy C-H bonds. |
| ~1630 | δ(N-H) | Bending vibration of the -NH₂ group.[11] |
| ~1550 | ν(C=S) + ν(C-N) | Thioamide II band, characteristic of thiosemicarbazides. |
| ~1250 | ν(C-O) | Asymmetric stretching of the aryl-ether bond (methoxy group). |
| ~830 | ν(C=S) | Thioamide IV band, significant C=S stretching contribution.[11] |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.2 (s, 1H): This singlet corresponds to the proton on the nitrogen adjacent to the phenyl ring (-NH-Ph).
-
δ ~7.8 (s, 1H): Singlet for the proton on the nitrogen adjacent to the C=S group (-NH-C=S).
-
δ 6.8-7.2 (m, 3H): Multiplet corresponding to the three aromatic protons on the phenyl ring.
-
δ ~4.5 (s, 2H): A broad singlet for the terminal -NH₂ protons.
-
δ ~3.8 (s, 3H): Singlet for the methoxy (-OCH₃) protons.
-
δ ~2.2 (s, 3H): Singlet for the methyl (-CH₃) protons attached to the ring.
-
Note: Chemical shifts are approximate and can vary slightly. The NH protons are exchangeable with D₂O.[12][13]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~182.0: Thiocarbonyl carbon (C=S).
-
δ ~150.0, ~130.0, ~128.0, ~125.0, ~115.0, ~112.0: Peaks corresponding to the six carbons of the aromatic ring.
-
δ ~55.0: Methoxy carbon (-OCH₃).
-
δ ~20.0: Methyl carbon (-CH₃).
-
4.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Expected [M]⁺ or [M+H]⁺: The mass spectrum should show a prominent molecular ion peak (or pseudomolecular ion peak) at m/z 211 or 212, respectively, corresponding to the molecular weight of the title compound.[14][15]
-
Fragmentation Pattern: Characteristic fragmentation may involve the loss of NH₃, SH, or cleavage of the N-N bond, providing further structural evidence.[16][17]
Safety and Handling
-
Thiophosgene: Extremely toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
General laboratory safety practices should be followed at all times.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of this compound. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, making it suitable for further applications in drug discovery and materials science.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. juniv.edu [juniv.edu]
- 6. This compound [oakwoodchemical.com]
- 7. This compound [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations | Scilit [scilit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 15. PubChemLite - this compound (C9H13N3OS) [pubchemlite.lcsb.uni.lu]
- 16. scirp.org [scirp.org]
- 17. scirp.org [scirp.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Novel Metal Complexes Using 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide Derivatives
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of transition metal complexes derived from 4-(2-methoxy-5-methylphenyl)-3-thiosemicarbazide and its Schiff base derivatives. This document is designed to offer both foundational understanding and actionable protocols to facilitate the exploration of this promising class of compounds.
The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, with the resulting metal complexes frequently exhibiting enhanced efficacy compared to the free ligands.[2][4] The N,S donor set of thiosemicarbazones allows for the formation of stable chelate rings with transition metal ions, and the substituents on the thiosemicarbazone backbone provide a facile means to modulate the steric and electronic properties of the resulting complexes, thereby influencing their biological activity.[5]
This guide focuses on the use of this compound as a precursor for the synthesis of novel metal complexes. The presence of the methoxy and methyl groups on the phenyl ring offers the potential for interesting electronic and steric effects, which may translate into unique biological properties of the corresponding metal complexes.
Part 1: Synthesis of the Ligand Precursor: this compound
The foundational step in the preparation of the target metal complexes is the synthesis of the thiosemicarbazide ligand. A general and reliable method for the synthesis of 4-aryl-substituted thiosemicarbazides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.[6] In this case, 2-methoxy-5-methylphenyl isothiocyanate is the key starting material.
Protocol 1: Synthesis of this compound
Materials:
-
2-methoxy-5-methylaniline
-
Carbon disulfide
-
Ammonium hydroxide (concentrated)
-
Sodium chloroacetate
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Dichloromethane
-
Sodium hydroxide solution (5%)
-
Distilled water
Procedure:
-
Synthesis of 2-methoxy-5-methylphenyl isothiocyanate: This intermediate can be synthesized from 2-methoxy-5-methylaniline, carbon disulfide, and a suitable activating agent (e.g., dicyclohexylcarbodiimide or ethyl chloroformate) following established literature procedures. Alternatively, it may be commercially available.
-
Reaction with Hydrazine Hydrate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-methylphenyl isothiocyanate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then dried under vacuum.
-
Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, can be performed to obtain the pure this compound.[7]
-
Characterization:
The structure of the synthesized thiosemicarbazide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
Part 2: Synthesis of Thiosemicarbazone Ligands (Schiff Bases)
The this compound can be readily converted into a variety of thiosemicarbazone ligands through condensation with different aldehydes or ketones.[8] This modularity allows for the creation of a library of ligands with diverse steric and electronic properties.
Protocol 2: General Synthesis of Thiosemicarbazones
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., salicylaldehyde, 2-acetylpyridine, etc.)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of this compound and the desired aldehyde or ketone in methanol or ethanol in a round-bottom flask.[3]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[9]
-
The reaction mixture is refluxed for 4-6 hours.[3]
-
Upon cooling, the solid product that precipitates out is collected by filtration.
-
The product is washed with cold methanol and dried. Recrystallization from a suitable solvent may be necessary for further purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl- and heteroaryl-thiosemicarbazone derivatives and their metal complexes: a pharmacological template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. scribd.com [scribd.com]
- 5. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniv.edu [juniv.edu]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Multi-Modal Approach to Purity Assessment of Synthesized Thiosemicarbazides
Abstract
This comprehensive guide details a robust, multi-modal analytical strategy for the purity assessment and characterization of synthesized thiosemicarbazides and their derivatives, such as thiosemicarbazones. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices. We present an integrated workflow employing chromatographic, spectroscopic, thermal, and elemental analysis techniques to establish a comprehensive purity profile, ensuring the identity, strength, and quality of the synthesized compound. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles.
Introduction: The Criticality of Purity in Thiosemicarbazide Research
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their wide-ranging biological activities—including antimicrobial, anticancer, and antiviral properties—stem from their versatile chelating abilities and structural features.[1][2][3][4] The synthesis, often a condensation reaction between a thiosemicarbazide and an aldehyde or ketone, can result in a mixture of the target compound, unreacted starting materials, and process-related byproducts.[1][2][5]
The Orthogonal Analytical Workflow
A single analytical technique is rarely sufficient to declare a compound "pure." An effective purity assessment strategy relies on an orthogonal approach, where each method provides a different piece of the puzzle. For instance, a compound that appears as a single peak in Reverse-Phase HPLC might contain an inorganic impurity that is not retained or a solvent that co-elutes. Combining chromatography with spectroscopic and thermal methods provides a much higher degree of confidence.
Our recommended workflow integrates these techniques to confirm both identity and purity.
Caption: Orthogonal workflow for thiosemicarbazide purity assessment.
Core Analytical Techniques & Protocols
This section provides the scientific rationale and detailed protocols for the essential analytical techniques.
Chromatographic Purity: The Gold Standard for Separation
Chromatographic methods are paramount for separating the target compound from structurally similar impurities and unreacted starting materials.
Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity analysis due to its high resolution and sensitivity.[6] A C18 column is typically the first choice, as thiosemicarbazides and their derivatives possess moderate polarity suitable for retention on this stationary phase. The use of a gradient elution (e.g., increasing methanol or acetonitrile in water) is crucial. It ensures that highly polar starting materials (like thiosemicarbazide itself) and more lipophilic byproducts are all eluted and quantified within a single run.[7][8] Thin-Layer Chromatography (TLC) serves as a rapid, complementary technique for monitoring reaction progress and assessing purification effectiveness.[7][9]
Table 1: Typical HPLC/UPLC Starting Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm L, <5 µm | Standard for resolving moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acid modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile/Methanol | Acetonitrile offers lower viscosity; Methanol can offer different selectivity. |
| Gradient | 5% to 95% B over 10-20 minutes | Ensures elution of a wide range of polarities. |
| Flow Rate | 0.3 - 1.0 mL/min | Adjusted based on column diameter and particle size. |
| Column Temp. | 25 - 40 °C | Controls retention time and improves reproducibility. |
| Detector | Photodiode Array (PDA) or UV-Vis | Allows for peak purity analysis and detection at λmax. |
| Injection Vol. | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Protocol 1: RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized thiosemicarbazide and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Blank Injection: Inject the dissolution solvent (e.g., methanol) to ensure no system peaks interfere with the analysis.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Run the gradient method and collect the chromatogram. The PDA detector should be set to acquire data over a wide wavelength range (e.g., 200-400 nm) to determine the optimal detection wavelength (λmax) for the main peak.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: Use the PDA data to perform a peak purity analysis on the main peak. This compares spectra across the peak to detect co-eluting impurities. The peak should be spectrally homogeneous.
-
Spectroscopic Analysis: Unambiguous Structural Confirmation
Spectroscopic techniques confirm that the primary peak observed in the chromatogram is indeed the desired thiosemicarbazide and helps identify any major impurities if present.
Expertise & Rationale:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating molecular structure.[10][11][12] For thiosemicarbazides, key ¹H NMR signals include the exchangeable N-H protons (often appearing as broad singlets), aromatic protons, and the characteristic azomethine proton (-CH=N) in thiosemicarbazones, which typically appears deshielded (>8 ppm).[1][11][13] ¹³C NMR is crucial for confirming the carbon backbone, with the C=S carbon appearing at a characteristic downfield shift (~170-180 ppm).[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of key functional groups.[14] The absence of a strong C=O stretch (from the starting aldehyde/ketone) and the appearance of the C=N (azomethine) stretch (~1600-1650 cm⁻¹) are primary indicators of a successful reaction.[11][15] Other important vibrations include N-H stretching (~3100-3400 cm⁻¹) and the C=S stretching band (~800-1200 cm⁻¹).[10][16]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[3][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.
Table 2: Key Spectroscopic Data for Thiosemicarbazide Derivatives
| Technique | Functional Group | Characteristic Signal/Band |
| ¹H NMR | N-NH, CS-NH₂ | δ 8.0 - 12.0 ppm (broad, exchangeable) |
| -CH=N (azomethine) | δ 8.0 - 10.5 ppm (singlet) | |
| Aromatic C-H | δ 6.5 - 8.5 ppm | |
| ¹³C NMR | C=S (thione) | δ 170 - 185 ppm |
| C=N (azomethine) | δ 135 - 160 ppm | |
| FTIR (cm⁻¹) | N-H (stretching) | 3100 - 3400 |
| C=N (stretching) | 1600 - 1650 | |
| C=S (stretching) | 800 - 1200 |
Protocol 2: NMR Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes most thiosemicarbazides and slows the exchange rate of N-H protons, making them more easily observable.[9]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis:
-
Assign all proton and carbon signals to the expected structure.
-
Integrate the ¹H NMR signals. The relative integrals should match the number of protons in the proposed structure.
-
Trustworthiness Check: Look for small, unassignable peaks in the baseline. The integrals of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of purity, corroborating the HPLC data.
-
Thermal Analysis: Assessing Stability and Crystalline Form
Thermal methods provide valuable information about the compound's melting point, thermal stability, and the presence of bound solvents or different crystalline forms (polymorphs).
Expertise & Rationale:
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, DSC will show a single, sharp endothermic peak at its melting point.[17][18] The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point. The sharpness of the endotherm is a strong qualitative indicator of high purity.[17]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is highly effective for quantifying the amount of residual solvent or water (hydrates) in the sample.[16] A stable, anhydrous compound will show no significant mass loss until its decomposition temperature.
Protocol 3: DSC for Purity and Melting Point
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, purified compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[18] Record the heat flow versus temperature.
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak (width at half-height < 2 °C) is indicative of high purity.
-
Trustworthiness Check: Compare the observed melting point with literature values, if available. A significant depression or broad range suggests the presence of impurities.
-
Elemental Analysis: Fundamental Compositional Verification
Expertise & Rationale: Elemental analysis (CHN or CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental technique to confirm that the empirical formula of the synthesized compound is correct.[1][3][13]
Protocol 4: CHNS Elemental Analysis
-
Sample Preparation: Submit a high-purity, thoroughly dried sample (2-5 mg) to an analytical services laboratory. It is critical that the sample is free of residual solvents, which contain carbon and hydrogen and will skew the results.
-
Data Analysis:
-
Calculate the theoretical C, H, N, and S percentages for the target molecular formula.
-
Trustworthiness Check: Compare the experimental values with the theoretical values. A match within ±0.4% is generally considered acceptable and provides strong evidence for the proposed structure and high purity.[1]
-
Integrated Data Interpretation
The final step is to synthesize the data from all orthogonal techniques to make a definitive statement on purity.
A compound can be considered pure if:
-
HPLC/UPLC shows a single major peak with >98-99% area and a clean peak purity assessment.
-
NMR and FTIR spectra are consistent with the proposed structure and show no significant signals from impurities.
-
Mass Spectrometry confirms the correct molecular weight.
-
DSC shows a sharp melting point.
-
Elemental Analysis results are within ±0.4% of the theoretical values.
By following this multi-modal, evidence-based approach, researchers can ensure the quality and integrity of their synthesized thiosemicarbazides, leading to more reliable and reproducible scientific outcomes.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 4. [PDF] Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes | Semantic Scholar [semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalijar.com [journalijar.com]
- 11. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth and characterization of thiosemicarbazide hydrochloride: a semiorganic NLO material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemijournal.com [chemijournal.com]
- 17. d-nb.info [d-nb.info]
- 18. ijcrcps.com [ijcrcps.com]
Application Notes & Protocols: A Researcher's Guide to In Vitro Antimicrobial Screening of Thiosemicarbazone Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2][3][4] Thiosemicarbazones (TSCs), a versatile class of organic compounds, have garnered significant attention for their wide spectrum of biological activities, including potent antibacterial, antifungal, antiviral, and anticancer properties.[2][5][6][7][8] These compounds, characterized by a thiosemicarbazide group, often exert their antimicrobial effects through mechanisms such as metal chelation, which can disrupt essential microbial metabolic pathways.[9][10] This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the robust in vitro screening of thiosemicarbazone compounds for antimicrobial efficacy. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the underlying principles, empowering researchers to generate reliable and actionable data.
Part 1: Foundational Principles & Pre-analytical Considerations
A successful antimicrobial screening campaign begins with meticulous planning and an understanding of the physicochemical properties of the compounds under investigation. The choices made at this stage directly impact the validity and interpretation of downstream results.
Compound Management: Solubility and Stability
The inherent solubility of thiosemicarbazone derivatives can vary significantly, influencing their bioavailability in an aqueous assay environment.
-
Causality: Poor solubility can lead to compound precipitation in the test medium, resulting in an underestimation of the true antimicrobial potency.[11] The final concentration of the solvent must be carefully controlled to be non-toxic to the test microorganisms.[11]
-
Protocol Insight: It is crucial to determine the optimal solvent for each thiosemicarbazone compound. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[5][11][12] However, a preliminary solubility test should always be performed. Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in the chosen solvent. Subsequent dilutions should be made in the appropriate broth medium, ensuring the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).[5] Some novel thiosemicarbazone complexes are being specifically designed for water solubility to enhance their biological applications.[13][14]
Selection of Microbial Panels: Targeting Relevant Pathogens
The choice of microorganisms for screening should be guided by the therapeutic goals of the research. A well-selected panel will provide a comprehensive overview of the compound's spectrum of activity.
-
Expertise & Experience: A standard screening panel should include representative Gram-positive and Gram-negative bacteria, and if relevant, fungal species. It is advisable to include both reference strains (e.g., from the American Type Culture Collection - ATCC) and clinically relevant isolates, which may exhibit different susceptibility profiles.[15][16][17]
-
Recommended Strains:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213, MRSA strains), Bacillus subtilis, Enterococcus faecalis.[1][15][18]
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa, Klebsiella pneumoniae.[1][16][19]
-
Fungi (Yeast): Candida albicans, Cryptococcus neoformans.
-
Fungi (Mold): Aspergillus fumigatus, Aspergillus niger.[20]
-
The Bedrock of Trustworthiness: Quality Control (QC)
Rigorous quality control is non-negotiable for ensuring the accuracy, consistency, and reproducibility of antimicrobial susceptibility testing.[15][16][18]
-
Self-Validating System: Every assay should include reference QC strains with known susceptibility patterns.[15][18] These strains act as internal validators for the test system, confirming that media, reagents, incubation conditions, and operator technique are all performing within acceptable limits.[15]
-
QC Strain Management: QC organisms should be sourced from reputable culture collections like ATCC.[15] Upon receipt, a "passage 0" strain should be cultured, checked for purity, and then stored as frozen reference stocks (e.g., at -80°C in glycerol broth).[18] For routine testing, a bead from the reference stock is sub-cultured to create a "stock culture," from which daily "working cultures" are prepared. This minimizes the risk of genetic drift and maintains the integrity of the strain's phenotype.[18]
-
Data Integrity: If the results for a QC strain fall outside the established acceptable range, patient or experimental results should not be reported until the source of the discrepancy is identified and resolved.[15]
| QC Strain | Commonly Tested Antibiotic | Expected MIC Range (µg/mL) | Expected Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | 30 - 40 |
| Staphylococcus aureus ATCC 29213 | Vancomycin | 0.5 - 2 | 17 - 21 |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | 19 - 25 |
| Candida parapsilosis ATCC 22019 | Fluconazole | 0.5 - 4 | N/A |
| Note: These ranges are illustrative and should be confirmed against the current guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[21] |
Part 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the primary in vitro screening assays. These methods are widely accepted and form the basis for regulatory submissions and scientific publications.[22][23]
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][24][25]
Caption: Workflow for MIC determination using broth microdilution.
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[12]
-
Suspend the colonies in a suitable sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[12]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually against a Wickerham card or using a spectrophotometer.[12][24][26]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12][24]
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Prepare a starting solution of the thiosemicarbazone compound in well 1 at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution in well 1).[27]
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.[12][27] Wells in column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[12][27]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to wells 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well will be 100 µL.
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12][24]
-
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is a critical parameter that differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[25][28]
-
Post-MIC Determination:
-
Following the MIC determination, select the wells corresponding to the MIC, and at least two more concentrated wells that showed no visible growth.[28]
-
-
Sub-culturing:
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation and Enumeration:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
-
Determination of MBC:
Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for rapid screening of multiple compounds.[22][30][31]
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.[26]
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even coverage.[26]
-
-
Disk Application:
-
Allow the plate to dry for a few minutes.
-
Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known amount of the thiosemicarbazone compound onto the agar surface.[22] Use sterile forceps and gently press each disk to ensure complete contact with the agar.[32]
-
Space the disks sufficiently far apart to prevent the zones of inhibition from overlapping.[32][33]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[22]
-
Part 3: Data Analysis, Interpretation, and Advanced Insights
Interpreting the Data
-
MIC: Provides a quantitative measure of a compound's potency. A lower MIC value indicates higher potency.[25]
-
MBC/MIC Ratio: This ratio is a valuable indicator of the mode of action.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
-
Zone of Inhibition: The diameter of the zone is inversely correlated with the MIC. A larger zone generally indicates greater susceptibility of the microorganism to the compound.[25]
Caption: Logical progression of an antimicrobial screening cascade.
Troubleshooting Common Issues
A self-validating system includes the ability to recognize and rectify common experimental problems.
| Issue | Potential Cause | Troubleshooting Step |
| No growth in positive control wells | Inactive inoculum, improper incubation, contamination with inhibitor. | Verify inoculum viability, check incubator settings, use fresh media. |
| Compound precipitation in wells | Poor aqueous solubility of the thiosemicarbazone.[11] | Test alternative solvents, ensure final DMSO concentration is non-inhibitory, check media pH.[11] |
| Inconsistent results between replicates | Pipetting errors, inhomogeneous bacterial suspension, "edge effects" in the plate.[11] | Calibrate pipettes, vortex inoculum before and during use, avoid using outermost wells or fill them with sterile media.[11] |
| Growth in sterility control wells | Contaminated media, reagents, or microplate. | Use fresh, sterile materials and maintain strict aseptic technique. |
| QC strain MIC out of range | Degraded antibiotic disk/solution, incorrect inoculum density, procedural error. | Re-test with fresh materials, re-standardize inoculum, review protocol steps.[15] |
Beyond the MIC: Advanced Mechanistic Insights
While MIC and MBC are foundational, a deeper understanding of a compound's antimicrobial properties can be gained through more advanced assays.
-
Time-Kill Kinetics: This assay monitors the rate of bacterial killing over time at different concentrations of the compound. It provides a dynamic view of the antimicrobial effect, distinguishing between concentration-dependent and time-dependent killing.[3][34]
-
Mechanism of Action Studies: Thiosemicarbazones are known metal chelators, and their activity can be influenced by the presence of metal ions like copper, nickel, and zinc.[9] RNA sequencing and checkerboard assays can be employed to investigate if a compound induces stress responses (e.g., oxidative stress) or acts synergistically with metals.[9]
Conclusion
The protocols and insights provided in this guide offer a robust framework for the in vitro antimicrobial screening of thiosemicarbazone compounds. By adhering to these methodologies, emphasizing rigorous quality control, and thoughtfully interpreting the data, researchers can confidently identify and characterize promising new antimicrobial agents. This systematic approach is essential for advancing the most potent and selective candidates through the drug development pipeline, contributing to the critical fight against antimicrobial resistance.
References
- 1. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irejournals.com [irejournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.microbiologics.com [blog.microbiologics.com]
- 18. bsac.org.uk [bsac.org.uk]
- 19. academicjournals.org [academicjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 26. asm.org [asm.org]
- 27. protocols.io [protocols.io]
- 28. microchemlab.com [microchemlab.com]
- 29. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. apec.org [apec.org]
- 31. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 32. hardydiagnostics.com [hardydiagnostics.com]
- 33. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 34. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide in nonlinear optical studies.
Application Notes & Protocols
Topic: Investigation of the Third-Order Nonlinear Optical Properties of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Thiosemicarbazides in Nonlinear Optics
Third-order nonlinear optical (NLO) materials are at the forefront of modern photonics, underpinning technologies such as all-optical switching, optical power limiting, and frequency conversion.[1][2] While inorganic crystals have traditionally been used, organic materials are gaining significant attention due to their large NLO susceptibilities, ultrafast response times, and the remarkable ability to tailor their properties through synthetic chemistry.[3][4] The most attractive feature of organic materials is the versatility of modern organic synthesis, which allows for the tuning of photophysical properties by altering chemical structures.[3]
Within this class, molecules featuring extended π-electron delocalization are particularly promising for enhancing third-order NLO effects.[3] Thiosemicarbazide derivatives have emerged as a compelling molecular framework. Their structure, which incorporates a delocalized π-electron system and can be readily functionalized with electron-donating and electron-withdrawing groups, makes them ideal candidates for exhibiting significant third-order NLO responses.[4][5]
This guide details the application of This compound , a representative thiosemicarbazide derivative, in nonlinear optical studies. We provide a comprehensive protocol for its synthesis, sample preparation, and the characterization of its third-order NLO properties—specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β)—using the single-beam Z-scan technique.[6][7]
Part 1: Synthesis and Sample Preparation
The foundation of any material characterization is the synthesis of a high-purity compound and its meticulous preparation for analysis.
Protocol 1.1: Synthesis of this compound
This protocol describes a generalized, representative synthesis. The reaction involves the condensation of a substituted phenyl isothiocyanate with hydrazine hydrate.
Materials:
-
2-Methoxy-5-methylphenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (Absolute)
-
Crushed ice
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an equimolar amount of 2-methoxy-5-methylphenyl isothiocyanate in absolute ethanol.
-
Addition of Hydrazine: To this stirring solution, add an equimolar amount of hydrazine hydrate dropwise. The addition should be slow to control any exothermic reaction.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.[8]
-
Precipitation & Filtration: A solid precipitate of this compound should form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold distilled water to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.
-
Characterization: Dry the purified product under a vacuum. Confirm the structure and purity using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][9]
Protocol 1.2: Sample Preparation for Z-Scan Analysis
The accuracy of Z-scan measurements is highly dependent on the quality of the sample solution. The key is to achieve a homogenous solution with a known concentration in a solvent that has a negligible NLO response.
Materials:
-
Synthesized this compound
-
High-purity spectroscopic grade solvent (e.g., Dimethylformamide (DMF) or Chloroform)
-
1 mm path length quartz cuvette
-
Volumetric flasks and micropipettes
-
Ultrasonic bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble and which is known to have a very low third-order NLO susceptibility at the laser wavelength to be used. DMF is a common choice for many organic molecules.
-
Stock Solution Preparation: Accurately weigh a precise amount of the synthesized compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 10⁻³ M). Use an ultrasonic bath to ensure complete dissolution.
-
Linear Absorption Spectrum: Record the UV-Visible absorption spectrum of the solution to determine the linear absorption coefficient (α) at the intended laser wavelength. The sample should exhibit low linear absorption at this wavelength to avoid thermal effects that can interfere with the measurement of electronic nonlinearities.
-
Sample Cell: Fill a 1 mm path length quartz cuvette with the prepared solution. Ensure there are no air bubbles. The thin path length is crucial to satisfy the "thin sample" approximation used in Z-scan theory.[10]
Part 2: NLO Characterization via Z-Scan Technique
The Z-scan technique is a simple yet highly sensitive single-beam method used to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[7][11] It involves translating the sample along the propagation axis (z-axis) of a focused Gaussian laser beam and measuring the far-field transmittance.[12]
Principle of Operation
-
Closed-Aperture Z-Scan: An aperture is placed in the far-field to detect small distortions in the beam. If the material has a positive n₂ (self-focusing), it acts like a positive lens, leading to a pre-focal transmittance valley and a post-focal peak. A negative n₂ (self-defocusing) produces the opposite effect (peak-valley). This configuration is sensitive to the nonlinear refraction.[6]
-
Open-Aperture Z-Scan: The aperture is removed, and the entire beam is collected by the detector. Any change in transmittance is due to nonlinear absorption processes, such as two-photon absorption (TPA). A decrease in transmittance at the focal point (a valley) indicates the presence of TPA, from which β can be calculated.[6]
Experimental Setup
The standard Z-scan setup consists of a laser source, focusing optics, a motorized translation stage for the sample, and detectors.[13][14]
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. emergentmind.com [emergentmind.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-scan technique - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 10. api.creol.ucf.edu [api.creol.ucf.edu]
- 11. api.creol.ucf.edu [api.creol.ucf.edu]
- 12. newport.com [newport.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Cytotoxicity Assessment of Novel Thiosemicarbazide Derivatives
Introduction: Navigating the Cytotoxic Potential of Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic promise, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] The mechanism of their cytotoxic action is often linked to their ability to chelate transition metals like iron and copper, which can lead to the inhibition of crucial enzymes such as ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing cellular apoptosis.[3][4]
As researchers and drug development professionals synthesize novel thiosemicarbazide derivatives, a robust and reliable assessment of their cytotoxic potential is a critical step in identifying promising therapeutic candidates. This guide provides an in-depth overview of key cytotoxicity assay methods, offering not just step-by-step protocols but also the scientific rationale behind experimental choices and field-proven insights to navigate the specific challenges associated with this class of compounds. We will delve into assays that measure metabolic activity, membrane integrity, and specific apoptotic pathways, providing a multi-faceted approach to understanding the cytotoxic profile of your novel derivatives.
Pillar 1: The Principle of Orthogonal Assays for Self-Validating Data
A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a trustworthy and comprehensive cytotoxic profile, it is imperative to employ a panel of assays that measure different cellular parameters. This orthogonal approach ensures that the observed cytotoxicity is not an artifact of a specific assay's chemistry and provides a more complete picture of the mechanism of cell death. For instance, a compound might show potent activity in an MTT assay, but this could be misleading if the compound itself interferes with the tetrazolium salt. Confirming the result with an assay that measures a different endpoint, such as membrane integrity via a Lactate Dehydrogenase (LDH) assay, provides a self-validating system.
Pillar 2: Addressing the Unique Challenges of Thiosemicarbazide Derivatives
Before delving into specific protocols, it's crucial to acknowledge the inherent properties of thiosemicarbazide derivatives that can influence in vitro assays:
-
Solubility: Many novel thiosemicarbazone derivatives exhibit poor aqueous solubility, which can lead to precipitation in cell culture media and unreliable concentration data.[5] It is essential to determine the solubility limits of your compounds and use appropriate solvents, like DMSO, keeping the final concentration typically below 0.5% to avoid solvent-induced toxicity.[6]
-
Redox Activity and Metal Chelation: The ability of thiosemicarbazones to chelate metals and participate in redox cycling is central to their biological activity but can also directly interfere with certain assay chemistries.[3][7] This is a significant concern for tetrazolium-based assays like MTT, where the compound's reducing potential can lead to false-positive results.[8]
This guide will address these challenges within the context of each protocol, offering strategies to mitigate their impact and ensure the generation of accurate and reproducible data.
Section 1: Assessment of Metabolic Activity - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Causality Behind Experimental Choices:
-
Why MTT? It is a high-throughput, cost-effective, and well-established assay for initial screening of a large number of compounds.
-
Critical Consideration for Thiosemicarbazones: Due to their redox-active nature, these compounds can directly reduce MTT to formazan, independent of cellular enzymatic activity, leading to an overestimation of cell viability (a false negative for cytotoxicity).[7][8] Therefore, it is essential to include a "compound-only" control (wells with compound and MTT in media, but no cells) to account for any direct reduction of the dye.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel thiosemicarbazide derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel test compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of the compound's solvent (e.g., DMSO).
-
Untreated Control: Cells in medium only.
-
Compound-Only Control: Medium with the highest concentration of the compound, but no cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the "compound-only" control from the treated wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.[9]
-
Data Presentation: MTT Assay Parameters
| Parameter | Recommended Range/Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in logarithmic growth phase and not over-confluent. |
| Compound Concentrations | Logarithmic serial dilutions | To generate a complete dose-response curve for accurate IC50 determination. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent cytotoxic effects. |
| Final DMSO Concentration | < 0.5% | To avoid solvent-induced cytotoxicity.[6] |
| MTT Incubation | 3 - 4 hours | Sufficient time for formazan crystal formation in viable cells. |
| Absorbance Wavelength | 570 nm (reference 630 nm) | Optimal wavelength for measuring formazan absorbance. |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Section 2: Measurement of Membrane Integrity - The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.
Causality Behind Experimental Choices:
-
Why LDH? It provides a direct measure of cell membrane damage, a hallmark of necrosis, and serves as an excellent orthogonal method to confirm results from metabolic assays like MTT. It is less likely to be affected by the redox properties of thiosemicarbazones.
-
Critical Consideration: The serum used in the culture medium contains endogenous LDH, which can lead to high background signals. It is recommended to use a serum-free medium during the compound incubation period or to use heat-inactivated serum to minimize this background.[6]
Detailed Protocol: LDH Cytotoxicity Assay
Materials:
-
Cultured cells and novel thiosemicarbazide derivatives
-
96-well plates
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)
-
Lysis buffer (often included in the kit, e.g., 10X Lysis Buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is advisable to reduce the serum concentration or use serum-free medium during the treatment period to lower background LDH activity.
-
-
Preparation of Controls:
-
Untreated Control: Cells in medium with vehicle.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit for 45 minutes before harvesting the supernatant. This serves as the 100% cytotoxicity control.
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Do not disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Untreated LDH Activity) / (Maximum LDH Activity - Untreated LDH Activity)] * 100
-
-
Data Presentation: LDH Assay Parameters
| Parameter | Recommended Practice | Rationale |
| Culture Medium | Serum-free or low-serum | To reduce background LDH activity from serum components.[6] |
| Controls | Untreated, Maximum Release, Medium | Essential for accurate calculation of percent cytotoxicity. |
| Supernatant Transfer | Careful pipetting after centrifugation | To avoid transferring cells, which can lead to inaccurate results. |
| Incubation with Reagent | 30 minutes at RT | Allows for sufficient color development for detection. |
| Absorbance Wavelength | 490 nm | Standard wavelength for measuring the formazan product in LDH assays.[7] |
Visualization: LDH Assay Logical Flow
Caption: Principle of the LDH assay for measuring cytotoxicity.
Section 3: Probing the Apoptotic Pathway - Caspase-3/7 Activity Assay
Many anticancer drugs, including thiosemicarbazones, induce programmed cell death, or apoptosis.[1] A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activity is a hallmark of apoptosis.[12] Luminescent or fluorescent assays that measure the activity of these caspases provide a specific and sensitive method to determine if a compound induces apoptosis.
Causality Behind Experimental Choices:
-
Why Caspase-3/7 Assay? This assay specifically measures a key event in the apoptotic pathway, providing mechanistic insight into how the compound is killing the cells.[13] It is highly sensitive and suitable for high-throughput screening.[3]
-
Trustworthiness: Unlike assays that measure general metabolic health or membrane integrity, a caspase assay directly implicates a specific cell death pathway, adding a layer of mechanistic validation to your cytotoxicity findings.
Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay
Materials:
-
Cultured cells and novel thiosemicarbazide derivatives
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol. The "add-mix-measure" format of this assay allows for flexibility.
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[14]
-
-
Assay Execution:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents of the wells using a plate shaker at 300–500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
The resulting luminescence is proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change over the vehicle control.
-
Data Presentation: Caspase-3/7 Assay Parameters
| Parameter | Recommended Practice | Rationale |
| Plate Type | White-walled, opaque | To maximize luminescent signal and prevent crosstalk between wells. |
| Reagent Addition | Equal volume to medium | Ensures optimal concentration of substrate and lysis agents.[3] |
| Incubation Time | 1 - 3 hours | Allows for cell lysis and generation of a stable luminescent signal.[14] |
| Measurement | Plate-reading luminometer | Required for detecting the light output from the luciferase reaction. |
Visualization: Apoptotic Signaling Pathway
Caption: Role of Caspase-3/7 in apoptosis and its detection.
Conclusion: A Triad of Assays for Comprehensive Cytotoxicity Profiling
The evaluation of novel thiosemicarbazide derivatives requires a thoughtful and rigorous approach to cytotoxicity testing. By employing a triad of assays—MTT for metabolic activity, LDH for membrane integrity, and a Caspase-3/7 assay for apoptosis—researchers can build a comprehensive and reliable profile of their compounds' cytotoxic effects. This multi-pronged strategy not only enhances the trustworthiness of the data by using orthogonal methods but also provides valuable insights into the potential mechanism of action. Always be mindful of the specific chemical properties of thiosemicarbazones, such as their potential for redox activity and poor solubility, and incorporate the appropriate controls and troubleshooting steps outlined in this guide. This diligent approach will undoubtedly accelerate the identification of promising new therapeutic agents for a range of diseases.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. mdpi.com [mdpi.com]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjhs.md [mjhs.md]
- 14. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 1,3,4-thiadiazoles from a thiosemicarbazide precursor.
An Application Guide for the Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide Precursors
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including its strong aromaticity and ability to act as a hydrogen bond acceptor and a bioisostere of pyrimidine, contribute to its remarkable versatility.[3][4] This nucleus is present in a wide array of commercially available drugs, such as the diuretic and antiglaucoma agent Acetazolamide and the antimicrobial Megazol.[5] Consequently, the development of efficient and robust synthetic routes to access diverse 1,3,4-thiadiazole derivatives is of paramount importance for researchers in drug discovery and development.[1][4][5]
Thiosemicarbazide and its derivatives are highly effective and widely used precursors for the synthesis of the 1,3,4-thiadiazole core.[6][7] The inherent reactivity of the thioamide and hydrazine moieties within the thiosemicarbazide structure allows for straightforward cyclization reactions with a variety of electrophilic partners. This guide provides an in-depth overview of the core mechanistic principles and detailed, field-proven protocols for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors.
Mechanistic Foundation: The Cyclodehydration Pathway
The most prevalent pathway for synthesizing 2,5-disubstituted or 2-amino-5-substituted 1,3,4-thiadiazoles from thiosemicarbazides is a two-stage process: acylation followed by cyclodehydration.[7][8]
-
Acylation: The synthesis begins with the acylation of the N4 nitrogen or N1 nitrogen of the thiosemicarbazide with a suitable carboxylic acid or its derivative (e.g., acid chloride, ester). The nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon.
-
Cyclodehydration: The resulting acylthiosemicarbazide intermediate then undergoes an intramolecular cyclization. The sulfur atom, acting as a nucleophile, attacks the carbonyl carbon. This is followed by the elimination of a water molecule, a process often facilitated by a strong acid or dehydrating agent, to yield the aromatic 1,3,4-thiadiazole ring.[6]
The choice of reagents and reaction conditions can influence the regioselectivity and efficiency of this transformation, and in some cases, can lead to the formation of 1,2,4-triazole isomers, particularly under alkaline conditions.[9]
Caption: General mechanism for 1,3,4-thiadiazole synthesis.
Synthetic Protocols and Methodologies
This section details several robust and commonly employed methods for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide.
Method 1: Acid-Catalyzed Cyclization of Thiosemicarbazide with Carboxylic Acids
This is the most direct and widely used method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. The choice of the acidic dehydrating agent is critical and influences reaction time, yield, and purity.
Principle: A carboxylic acid is reacted directly with thiosemicarbazide in the presence of a powerful dehydrating agent. The agent protonates the carbonyl oxygen of the intermediate, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the sulfur atom, followed by dehydration.
Protocol 1A: Using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly effective, albeit harsh, dehydrating agent for this transformation.[10][11] It is particularly useful for a wide range of aromatic and heterocyclic carboxylic acids.
-
Expert Insight: POCl₃ acts as both a catalyst and a solvent in excess. The reaction is often exothermic and must be handled with care in a well-ventilated fume hood. The use of POCl₃ avoids the high temperatures required for agents like polyphosphoric acid, but requires a more careful workup procedure to neutralize the excess reagent.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired carboxylic acid (10 mmol) and thiosemicarbazide (11 mmol, 1.1 eq).
-
Carefully add phosphorus oxychloride (10 mL) to the mixture in an ice bath with stirring.
-
After the initial exothermic reaction subsides, heat the mixture at reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The acidic solution is then carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or a cold 20% potassium hydroxide (KOH) solution until the pH is ~7-8.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[12]
Expected Characterization Data (for 5-phenyl-1,3,4-thiadiazol-2-amine):
-
¹H NMR (DMSO-d₆): Signals around δ 7.40-7.80 (m, 5H, Ar-H) and a broad singlet for the amino protons (s, 2H, NH₂).[11]
-
¹³C NMR (DMSO-d₆): Aromatic carbons and two characteristic signals for the thiadiazole ring carbons, typically around δ 168 (C-2) and δ 156 (C-5).[11]
-
IR (ATR, cm⁻¹): Characteristic peaks for N-H stretching (3100-3300), C=N stretching (~1630), and aromatic vibrations.[11]
Protocol 1B: Using Concentrated Sulfuric Acid (H₂SO₄)
Concentrated sulfuric acid is a classic and cost-effective dehydrating agent for this cyclization.[7][13]
-
Expert Insight: This method is straightforward but requires careful temperature control. The intermediate 1-acylthiosemicarbazide can be pre-formed and isolated before cyclization, or the reaction can be performed in one pot.[13][14][15] The one-pot method is more efficient but may require more rigorous purification.
Step-by-Step Protocol:
-
Prepare the 1-acylthiosemicarbazide intermediate by reacting the corresponding acid hydrazide with an isothiocyanate, or by direct acylation of thiosemicarbazide.[13]
-
To the pre-formed 1-acylthiosemicarbazide (10 mmol) in a flask, add cold, concentrated sulfuric acid (5-10 mL) dropwise while keeping the temperature below 10 °C in an ice bath.
-
Stir the mixture at room temperature for 12-24 hours. The mixture will become a thick paste or solid.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with copious amounts of water until the washings are neutral to litmus paper, and then washed with a dilute sodium bicarbonate solution.
-
The solid is dried and recrystallized from ethanol to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 1C: Using Polyphosphate Ester (PPE)
Polyphosphate ester (PPE) has emerged as a milder and more environmentally friendly alternative to harsh dehydrating agents like POCl₃ and H₂SO₄.[16][17][18]
-
Expert Insight: PPE promotes the reaction under less acidic conditions, often leading to cleaner reactions and simpler workups.[16] The reaction proceeds in a one-pot manner through the formation of an acylated intermediate, followed by cyclodehydration.[16][18][19] Chloroform is often used as a solvent to ensure a homogeneous reaction mixture.[16]
Step-by-Step Protocol:
-
In a flask, add the carboxylic acid (5 mmol), thiosemicarbazide (5 mmol), and polyphosphate ester (20 g).
-
Add chloroform (30 mL) to the mixture to create a stirrable slurry.[16]
-
Heat the reaction mixture to reflux (around 60-70 °C) and stir for 8-12 hours, monitoring by TLC.
-
After cooling, add distilled water (15 mL) to the mixture to quench the reaction.
-
Neutralize the residual PPE by the careful addition of solid sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by column chromatography or recrystallization.
Method 2: Cyclization with Carbon Disulfide (CS₂)
This method is specific for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiones (mercapto derivatives).
Principle: A substituted thiosemicarbazide is reacted with carbon disulfide in a basic medium (e.g., potassium hydroxide in ethanol). The base facilitates the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the thiadiazole-2-thione ring.[20]
Step-by-Step Protocol:
-
Dissolve the appropriate thiosemicarbazide derivative (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add potassium hydroxide (KOH) (12 mmol, 1.2 eq) to the solution and stir until it dissolves.
-
Add carbon disulfide (CS₂) (15 mmol, 1.5 eq) dropwise to the mixture at room temperature.
-
Heat the mixture at reflux for 10-16 hours.
-
After cooling, reduce the volume of the solvent in vacuo.
-
Dilute the residue with water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-substituted-1,3,4-thiadiazole-2-thione.[20]
Data and Workflow Summary
Comparison of Synthetic Methods
| Method | Key Reagents | Precursor | Product Type | Advantages | Limitations |
| 1A: POCl₃ | Carboxylic Acid, POCl₃ | Thiosemicarbazide | 2-Amino-5-R-Thiadiazole | High yields, broad scope, fast | Harsh, corrosive, difficult workup |
| 1B: H₂SO₄ | Carboxylic Acid, H₂SO₄ | Thiosemicarbazide | 2-Amino-5-R-Thiadiazole | Cost-effective, simple | Strong acid, long reaction times |
| 1C: PPE | Carboxylic Acid, PPE | Thiosemicarbazide | 2-Amino-5-R-Thiadiazole | Milder conditions, clean reaction | Requires specific reagent, moderate temp |
| 2: CS₂ | Carbon Disulfide, KOH | Thiosemicarbazide | 5-R-Thiadiazole-2-thione | Specific for thione derivatives | Use of toxic and flammable CS₂ |
General Experimental Workflow
Caption: A typical workflow for thiadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. ptfarm.pl [ptfarm.pl]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 15. chemmethod.com [chemmethod.com]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Characterization of 1,3,4-Thiadiazole-2-Thione Prepared from New Derivatives of Thiosemiacarbazide and Study of its Molecular Modeling | Journal of Science in Medicine and Life [journals.proindex.uz]
Application Notes and Protocols for 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide as a Chemical Intermediate
Introduction: The Versatility of a Substituted Thiosemicarbazide
4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide is a highly functionalized aromatic thiosemicarbazide that serves as a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its structure, characterized by a hydrazinecarbothioamide core attached to a sterically hindered and electronically distinct 2-methoxy-5-methylphenyl group, offers a unique combination of reactivity and structural complexity. Thiosemicarbazides, in general, are renowned precursors for a vast array of heterocyclic compounds, owing to the multiple nucleophilic sites within their structure.[1] This particular derivative is of significant interest in drug discovery and development, as the resulting heterocyclic scaffolds often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]
The strategic placement of the methoxy and methyl groups on the phenyl ring influences the electronic and steric environment of the molecule, which can be leveraged to fine-tune the reactivity of the thiosemicarbazide moiety and the biological activity of the resulting products. This guide provides detailed protocols for the synthesis of this compound and its subsequent application as an intermediate in the construction of two key heterocyclic systems: 1,2,4-triazole-3-thiones and 2-amino-thiazoles. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
PART 1: Synthesis of this compound
The synthesis of the title compound is most efficiently achieved through the reaction of the corresponding isothiocyanate with hydrazine hydrate. This method is generally high-yielding and provides a pure product after recrystallization.
Protocol 1: Synthesis of 2-Methoxy-5-methylphenyl isothiocyanate
While 2-methoxy-5-methylphenyl isothiocyanate is commercially available, this protocol is provided for researchers who may need to synthesize it from the corresponding aniline. The classical method involves the use of thiophosgene, which is highly toxic and requires stringent safety precautions. An alternative, safer method involves the reaction of the amine with carbon disulfide.
Method A: Using Thiophosgene (Expert Use Only)
-
Causality: Thiophosgene is a highly reactive thiocarbonyl donor. The primary amine nitrogen of 2-methoxy-5-methylaniline acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of HCl yields the isothiocyanate.
-
Safety: EXTREME CAUTION. Thiophosgene is highly toxic and corrosive. This reaction must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.
Step-by-Step Methodology:
-
To a stirred solution of 2-methoxy-5-methylaniline (1.0 eq) in dichloromethane (DCM, 10 mL per gram of aniline) at 0 °C, add triethylamine (2.2 eq) slowly.
-
In a separate flask, dissolve thiophosgene (1.1 eq) in DCM (5 mL per gram of thiophosgene).
-
Add the thiophosgene solution dropwise to the aniline solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate, which can be purified by vacuum distillation or column chromatography.
Method B: Using Carbon Disulfide
-
Causality: This method proceeds via the in-situ formation of a dithiocarbamate salt from the amine, carbon disulfide, and a base. The salt is then decomposed, often with a desulfurizing agent, to the isothiocyanate.[3]
Step-by-Step Methodology:
-
To a solution of 2-methoxy-5-methylaniline (1.0 eq) in a suitable solvent such as pyridine or aqueous ethanol, add carbon disulfide (1.2 eq) at room temperature.
-
Add a base, such as aqueous sodium hydroxide or triethylamine (1.1 eq), and stir the mixture for 1-2 hours.
-
The reaction progress can be monitored by the disappearance of the starting amine via TLC.
-
Upon formation of the dithiocarbamate intermediate, a desulfurizing agent (e.g., ethyl chloroformate or tosyl chloride) can be added to facilitate the elimination to the isothiocyanate.[3]
-
Work-up typically involves partitioning between an organic solvent and water, followed by purification of the organic layer.
Protocol 2: Synthesis of this compound
-
Causality: The terminal nitrogen of hydrazine is a potent nucleophile that readily attacks the electrophilic carbon of the isothiocyanate group. The resulting addition product is the stable thiosemicarbazide.[4][5]
Step-by-Step Methodology:
-
Dissolve 2-methoxy-5-methylphenyl isothiocyanate (1.0 eq) in ethanol (15 mL per gram of isothiocyanate) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the isothiocyanate spot is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the white solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 71058-34-9 | [6] |
| Molecular Formula | C₉H₁₃N₃OS | [6] |
| Molecular Weight | 211.28 g/mol | [6] |
| Appearance | Solid |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the target thiosemicarbazide.
PART 2: Application in Heterocyclic Synthesis
The synthesized this compound is a versatile building block for various heterocycles. Below are detailed protocols for its use in the synthesis of 1,2,4-triazole-3-thiones and substituted thiazoles.
Protocol 3: Synthesis of 5-Substituted-4-(2-methoxy-5-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Causality: This is a base-catalyzed intramolecular cyclization. The N4 nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of an acylating agent (or a carboxylic acid activated in situ). The resulting intermediate then undergoes cyclodehydration to form the stable 1,2,4-triazole-3-thione ring. In an alternative pathway, direct cyclization of an N-acylthiosemicarbazide in a basic medium leads to the triazole-thione.[7][8] The thione tautomer is generally more stable than the thiol form in the solid state.[9]
Step-by-Step Methodology:
-
Acylation (if starting from a carboxylic acid): In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid of choice (1.1 eq) in a suitable solvent like chloroform or DMF. Add a coupling agent such as polyphosphate ester (PPE) and heat the mixture.[3] Monitor the formation of the acylthiosemicarbazide intermediate by TLC.
-
Cyclization: To the acylthiosemicarbazide (1.0 eq), add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
The precipitated product is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-DMF mixture.
Visualization: Mechanism of Triazole-Thione Formation
Caption: Base-catalyzed cyclization to a 1,2,4-triazole-3-thione.
Protocol 4: Hantzsch Thiazole Synthesis of 2-Hydrazinyl-thiazole Derivatives
-
Causality: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. In this variation, the thiosemicarbazide acts as the thioamide component. The sulfur atom of the thiosemicarbazide performs a nucleophilic attack on the α-carbon of an α-haloketone. The resulting intermediate then undergoes an intramolecular condensation between the nitrogen and the ketone's carbonyl group, followed by dehydration to form the aromatic thiazole ring.[2][10][11]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate α-haloketone (e.g., phenacyl bromide, 1.0 eq) in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux for 3-6 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate as a hydrohalide salt.
-
Pour the reaction mixture into a beaker containing a dilute base solution (e.g., 5% sodium carbonate) to neutralize the acid and precipitate the free base of the thiazole product.[10]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualization: Mechanism of Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a 2-hydrazinyl-thiazole derivative.
PART 3: Characterization and Safety
Expected Spectroscopic Data
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm.
-
NH and NH₂ Protons: Several broad singlets between δ 4.5 and δ 10.0 ppm, which are exchangeable with D₂O.
-
OCH₃ Protons: A sharp singlet around δ 3.8 ppm.
-
Ar-CH₃ Protons: A sharp singlet around δ 2.2 ppm.
¹³C NMR (in DMSO-d₆):
-
C=S Carbon: A characteristic signal in the downfield region, typically around δ 175-185 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
OCH₃ Carbon: A signal around δ 55 ppm.
-
Ar-CH₃ Carbon: A signal around δ 20 ppm.
Safety and Handling
Thiosemicarbazide and its derivatives are potentially hazardous materials and should be handled with appropriate safety precautions.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12][13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thiosemicarbazide(79-19-6) 13C NMR [m.chemicalbook.com]
- 5. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selected aryl thiosemicarbazones as a new class of multi-targeted monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]
- 14. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 1H NMR [m.chemicalbook.com]
- 15. 4-(3-Methoxyphenyl)-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone: Synthesis, structural characteristics and reactions | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Evaluating the Antioxidant Activity of Thiosemicarbazides using the DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Thiosemicarbazides as Antioxidants
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry.[1] Beyond their established antibacterial, antifungal, and anticancer properties, there is a growing body of evidence highlighting their potential as potent antioxidants.[2][3] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by neutralizing free radicals, making the evaluation of the antioxidant capacity of novel therapeutic agents a critical step in drug discovery.
The core chemical structure of thiosemicarbazides, featuring a sulfur atom and multiple nitrogen atoms within the thiocarbamide group (-NH-CS-NH-), is fundamental to their antioxidant activity. These heteroatoms can participate in charge delocalization and stabilize radical species, effectively neutralizing them.[2] The structural diversity of thiosemicarbazides allows for fine-tuning of their biological activities, and understanding the relationship between their structure and antioxidant potential is crucial for the design of new, more effective therapeutic agents.[4]
This application note provides a comprehensive guide to evaluating the antioxidant activity of thiosemicarbazide derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. We will delve into the chemical principles of the assay, provide a detailed, step-by-step protocol tailored for these synthetic compounds, and offer insights into data interpretation and validation to ensure the generation of reliable and reproducible results.
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and straightforward spectrophotometric method for determining the antioxidant capacity of various compounds.[5] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5]
DPPH is a stable free radical that possesses a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm.[6] When a solution of DPPH is mixed with a substance that can act as a hydrogen or electron donor (an antioxidant), the DPPH radical is neutralized, forming the reduced, non-radical form, DPPH-H.[6] This reduction results in a color change from violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[5]
The antioxidant capacity is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture. A lower IC50 value indicates a higher antioxidant potency.
Visualizing the DPPH Radical Scavenging Mechanism
The chemical transformation at the heart of the DPPH assay can be visualized as follows:
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure high product purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and process optimization.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the conversion of 2-Methoxy-5-methylaniline to its corresponding isothiocyanate intermediate. The second, and final, step is the nucleophilic addition of hydrazine hydrate to the isothiocyanate, yielding the target thiosemicarbazide.
Purification challenges and solutions for crude thiosemicarbazide products.
Welcome to the dedicated technical support center for the purification of crude thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals who handle thiosemicarbazide and its derivatives. Here, we delve into the common challenges encountered during purification and provide robust, field-proven solutions. Our approach is grounded in scientific principles to ensure you can not only follow protocols but also understand the causality behind each step, leading to a self-validating system of purification.
Understanding the Challenge: The Nature of Crude Thiosemicarbazide
Thiosemicarbazide is a versatile building block in medicinal chemistry, often serving as a precursor for a wide array of heterocyclic compounds with diverse biological activities.[1][2] However, its synthesis is not without challenges, often resulting in a crude product containing a variety of impurities. The effectiveness of subsequent synthetic steps and the reliability of biological assays are contingent on the purity of the starting thiosemicarbazide.
Common impurities in crude thiosemicarbazide can be broadly categorized as:
-
Unreacted Starting Materials: Residual hydrazine, ammonium thiocyanate, or other thiocyanate salts.
-
Intermediates: Unconverted hydrazinium thiocyanate.
-
Side Products: Byproducts from unintended reactions, such as the cyclization of thiosemicarbazide or its derivatives under harsh conditions.[3]
-
Degradation Products: Compounds resulting from the decomposition of thiosemicarbazide, especially when exposed to high temperatures or suboptimal pH.
-
Inorganic Salts: Byproducts from the synthesis, such as ammonium sulfate or sodium chloride, depending on the synthetic route.
-
Elemental Sulfur: Can form during the reaction.
The polar nature of thiosemicarbazide and many of its impurities presents a significant challenge for separation, as they often exhibit similar solubility profiles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of crude thiosemicarbazide, presented in a practical question-and-answer format.
Issue 1: My recrystallized thiosemicarbazide has a low melting point and appears discolored (yellowish).
Question: I've recrystallized my crude thiosemicarbazide from a water-ethanol mixture, but the melting point is still broad and lower than the expected 181-183 °C, and the crystals have a yellow tint. What's going on and how can I fix it?
Answer:
A low and broad melting point is a classic indicator of residual impurities. The yellow discoloration often points to the presence of elemental sulfur or other colored organic byproducts. Here’s a systematic approach to tackle this:
Causality & Solution:
-
Inefficient Recrystallization: The solvent system may not be optimal for rejecting the specific impurities in your crude product. While water-ethanol is a common choice, its effectiveness can vary depending on the impurity profile.
-
Solution: Experiment with different solvent systems. A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities.
-
-
Presence of Elemental Sulfur: Sulfur is a common byproduct in thiosemicarbazide synthesis and can be carried through the initial purification steps.
-
Solution 1: Hot Filtration. If you observe insoluble yellow particles in your hot recrystallization solution, perform a hot gravity filtration to remove the elemental sulfur before allowing the solution to cool and crystallize.
-
Solution 2: Chemical Treatment. For finely dispersed sulfur that is difficult to filter, you can try a chemical treatment. One approach is to dissolve the crude product in a suitable solvent and wash with a dilute solution of sodium sulfite, which reacts with sulfur to form a soluble thiosulfate.
-
-
Co-precipitation of Impurities: If the impurities have very similar solubility to thiosemicarbazide, they may co-precipitate during recrystallization.
-
Solution: Multiple Recrystallizations. Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a fresh batch of solvent can significantly improve purity.
-
Workflow for Purity Enhancement:
Caption: Troubleshooting workflow for low melting point and discolored thiosemicarbazide.
Issue 2: During recrystallization, my product "oils out" instead of forming crystals.
Question: When I cool my hot, saturated solution of thiosemicarbazide, it separates as an oily layer at the bottom of the flask instead of forming nice crystals. What causes this and what should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a supersaturated liquid. This is a common problem when dealing with compounds that have relatively low melting points or when the chosen solvent has a high boiling point.
Causality & Solution:
-
Solvent Boiling Point is Too High: If the boiling point of your recrystallization solvent is higher than the melting point of your thiosemicarbazide (or the melting point of the impure mixture), the compound will melt before it dissolves and then separate as an oil on cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Solution is Too Concentrated: If the solution is supersaturated, the solute may not have a chance to form a crystal lattice and will instead separate as a liquid.
-
Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the less concentrated solution to cool slowly.
-
Solution 2: Slower Cooling. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
-
Presence of Impurities: Impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.
-
Solution: Use a Seed Crystal. After the solution has cooled slightly (but before the oil separates), add a small seed crystal of pure thiosemicarbazide. This provides a template for crystallization to occur.
-
Issue 3: I'm not getting any crystals to form, even after cooling the solution in an ice bath.
Question: I've dissolved my crude thiosemicarbazide in a hot solvent and have been cooling it for a while, but no crystals are forming. Is my product lost?
Answer:
This is a frustrating but often solvable problem. The lack of crystal formation is usually due to either using too much solvent or the solution being in a supersaturated state.
Causality & Solution:
-
Excess Solvent: This is the most common reason for crystallization failure. If the solution is not saturated at the lower temperature, crystals will not form.
-
Solution: Reduce the volume of the solvent by gently boiling it off (in a fume hood). Be careful not to evaporate too much. Once you see some cloudiness or the formation of solid, you have likely reached the saturation point. Reheat to dissolve everything and then cool again.
-
-
Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin.
-
Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[4]
-
Solution 2: Add a Seed Crystal. If you have a small amount of pure thiosemicarbazide, adding a tiny crystal to the cooled solution can induce crystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing thiosemicarbazide?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, some commonly used and effective solvent systems include:
-
50% Ethanol/Water: A good starting point for many crude thiosemicarbazide products.[5]
-
Ethanol or Methanol: Thiosemicarbazide is soluble in hot alcohols and less so in cold, making them suitable for recrystallization.
-
Water: Thiosemicarbazide is soluble in water.[5]
To select the best solvent, it's advisable to perform small-scale solubility tests with your crude material in a few different solvents.
Q2: How can I monitor the purity of my thiosemicarbazide during the purification process?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.
-
Mobile Phase: A good starting mobile phase for TLC of thiosemicarbazide on silica gel plates is a mixture of a polar and a less polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. You may need to adjust the ratio to achieve good separation.
-
Visualization: Thiosemicarbazide and many of its impurities are not colored. You can visualize the spots on the TLC plate using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like potassium permanganate.
Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?
A3: Unexpected peaks in your NMR spectrum indicate residual impurities. Here are some possibilities:
-
Residual Solvent: Peaks corresponding to the recrystallization solvent (e.g., ethanol, acetone).
-
Unreacted Starting Materials: If your synthesis involved hydrazine, you might see peaks corresponding to it or its salts.
-
Side Products: Cyclized byproducts or other derivatives can have distinct NMR signals.
To identify the impurities, you can:
-
Compare your spectrum to reference spectra of known impurities.
-
Use 2D NMR techniques (like COSY and HSQC) to help elucidate the structures of the unknown compounds.
-
Spike your NMR sample with a small amount of a suspected impurity to see if the peak intensity increases.
Q4: Is column chromatography a viable option for purifying thiosemicarbazide?
A4: Yes, column chromatography can be used to purify thiosemicarbazide, especially when recrystallization is ineffective or when dealing with complex mixtures of impurities.[6][7]
-
Stationary Phase: Silica gel is a common choice for the stationary phase due to the polar nature of thiosemicarbazide.[7] Alumina can also be used.[7]
-
Mobile Phase (Eluent): A gradient elution is often most effective. You would start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding a more polar solvent like methanol. This will allow for the separation of compounds with different polarities.
Data & Protocols
Table 1: Solubility of Thiosemicarbazide in Common Solvents
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Soluble[5] | Very Soluble | Good, especially for removing non-polar impurities. |
| Ethanol | Soluble[5] | Very Soluble[5] | Excellent, often used in combination with water. |
| Methanol | Soluble | Very Soluble | Good, similar to ethanol. |
| Acetone | Moderately Soluble | Soluble | Can be used, may require a co-solvent. |
| Hexane | Insoluble | Insoluble | Not suitable as a primary solvent, but can be used as an anti-solvent in a mixed-solvent system. |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | May be useful for specific impurity profiles. |
Note: "Soluble" and "Insoluble" are qualitative descriptions based on available data. It is always recommended to perform your own solubility tests with your specific crude product.
Experimental Protocol 1: Single-Solvent Recrystallization of Thiosemicarbazide
-
Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., 50% ethanol/water).
-
Dissolution: Place the crude thiosemicarbazide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities (like elemental sulfur) are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Experimental Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a system that gives your thiosemicarbazide an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude thiosemicarbazide in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent by adding more of the polar solvent.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified thiosemicarbazide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Diagram: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method for crude thiosemicarbazide.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column Chromatography [sites.pitt.edu]
Technical Support Center: Optimizing Thiosemicarbazone Formation
Welcome to the technical support center for thiosemicarbazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of optimizing this crucial reaction. Instead of a rigid protocol, we offer a dynamic resource in a question-and-answer format to address the specific challenges you may encounter at the bench. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies needed to achieve high yields and purity in your thiosemicarbazone syntheses.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the causal explanations behind common experimental choices.
Q1: What is the underlying mechanism of thiosemicarbazone formation, and why is it important for optimization?
Answer: Thiosemicarbazone formation is a condensation reaction between a thiosemicarbazide and a carbonyl compound (an aldehyde or a ketone).[1][2] Understanding the mechanism is critical because it reveals the key steps that can be influenced to improve reaction efficiency. The process occurs in two main stages:
-
Nucleophilic Addition: The terminal primary amine (-NH₂) of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.
-
Dehydration: This intermediate then eliminates a molecule of water to form the final thiosemicarbazone product, characterized by a C=N (imine) bond.[3]
Both steps are reversible, and the dehydration step is often the rate-limiting step. This step is susceptible to both acid and base catalysis, which provides a primary lever for reaction optimization.[3][4]
Q2: Is a catalyst necessary, and what are the best options?
Answer: While the reaction can proceed without a catalyst, it is often slow. A catalyst is highly recommended to increase the reaction rate and drive the equilibrium towards the product.
-
Acid Catalysis: This is the most common and effective approach. A catalytic amount of a weak acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. It also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (H₂O).
-
Base Catalysis: General base catalysis can also accelerate the dehydration step.[3] However, in practice, acid catalysis is generally found to be more efficient for this specific transformation.[8]
Q3: How do I select the optimal solvent for my reaction?
Answer: Solvent selection is crucial for ensuring that your reactants are fully dissolved and for facilitating the reaction, which often requires heating.
-
Protic Solvents: Alcohols are the most common and effective solvents. They readily dissolve thiosemicarbazides and most carbonyl compounds.
-
Aqueous Mixtures: In some cases, aqueous ethanol or methanol can be used, especially if one of the starting materials has better water solubility.[10]
The choice often depends on the specific solubility characteristics of your aldehyde/ketone substrate. It is recommended to perform a solubility test in a small vial before setting up the large-scale reaction.
Q4: What are the typical reaction temperatures and times?
Answer: Temperature and time are interdependent parameters that must be optimized for your specific substrates.
-
Temperature: Most syntheses are performed at elevated temperatures to ensure a reasonable reaction rate.
-
Reaction Time: This can range from 2 to 24 hours.[8][12]
-
Monitoring is Key: The best practice is not to rely on a fixed time but to monitor the reaction's progress using Thin Layer Chromatography (TLC) .[12] Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the starting carbonyl compound has disappeared.
-
| Parameter | Common Choices & Conditions | Rationale & Expert Insight |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates carbonyl, making it more electrophilic; converts -OH into a better leaving group (H₂O) for dehydration.[6] |
| Sulfuric Acid (H₂SO₄) (catalytic amount) | Stronger acid, very effective but can promote side reactions if not used judiciously.[7] | |
| Solvent | Ethanol, Methanol | Excellent solubility for reactants; suitable boiling points for reflux.[6][8] |
| Temperature | 60 °C to Reflux | Increases reaction rate and helps drive the reversible reaction to completion.[9] |
| Time | 2 - 10 hours | Highly substrate-dependent. Must be monitored by TLC to avoid formation of byproducts from prolonged heating.[12][13] |
Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Q5: My reaction yield is very low, or the reaction is not proceeding to completion according to TLC. What steps should I take?
Answer: This is a common issue stemming from several potential sources. Follow this diagnostic workflow:
-
Verify Reactant Purity: Impurities in the starting aldehyde, ketone, or thiosemicarbazide can significantly hinder the reaction.[12] If possible, purify your starting materials by recrystallization or distillation before use.
-
Introduce or Increase Catalyst: If you are not using a catalyst, add a few drops of glacial acetic acid. If you are already using one, a slight increase may be beneficial, but be cautious of adding too much acid, which can promote side reactions.[12]
-
Increase Temperature and/or Time: If the reaction is sluggish at a lower temperature, increase it to the reflux temperature of your solvent.[12] Allow the reaction to proceed for a longer duration, but continue to monitor by TLC every 1-2 hours to find the optimal endpoint.
Q6: My TLC plate shows the product spot, but also several other spots. What are these impurities and how can I avoid them?
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: If you see spots corresponding to your starting aldehyde/ketone or thiosemicarbazide, the reaction is incomplete. Refer to the troubleshooting steps in Q5.
-
Side Products: The most common side reaction, especially under harsh acidic conditions or prolonged heating, is the cyclization of the thiosemicarbazone product to form other heterocyclic compounds like thiadiazoles.[12][14]
-
Solution: The best way to avoid this is by careful TLC monitoring.[12] Stop the reaction as soon as the starting material is consumed. Over-refluxing is a common cause of byproduct formation.
-
Q7: My product precipitated from the reaction mixture, but it is impure. What is the best purification strategy?
Answer: Precipitation upon cooling is common and is the first step of purification. However, co-precipitation of unreacted starting materials or byproducts can occur.
-
Recrystallization: This is the most effective method for purifying solid thiosemicarbazones.
-
Filter the crude solid product from the reaction mixture.
-
Wash the solid with a small amount of cold solvent (the same one used for the reaction, e.g., ethanol) to remove soluble impurities.
-
Dissolve the crude solid in a minimum amount of hot/boiling solvent (e.g., absolute ethanol).[15]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Filter the purified crystals and dry them under vacuum.
-
Experimental Protocol: General Synthesis
This protocol provides a robust starting point for the synthesis of a generic thiosemicarbazone.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in a suitable volume of absolute ethanol (e.g., 10-20 mL per mmol of carbonyl compound).
-
Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (1.0 - 1.1 eq). Stir for 5-10 minutes to ensure dissolution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[5][9]
-
Reaction: Heat the mixture to reflux (typically 60-70 °C) with continuous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by TLC every hour. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material and product. The reaction is complete upon the disappearance of the limiting carbonyl compound.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often crystallize or precipitate out of the solution. Cooling further in an ice bath can enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.[9] If necessary, further purify the product by recrystallization from absolute ethanol.[15]
-
Characterization: Dry the final product under vacuum and characterize its structure and purity using methods such as NMR, FT-IR, and Mass Spectrometry to confirm the formation of the desired thiosemicarbazone.[5][16]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Antiproliferative Activity of Steroidal Thiosemicarbazone Platinum (Pt(II)) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New thiosemicarbazones: synthesis, structural characterization, in vitro, and in silico evaluation of antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide (C₉H₁₃N₃OS, MW: 211.28)[1][2]. The principles and protocols outlined herein are grounded in established chemical practices for the purification of thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting solvent for the recrystallization of this compound?
A1: Based on extensive literature for analogous 4-aryl-substituted thiosemicarbazides, ethanol is the most highly recommended initial solvent to attempt for recrystallization.[3][4] Ethanol typically offers a good balance of dissolving the compound at an elevated temperature while allowing for the formation of well-defined crystals upon cooling. Many synthetic procedures for thiosemicarbazide derivatives utilize ethanol as the reaction medium, from which the product can be directly recrystallized.[4][5]
Q2: My compound is too soluble in ethanol, even at room temperature. What should I do?
A2: If high solubility in pure ethanol results in poor recovery, a mixed-solvent system is the logical next step. The most common and effective approach is to introduce water as an anti-solvent. A 50% ethanol/water mixture is a good starting point.[6] The goal is to find a ratio where the compound is soluble in the hot solvent mixture but significantly less soluble as it cools.
Q3: Are there other solvent systems I can explore?
A3: Yes, if ethanol-based systems are not optimal. Methanol is another viable protic solvent that has been successfully used for recrystallizing related compounds.[7] For more challenging purifications, you might consider a solvent/anti-solvent system like dissolving the compound in a minimal amount of a more powerful solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane at a warm temperature, followed by the careful addition of an anti-solvent like water to induce precipitation.[7][8] However, be aware that DMSO can sometimes form stable solvates with the compound, which may require specific conditions to remove.[9]
Q4: How do I perform a hot filtration if I see insoluble impurities?
A4: If you observe solid impurities that do not dissolve in the hot solvent, a hot filtration is necessary to prevent them from being incorporated into your final crystals. This involves passing the hot, saturated solution through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask.[10][11] This minimizes premature crystallization in the funnel.
Troubleshooting Common Recrystallization Issues
This section addresses specific experimental challenges you may encounter.
Issue 1: The Product "Oils Out" Instead of Forming Crystals
-
Question: My compound is separating as an oily liquid at the bottom of the flask instead of forming solid crystals. What is happening and how can I resolve it?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is too supersaturated.[10] The compound separates as a molten liquid before it has a chance to form an ordered crystal lattice.
-
Solution 1: Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.[10]
-
Solution 2: Lower the Cooling Temperature: Try cooling the solution at a lower temperature where the oil might solidify, which can then be used to seed the rest of the solution.
-
Solution 3: Modify the Solvent System: The solvent may be too nonpolar. Switching to a more polar solvent or increasing the polarity of a mixed-solvent system (e.g., adding more water to an ethanol/water mixture) can often resolve this issue.
-
Issue 2: No Crystal Formation After Cooling
-
Question: The solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
-
Answer: A lack of crystallization is typically due to either insufficient supersaturation or an energy barrier to nucleation.
-
Solution 1: Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for further crystallization.[10]
-
-
Solution 2: Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]
-
Issue 3: Poor Recovery of the Product
-
Question: I have very little solid product after filtration. How can I improve my yield?
-
Answer: Low yield can be caused by several factors:
-
Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the product crystallizes during a hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is adequately heated.
-
Incomplete Precipitation: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation. Cooling in a refrigerator or freezer after an initial ice bath can improve yield.
-
Solubility: The compound may still have significant solubility in the solvent even at low temperatures. In this case, a different solvent system is required.
-
Recommended Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization with Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent in small portions to avoid a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration as described in the FAQ section.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture of the same ratio for washing the crystals.
Data and Workflow Visualization
Table 1: Properties of Common Solvents for Thiosemicarbazide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Widely used and often the best initial choice.[3][4] |
| Methanol | 65 | Polar Protic | A good alternative to ethanol; lower boiling point.[7] |
| Water | 100 | Very Polar | Primarily used as an anti-solvent with alcohols.[6] |
| 1,4-Dioxane | 101 | Polar Aprotic | Can be used for less polar derivatives or as part of a mixed-solvent system.[7] |
| DMSO | 189 | Polar Aprotic | High dissolving power, but high boiling point and potential for solvate formation.[5][8] |
Recrystallization Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent system.
References
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemmethod.com [chemmethod.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. prepchem.com [prepchem.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 4-substituted thiosemicarbazides.
Welcome to the technical support center for the synthesis of 4-substituted thiosemicarbazides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of these valuable intermediates. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively and ensure the integrity of your results.
Introduction: The Synthetic Landscape
The primary and most direct route to 4-substituted thiosemicarbazides involves the reaction of a substituted hydrazine with an appropriate isothiocyanate.[1][2] This method is widely employed due to its generally good yields and straightforward procedure. Alternative methods include reacting hydrazine hydrate with ammonium thiocyanate or carbon disulfide.[3][4] While effective, these syntheses are not without their challenges. The formation of side products can significantly impact yield and purity, necessitating careful control of reaction conditions and robust purification strategies.
This guide will focus on troubleshooting the common issues that arise, particularly the formation of unwanted side products.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of common problems you might encounter in the lab, followed by their probable causes and actionable solutions.
Issue 1: Low Yield of the Desired 4-Substituted Thiosemicarbazide
-
Question: My reaction between phenylhydrazine and methyl isothiocyanate is resulting in a much lower yield than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, from incomplete reactions to the formation of competing side products.
-
Probable Cause 1: Incomplete Reaction. The nucleophilic attack of the hydrazine on the isothiocyanate may be slow or incomplete.
-
Probable Cause 2: Purity of Starting Materials. Impurities in either the hydrazine or the isothiocyanate can lead to undesired side reactions.
-
Solution: Ensure the purity of your starting materials. If necessary, distill the isothiocyanate and recrystallize the hydrazine derivative before use.
-
-
Probable Cause 3: Sub-optimal pH. The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.
-
Issue 2: Formation of an Unexpected Crystalline Precipitate
-
Question: During my synthesis of an acylthiosemicarbazide from a hydrazide and an isothiocyanate, an unexpected crystalline precipitate formed. What could this be?
-
Answer: The most likely culprit is the formation of a cyclized side product, typically a 1,3,4-thiadiazole.[6][7][8][9][10]
-
Mechanism of Formation: Thiosemicarbazides can undergo intramolecular cyclization, especially under acidic or harsh heating conditions, to form stable five-membered heterocyclic rings like 1,3,4-thiadiazoles.[6][7][10]
-
Preventative Measures:
-
Temperature Control: Avoid excessive heating. If heating is necessary, maintain the lowest effective temperature.
-
pH Management: Neutral or slightly basic conditions are generally less conducive to cyclization.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.[5]
-
-
Characterization: To confirm the identity of the precipitate, obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare it with literature values for the expected thiadiazole derivative.[7]
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: My crude product is a mixture that is proving difficult to separate by simple recrystallization. What are my options?
-
Answer: When simple recrystallization fails, it often indicates the presence of impurities with similar solubility profiles to your desired product.
-
Common Impurities:
-
Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating mixtures of closely related compounds. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can effectively separate the desired thiosemicarbazide from less polar impurities like unreacted isothiocyanate and more polar side products.
-
Solvent Selection for Recrystallization: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble or insoluble at both temperatures. Ethanol and methanol are common choices for recrystallizing thiosemicarbazides.[4]
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction can be a powerful purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 4-substituted thiosemicarbazides from hydrazines and isothiocyanates?
A1: The reaction proceeds via a nucleophilic addition mechanism. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide.
Caption: General synthesis of 4-substituted thiosemicarbazides.
Q2: Can I use any solvent for this reaction?
A2: While the reaction can be performed in various polar solvents, ethanol is a common and effective choice.[11][12] It readily dissolves the reactants and often allows the product to crystallize upon cooling, simplifying purification. Other alcohols like methanol can also be used.[13]
Q3: How can I be sure that my final product is the desired thiosemicarbazide and not a cyclized side product?
A3: Spectroscopic analysis is crucial for structure confirmation.
-
¹H NMR: Look for the characteristic signals of the N-H protons. Thiosemicarbazides will typically show three distinct N-H signals, which may be broad.[11][14] The absence of one of these signals and the appearance of new aromatic or methine protons could indicate cyclization.
-
IR Spectroscopy: A key feature in the IR spectrum of a thiosemicarbazide is the C=S stretching vibration, typically found around 1300 cm⁻¹.[11] The N-H stretching vibrations will be visible in the 3100-3400 cm⁻¹ region.[13]
-
Mass Spectrometry: This will provide the molecular weight of your compound, allowing you to confirm the correct molecular formula.
Q4: What are the safety precautions I should take when working with hydrazines and isothiocyanates?
A4: Both classes of compounds can be hazardous.
-
Hydrazines: Many hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isothiocyanates: These compounds are often lachrymators and can cause skin and respiratory irritation. Handle them with care in a fume hood.
Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Summary of Common Side Products and Their Characteristics
| Side Product | Typical Cause | Key Identification Features |
| 1,3,4-Thiadiazoles | Acidic conditions, high temperatures | Loss of N-H signals in NMR, stable aromatic ring formation |
| Symmetrical Thioureas | Reaction of isothiocyanate with amine impurities | Symmetrical structure evident in NMR |
| Unreacted Starting Materials | Incomplete reaction | Match with starting material spectra and TLC Rf values |
This technical guide provides a starting point for troubleshooting common issues in the synthesis of 4-substituted thiosemicarbazides. Remember that each reaction is unique, and a systematic approach to problem-solving, guided by careful analysis, will lead to the most successful outcomes.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. juniv.edu [juniv.edu]
- 12. scribd.com [scribd.com]
- 13. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Thiosemicarbazide Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of thiosemicarbazide and thiosemicarbazone compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of compounds and encountering challenges with their solubility. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and practical, field-proven insights to help you achieve reliable and reproducible results in your experiments.
The Challenge of Thiosemicarbazone Solubility
Thiosemicarbazones are a versatile class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] A significant hurdle in their preclinical development is their often poor aqueous solubility.[2] This low solubility can lead to a host of problems in biological assays, such as compound precipitation, inaccurate concentration measurements, and consequently, unreliable data. This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that researchers face when working with thiosemicarbazide compounds.
Q1: My thiosemicarbazone compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?
A1: This phenomenon, often called "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium like cell culture media.[3][4] The compound is forced out of solution as the solvent concentration dramatically decreases.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of your compound to below its aqueous solubility limit.[4]
-
Optimize the Dilution Method: Instead of adding the concentrated stock directly to the final volume of media, employ a serial dilution strategy.[3][4]
-
Intermediate Dilution: First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) serum-free media or phosphate-buffered saline (PBS).
-
Slow Addition: Add this intermediate dilution drop-wise to the final volume of your complete cell culture medium while gently vortexing or swirling.[3] This gradual introduction helps to avoid localized high concentrations of the compound.
-
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Lower temperatures can decrease the solubility of your compound.[3][4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the cells?
A2: The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line specific. However, some general guidelines are widely accepted:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive and primary cells, with minimal impact on cell viability and function.[5][6][7][8]
-
0.1% to 0.5% DMSO: Most immortalized cell lines can tolerate this range without significant cytotoxicity.[5][9] This is a commonly used final concentration in many cell-based assays.
-
> 0.5% to 1% DMSO: Some robust cell lines may tolerate up to 1% DMSO, but it's crucial to perform a vehicle control experiment to assess the effect of DMSO alone on your specific cells and assay readout.[5][6][9]
-
> 1% DMSO: Concentrations above 1% are likely to cause cytotoxic effects, potentially by damaging cell membranes.[5][8][9]
It is imperative to always include a vehicle control (media with the same final concentration of DMSO as your test conditions) in your experiments to account for any solvent-induced effects. [6]
Q3: I am still observing precipitation even after optimizing my dilution protocol and keeping the DMSO concentration low. What are my other options?
A3: If precipitation persists, you may need to explore alternative solubilization strategies. Here are several approaches, ranging from simple to more advanced:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.[10] A combination of DMSO with other less toxic organic solvents like ethanol or polyethylene glycol (PEG) might be effective. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to dissolve poorly soluble compounds for in vivo studies.[10]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to help keep hydrophobic compounds in solution.[11][12][13][14] They work by forming micelles that can encapsulate the drug molecules.
-
pH Adjustment: Thiosemicarbazones can be ionizable, and their solubility can be pH-dependent.[15][16][17][18][19] For weakly basic or acidic compounds, adjusting the pH of the buffer or medium (within a range that is tolerated by your cells or assay components) can significantly increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[15] 2-hydroxypropyl-β-cyclodextrin (HPBCD) is a commonly used derivative in cell culture applications.[20]
-
Serum Proteins: The presence of serum in your culture medium can sometimes help to solubilize compounds through binding to proteins like albumin.[21][22][23] If you are performing assays in serum-free conditions, this might contribute to precipitation issues.
Troubleshooting Guide: A Stepwise Approach to Solving Solubility Issues
This guide provides a systematic workflow for addressing the precipitation of thiosemicarbazone compounds in your biological assays.
Caption: A stepwise workflow for troubleshooting thiosemicarbazone solubility issues.
Data at a Glance: Solvent Considerations for Cell-Based Assays
The choice of solvent and its final concentration is critical for maintaining the health of your cells and the integrity of your assay. The following table summarizes the generally accepted tolerance levels for common solvents in cell culture.
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always run a vehicle control.[5][6][9] |
| Ethanol | < 0.1% | Can have biological effects, including antioxidant activity.[9] |
| Polyethylene Glycol (PEG-400) | < 2.5% | Generally well-tolerated by both embryos and larvae in zebrafish models.[20] |
| Propylene Glycol | < 0.1% | A mixture of 50% PG / 50% EtOH is sometimes used for in vivo injections.[24] |
Experimental Protocols
Protocol 1: Preparation of a Thiosemicarbazone Stock Solution and Working Dilutions
This protocol outlines a best-practice method for preparing and diluting a thiosemicarbazone compound for a cell-based assay to minimize precipitation.
Materials:
-
Thiosemicarbazone compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the thiosemicarbazone powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Create an Intermediate Dilution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform an intermediate dilution of the stock solution in pre-warmed, serum-free medium or PBS. For example, to achieve a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%, you could first make a 1:100 dilution to get a 100 µM intermediate solution (with 1% DMSO).
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final volume of pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Add the solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersal.[3]
-
Caption: Recommended serial dilution workflow for thiosemicarbazone compounds.
Concluding Remarks
Addressing the solubility of thiosemicarbazide compounds is a critical step in obtaining reliable data in biological assays. By systematically evaluating and optimizing parameters such as solvent choice, concentration, and dilution technique, researchers can overcome many of the common challenges associated with these promising therapeutic agents. When basic methods are insufficient, exploring more advanced formulation strategies may be necessary. Always remember that careful controls and validation are key to ensuring the scientific integrity of your results.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. View of Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs [pub.iapchem.org]
- 20. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 21. Insights into the binding of thiosemicarbazone derivatives with human serum albumin: spectroscopy and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medicinescience.org [medicinescience.org]
- 24. researchgate.net [researchgate.net]
How to prevent the degradation of thiosemicarbazide samples during storage.
Welcome to the technical support guide for ensuring the stability and integrity of your thiosemicarbazide samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing sample degradation during storage. Here, you will find not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team receives regarding thiosemicarbazide storage.
Q1: My thiosemicarbazide powder has developed a yellowish tint. What could be the cause?
A yellowish discoloration is a common indicator of degradation, likely due to oxidation or exposure to light. Thiosemicarbazide is sensitive to both air and light.[1] Improper storage, such as in a container that is not airtight or is made of a transparent material, can accelerate these degradation processes.
Q2: I've noticed a faint, unusual odor from my thiosemicarbazide container, which is usually odorless. What does this signify?
While thiosemicarbazide is odorless in its pure form, the presence of a smell can indicate the formation of volatile degradation products.[2] This could be a result of hydrolysis or reaction with impurities. It is crucial to reassess your storage conditions, particularly protection from moisture.
Q3: Can I store my thiosemicarbazide sample at room temperature?
Yes, thiosemicarbazide is stable at room temperature, provided it is stored in a cool, dry place and protected from light and air.[1][3][4][5] Some suppliers recommend a storage temperature between +15°C to +25°C.[5] However, for long-term storage, refrigeration in a desiccated, inert atmosphere is the best practice.
Q4: Is it necessary to store thiosemicarbazide under an inert gas like argon or nitrogen?
For short-term storage, a tightly sealed container may be sufficient. However, because thiosemicarbazide is air-sensitive, storing it under an inert gas is highly recommended for long-term stability.[1] This practice minimizes the risk of oxidation.
Q5: What are the ideal container materials for storing thiosemicarbazide?
It is best to store thiosemicarbazide in its original container.[4] If transferring is necessary, use amber glass bottles with tight-fitting caps to protect from light. Ensure the container is non-reactive; glass is a suitable material.[3]
Troubleshooting Guide: Degradation of Thiosemicarbazide Samples
This guide provides a structured approach to identifying and resolving common issues related to thiosemicarbazide degradation.
Issue 1: Visual Changes in the Solid Sample (e.g., color change, clumping)
-
Possible Cause 1: Oxidation. Exposure to air can cause oxidation.
-
Solution: Always store thiosemicarbazide in a tightly sealed container. For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing.[1]
-
-
Possible Cause 2: Light Exposure. Thiosemicarbazide is light-sensitive.[1]
-
Solution: Store the container in a dark place or use an amber-colored glass bottle to block UV light.
-
-
Possible Cause 3: Moisture Absorption. The compound can absorb moisture from the air, leading to clumping and potential hydrolysis.
-
Solution: Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly.[4]
-
Issue 2: Inconsistent Experimental Results or Poor Yields
-
Possible Cause 1: Sample Impurity due to Degradation. Degraded thiosemicarbazide will have lower purity, affecting reaction stoichiometry and outcomes.
-
Solution: Before use, visually inspect the sample for any signs of degradation. If degradation is suspected, it is advisable to use a fresh, unopened sample. For critical applications, consider analytical purity testing (e.g., HPLC, NMR) of your stored sample.
-
-
Possible Cause 2: Incompatibility with Storage Environment.
The following diagram illustrates the troubleshooting workflow for degraded thiosemicarbazide samples.
Caption: Troubleshooting workflow for identifying and addressing thiosemicarbazide degradation.
Key Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The primary pathways for thiosemicarbazide degradation are oxidation, hydrolysis, and photodegradation.
Caption: Major degradation pathways affecting thiosemicarbazide stability.
Experimental Protocol: Best Practices for Thiosemicarbazide Storage
This protocol outlines the standard operating procedure for the safe and effective storage of thiosemicarbazide to maintain its integrity over time.
Materials:
-
Thiosemicarbazide sample
-
Original supplier container or an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Desiccator cabinet or a larger container with desiccant
-
Labels and a permanent marker
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Work in a Controlled Environment: Handle thiosemicarbazide in a well-ventilated area, such as a fume hood, to avoid inhalation of fine particles.
-
Container Preparation: If not using the original container, ensure the amber glass bottle is clean and completely dry.
-
Aliquotting (if necessary): If you need to use small amounts of the compound over time, it is best to aliquot the bulk sample into smaller vials. This minimizes the exposure of the entire stock to the atmosphere each time it is used.
-
Inert Gas Purging: a. Place the desired amount of thiosemicarbazide into the storage container. b. Gently flush the headspace of the container with a slow stream of inert gas for 10-15 seconds. This displaces the air and moisture. c. Immediately and tightly seal the container.
-
Labeling: Clearly label the container with the compound name, date of storage, and any special handling notes (e.g., "Store under Argon").
-
Storage Location: a. Place the sealed container inside a desiccator to protect it from ambient moisture. b. Store the desiccator in a cool, dark, and well-ventilated area, away from direct sunlight and sources of heat. c. Ensure the storage location is separate from strong acids, bases, and oxidizing agents.[6]
Storage Conditions Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient (15-25°C)[5] | Prevents acceleration of degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1] | Prevents oxidation. |
| Light | Dark (Amber Bottle/Dark Cabinet)[1] | Prevents photodegradation. |
| Humidity | Dry (Desiccator)[4] | Prevents hydrolysis and clumping. |
| Container | Tightly Sealed, Original or Amber Glass[4] | Protects from air, moisture, and light. |
| Compatibility | Away from acids, bases, oxidizers[1][6] | Prevents hazardous reactions and degradation. |
By adhering to these guidelines, you can significantly extend the shelf-life and preserve the purity of your thiosemicarbazide samples, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Troubleshooting Inconsistent Results in Thiosemicarbazide Bioactivity Assays
Welcome to the technical support center for thiosemicarbazide bioactivity assays. As a class of compounds known for a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, thiosemicarbazides are a major focus of drug discovery efforts.[1] However, their unique physicochemical properties can often lead to inconsistent and difficult-to-interpret assay results.
This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to help you identify and resolve common issues, ensuring the reliability and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common problems researchers encounter.
Question 1: Why am I seeing high variability between my replicate wells?
Answer: High variability in replicate wells is a frequent issue and can stem from several sources. The most common culprits are related to the physicochemical properties of the thiosemicarbazide compound itself or to technical execution.
-
Compound Precipitation: Thiosemicarbazide derivatives often exhibit low aqueous solubility.[1] When the final assay concentration exceeds the compound's solubility limit in the assay buffer, it can precipitate, leading to inconsistent concentrations across wells.
-
Recommendation: Visually inspect your assay plate for any signs of precipitation. Consider preparing a dilution series to determine the optimal concentration range where the compound remains in solution.[1]
-
-
Inaccurate Pipetting: The use of small volumes of high-concentration stock solutions (often in DMSO) can introduce significant error if not performed with calibrated pipettes and proper technique.[1]
-
Recommendation: Prepare an intermediate dilution of your compound to increase the pipetting volume, which can improve accuracy.[1]
-
-
Inconsistent Cell Seeding (for cell-based assays): Uneven cell distribution in the wells of a microplate will lead to variability in the final readout.
-
Recommendation: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension periodically to prevent settling.
-
Question 2: My results are not consistent from one experiment to the next. What could be the cause?
Answer: Experiment-to-experiment inconsistency often points to issues with reagent stability or batch-to-batch variability of the thiosemicarbazide compound.
-
Compound Stability: Thiosemicarbazides can be unstable under certain conditions, such as exposure to light, high temperatures, or repeated freeze-thaw cycles. A theoretical study on imidazole-thiosemicarbazides suggests that their stability can be solvent-dependent.[2]
-
Recommendation: Prepare fresh working solutions for each experiment from a stock solution stored under appropriate conditions (cool, dry, and dark).[1] Aliquot your stock solution to minimize freeze-thaw cycles.
-
-
Batch-to-Batch Variability: Different synthesis batches of the same compound can have variations in purity or even physical form.[1]
-
Recommendation: If possible, procure a single, large batch of the compound for the entire study. If you must switch batches, it is crucial to perform a bridging study to compare the activity of the new batch with the old one.[1]
-
-
Assay Reagent Consistency: Ensure all other assay components (e.g., cells, enzymes, buffers) are consistent between experiments. Passage number of cells, for instance, can significantly impact results.
Question 3: I'm not observing a clear dose-response relationship. Why?
Answer: The absence of a dose-response curve can be due to several factors, ranging from the concentration range selected to the intrinsic properties of the compound.
-
Incorrect Concentration Range: The chosen concentrations may be too high, leading to saturation or toxicity, or too low to elicit a measurable effect.[1]
-
Recommendation: Conduct a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range of your compound.[1]
-
-
Compound Inactivity: It is possible the compound is not active in your specific assay system.
-
Recommendation: Review the literature for the known mechanisms of action of similar thiosemicarbazide compounds to ensure your assay is appropriate.[3]
-
-
Assay Interference: The compound may be interfering with the assay detection method (e.g., quenching fluorescence or inhibiting a reporter enzyme).
-
Recommendation: Run a counterscreen with a different assay format to confirm the results.[1]
-
Part 2: Detailed Troubleshooting Guides
This section provides in-depth guidance on specific technical challenges.
Guide 1: Managing Compound Solubility and Stability
The low aqueous solubility of many thiosemicarbazide derivatives is a primary source of inconsistent results.
Protocol for Preparing Thiosemicarbazide Stock and Working Solutions
-
Stock Solution Preparation:
-
Due to their hydrophobic nature, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1]
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed containers to prevent degradation.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
Crucial Point: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <1%) and be consistent across all wells, including controls, as it can affect cell viability and enzyme activity.[1][4]
-
Solubility Troubleshooting Workflow
Guide 2: Addressing Metal Chelation and Assay Interference
A well-documented mechanism of action for thiosemicarbazones (derivatives of thiosemicarbazides) is their ability to chelate metal ions, such as iron, copper, and zinc.[3][5][6][7] This property can be the intended therapeutic effect or an unintended source of assay interference.
Understanding the Impact of Metal Chelation
-
Enzyme Inhibition: Many enzymes are metalloenzymes, requiring a metal cofactor for their activity. Thiosemicarbazides can inhibit these enzymes by chelating the essential metal ion. For example, some thiosemicarbazones are known to inhibit ribonucleotide reductase by chelating iron.[8]
-
Interference with Mitochondrial Respiration: Some thiosemicarbazone derivatives have been shown to interfere with mitochondrial respiration by chelating iron within the mitochondrial respiratory chain complexes.[3]
-
Generation of Reactive Oxygen Species (ROS): Metal complexes of thiosemicarbazones can be redox-active and catalyze the formation of ROS, which can lead to cytotoxicity.[6]
Experimental Design to Investigate Metal Chelation Effects
-
Metal Supplementation Assay:
-
If you suspect your compound's activity is due to metal chelation, you can perform a metal supplementation experiment.
-
Protocol:
-
Set up your standard assay with your thiosemicarbazide compound.
-
In a parallel set of experiments, add an excess of the suspected metal ion (e.g., FeSO₄, CuSO₄, ZnCl₂) to the assay medium along with your compound.
-
If the bioactivity of your compound is diminished or abolished in the presence of excess metal ions, it strongly suggests that metal chelation is involved in its mechanism of action.
-
-
-
Use of Metal-Free Buffers:
-
If your assay buffer contains trace amounts of metal ions, consider using a metal-free buffer (prepared with high-purity water and reagents) to establish a baseline activity.
-
Data Presentation: Interpreting Metal Supplementation Results
| Treatment Group | Observed Bioactivity (e.g., % Inhibition) | Interpretation |
| Compound Alone | 85% | Baseline activity of the compound. |
| Compound + Excess Fe²⁺ | 15% | The reversal of activity suggests iron chelation is a key mechanism. |
| Compound + Excess Zn²⁺ | 82% | No significant change suggests zinc chelation is not the primary mechanism. |
| Compound + Excess Cu²⁺ | 25% | The reversal of activity suggests copper chelation may also be involved. |
Guide 3: Managing Antioxidant Effects in Bioassays
Thiosemicarbazides and their derivatives are known to possess antioxidant properties, which can interfere with certain bioassays, particularly those involving redox reactions or measuring oxidative stress.[9][10][11][12][13][14]
Commonly Affected Assays
-
Cell Viability Assays: Assays like the MTT assay, which rely on cellular dehydrogenases to reduce a tetrazolium salt, can be affected by compounds with reducing properties.[15][16] The compound may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
ROS Detection Assays: In assays designed to measure intracellular ROS levels, the antioxidant properties of the thiosemicarbazide can quench the fluorescent probes, leading to a false-negative result (i.e., an apparent reduction in ROS).
-
Enzyme Assays with Redox Readouts: Any enzymatic assay that uses a redox-sensitive substrate or detection method can be influenced by the antioxidant nature of the test compound.
Protocol for a Cell-Free Assay Control
To determine if your thiosemicarbazide compound is directly interfering with an assay reagent (like MTT), a cell-free control is essential.
-
Setup: Prepare wells in a microplate containing only the assay medium and the MTT reagent.
-
Treatment: Add your thiosemicarbazide compound at the same concentrations used in your cell-based experiment.
-
Incubation: Incubate for the same duration as your main experiment.
-
Readout: Measure the absorbance.
-
Analysis: If you observe an increase in absorbance in the absence of cells, it indicates direct reduction of the MTT reagent by your compound. This interference must be accounted for by subtracting the cell-free absorbance from your experimental values.
Decision Tree for Antioxidant Interference
Part 3: Assay-Specific Pitfalls and Best Practices
Enzyme Inhibition Assays
-
Issue: Distinguishing between true inhibition and non-specific effects.
-
Best Practice:
-
Run a Counterscreen: If you are screening for inhibitors of a specific enzyme (e.g., tyrosinase[17], urease[18]), it is good practice to test your compound against an unrelated enzyme to check for specificity.
-
Check for Time-Dependent Inhibition: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. A progressive increase in inhibition over time may indicate a covalent or slow-binding inhibitor.
-
Beware of Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help mitigate this.
-
Cell-Based Assays
-
Issue: Cytotoxicity masking other biological effects.
-
Best Practice:
-
Determine Cytotoxicity Profile: Always perform a cytotoxicity assay (e.g., MTT[19][20], CellTiter-Glo) in parallel with your functional assay. This will allow you to distinguish between a specific functional effect and general cell death.
-
Choose Appropriate Time Points: The biological effect you are measuring may occur at a different timescale than the onset of cytotoxicity. A time-course experiment can be highly informative.
-
Antimicrobial Assays (MIC Determination)
-
Issue: Poor solubility in broth media leading to inaccurate Minimum Inhibitory Concentration (MIC) values.
-
Best Practice:
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all dilutions and does not inhibit microbial growth on its own.[21]
-
Visual Confirmation: After incubation, visually inspect the wells for compound precipitation, which could be mistaken for microbial growth (turbidity).
-
Use of Resazurin or other viability dyes: These can provide a colorimetric readout of metabolic activity and can be more reliable than turbidity measurements, especially if the compound is colored or precipitates.
-
By systematically addressing these common issues related to compound handling, inherent chemical properties, and assay design, you can significantly improve the quality and consistency of your thiosemicarbazide bioactivity data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 21. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Thiosemicarbazide: A Technical Guide for Scale-Up
Welcome to the Technical Support Center for the refined production of thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this critical chemical intermediate. Thiosemicarbazide and its derivatives are pivotal in the development of a wide array of pharmaceuticals, including antitubercular and antiviral agents.[1][2] As production moves from the benchtop to larger-scale manufacturing, a unique set of challenges can emerge. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and high-yield synthesis process.
Our approach is grounded in practical, field-tested experience, emphasizing not just the "how" but the "why" behind each step. We will explore the common synthesis routes, delve into the intricacies of reaction optimization, and provide robust protocols for purification and quality control.
Core Synthesis Pathways and Mechanistic Insights
The industrial production of thiosemicarbazide predominantly relies on the reaction between a hydrazine source and a thiocyanate salt. The two most common variations of this synthesis are:
-
Hydrazine Sulfate and Ammonium Thiocyanate: This method is widely used due to the stability and ease of handling of hydrazine sulfate.[3][4] The reaction proceeds through the formation of hydrazinium thiocyanate, which then rearranges upon heating to form thiosemicarbazide.[5]
-
Hydrazine Hydrate and Ammonium Thiocyanate: While hydrazine hydrate is more reactive, it is also more hazardous. This route can offer advantages in terms of reaction kinetics but requires stringent safety protocols.[1][6]
A critical parameter in these syntheses is the control of pH, which is typically maintained in a slightly acidic range (pH 3-7) to facilitate the reaction and minimize side products.[4][5][7]
Troubleshooting Guide: Common Challenges in Thiosemicarbazide Scale-Up
This section addresses specific issues that may arise during the scale-up of thiosemicarbazide synthesis in a practical question-and-answer format.
Issue 1: Low Yield of Thiosemicarbazide
Question: We are experiencing a significant drop in yield as we scale up our thiosemicarbazide synthesis from a lab to a pilot scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to uneven heating and localized "hot spots." This can promote the formation of undesired byproducts.
-
Solution: Employ a reactor with an efficient stirring mechanism and a well-designed heating jacket. Monitor the internal reaction temperature closely using multiple probes.
-
-
Suboptimal pH Control: Maintaining a consistent pH throughout a large reaction volume can be difficult. Deviations from the optimal pH range (typically 5.0-5.5) can lead to side reactions.[4]
-
Solution: Use a reliable in-line pH probe and a controlled dosing system for any necessary acid or base additions.
-
-
Incomplete Reaction: The reaction time may need to be adjusted during scale-up to ensure the reaction goes to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction endpoint.[8]
-
Issue 2: Formation of an Unexpected Yellow Precipitate
Question: During the refluxing step of our synthesis, we are observing the formation of a yellow precipitate. What is this substance and how can we prevent its formation?
Answer: The yellow precipitate is likely elemental sulfur.[6] This can form due to the decomposition of thiocyanic acid, an intermediate in the reaction, especially under harsh heating conditions. The presence of sulfur can complicate the purification process and reduce the overall yield.
-
Causality: The formation of sulfur is often linked to excessive heating or prolonged reaction times.
-
Preventative Measures:
-
Precise Temperature Control: Maintain the reflux temperature within the recommended range for the specific synthesis protocol. Avoid overheating.
-
Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can help to minimize oxidative side reactions that may contribute to sulfur formation.[6]
-
Optimized Reaction Time: As determined by reaction monitoring, avoid unnecessarily long reflux times.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: We are struggling to obtain pure thiosemicarbazide crystals during the final isolation step. The product is discolored and has a wide melting point range.
Answer: Purification is a critical step in achieving high-purity thiosemicarbazide. The issues you are facing could stem from impurities carried over from the reaction or suboptimal crystallization conditions.
-
Troubleshooting Steps:
-
Filtration of the Hot Reaction Mixture: After the reflux is complete, it is crucial to filter the hot solution to remove any insoluble impurities, such as elemental sulfur.[9]
-
Recrystallization Solvent: A mixture of water and ethanol is often effective for recrystallizing thiosemicarbazide.[6] The optimal solvent ratio may need to be determined experimentally to maximize yield and purity.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. A gradual cooling process will promote the growth of larger, purer crystals.
-
Washing: The isolated crystals should be washed with a cold solvent (such as methanol) to remove any residual soluble impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine and thiosemicarbazide?
A1: Both hydrazine and thiosemicarbazide are highly toxic substances and must be handled with extreme care.[3][10][11][12][13][14]
-
Hydrazine: It is a suspected carcinogen and is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13]
-
Thiosemicarbazide: It is extremely toxic if swallowed and can cause skin and eye irritation.[3][11][14] Strict adherence to safety protocols is mandatory.
-
Hydrogen Sulfide: The synthesis process can produce hydrogen sulfide gas, which is toxic and has a characteristic rotten egg smell.[3] All reactions should be conducted in a fume hood.
Q2: How can we monitor the progress of the thiosemicarbazide synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress at the lab scale.[8] For larger-scale production, HPLC is the preferred method for quantitative analysis of both the consumption of reactants and the formation of the product.[15][16][17][18]
Q3: What are the key parameters to control for optimizing the yield of thiosemicarbazide?
A3: The key parameters for yield optimization include:
-
Reactant Stoichiometry: Using a slight excess of one reactant may be necessary to drive the reaction to completion, but this should be determined empirically.
-
pH: As discussed, maintaining the optimal pH is crucial.[4][5][7]
-
Temperature and Reaction Time: These parameters are interdependent and should be optimized to ensure complete conversion while minimizing byproduct formation.[19][20][21]
-
Solvent: The choice of solvent can influence reaction kinetics and product solubility.
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazide from Hydrazine Sulfate and Ammonium Thiocyanate[3][5]
Materials:
-
Hydrazine sulfate
-
Ammonium thiocyanate
-
Sodium hydroxide solution (for pH adjustment)
-
Methanol
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, add 36.7 g of hydrazine sulfate to 30 ml of water in a suitable reaction vessel.
-
Adjust the pH of the solution to approximately 4 with a sodium hydroxide solution. The hydrazine sulfate should dissolve.
-
Add 30 g of ammonium thiocyanate and warm the mixture gently with stirring until all solids dissolve.
-
Add 60 ml of methanol and stir the mixture for 30 minutes to precipitate ammonium sulfate.
-
Filter the mixture to remove the ammonium sulfate and wash the solid with a small amount of methanol.
-
Combine the filtrate and washings in a round-bottomed flask. Add 1 ml of acetone.
-
Reflux the mixture for 18 hours. An additional 1 ml of acetone can be added after 9 hours.[3] The solution may turn yellow and evolve hydrogen sulfide gas.
-
After 18 hours, filter the hot solution to remove any minor crystalline material.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the thiosemicarbazide crystals by filtration and wash them with cold methanol.
-
Dry the crystals under vacuum. The expected melting point is in the range of 180-183 °C.[3]
| Parameter | Value |
| Hydrazine Sulfate | 36.7 g |
| Ammonium Thiocyanate | 30 g |
| pH | ~4 |
| Reflux Time | 18 hours |
| Expected Melting Point | 180-183 °C |
Visualizing the Workflow
Diagram 1: General Workflow for Thiosemicarbazide Synthesis
Caption: A generalized workflow for the synthesis of thiosemicarbazide.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2731496A - Method of making thiosemicarbazide - Google Patents [patents.google.com]
- 5. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Analytical applications of thiosemicarbazones and semicarbazones: A review. | Semantic Scholar [semanticscholar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Turkish Journal of Analytical Chemistry » Submission » Synthesis and analytical applications of thiosemicarbazide derivative [dergipark.org.tr]
- 18. TRDizin [search.trdizin.gov.tr]
- 19. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Overcoming interference in the spectroscopic analysis of thiosemicarbazide derivatives.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of analyzing thiosemicarbazide derivatives. These molecules are incredibly versatile, finding applications from medicinal chemistry to materials science, but their rich chemical functionality can also introduce significant analytical challenges.[1][2] This guide is structured to address the most common and complex interference issues encountered during spectroscopic analysis. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Troubleshooting Guide
This section is designed around specific problems you might observe during your experiments. Each entry details the potential causes and provides a logical, step-by-step approach to resolution.
Scenario 1: UV-Vis Spectroscopy - "My λ-max is unstable and shifts between experiments."
An unstable maximum absorption wavelength (λ-max) is a classic indicator that the electronic environment of your chromophore is changing. For thiosemicarbazide derivatives, this is most often due to sensitivity to pH, solvent polarity, or unintended metal chelation.
Question: What is causing the λ-max of my thiosemicarbazide derivative to shift unpredictably?
Answer: The primary causes for a shifting λ-max are changes in solvent polarity (solvatochromism), fluctuations in pH leading to protonation/deprotonation, or contamination with trace metal ions that form complexes.[3][4][5] The thiosemicarbazide moiety contains several protonatable/deprotonatable sites and is an excellent metal chelator, making it highly sensitive to its environment.[6][7]
Diagnostic Workflow
Caption: Troubleshooting workflow for unstable λ-max in UV-Vis.
Protocol: Diagnosing and Mitigating Metal Ion Interference
-
Baseline Spectrum: Dissolve your thiosemicarbazide derivative in a high-purity, buffered solvent (e.g., 10 mM phosphate buffer in methanol/water) and record its UV-Vis spectrum. Note the λ-max.
-
Chelator Spike: To the same cuvette, add a small aliquot of a concentrated EDTA (ethylenediaminetetraacetic acid) stock solution to achieve a final concentration of ~1 mM. EDTA is a strong chelating agent that will sequester most transition metal ions.
-
Re-measure: Gently mix and allow the solution to equilibrate for 5-10 minutes. Record the spectrum again.
-
Analysis:
-
If the λ-max shifts back to a consistent, expected value: Your problem was trace metal contamination. The EDTA has stripped the metal from your compound, returning it to its uncomplexed state.
-
If the spectrum is unchanged: Metal contamination is unlikely to be the primary issue. Proceed to investigate pH and solvent effects more rigorously.
-
-
Prevention: To prevent future issues, use metal-free (polypropylene) labware and high-purity solvents. If analyzing biological samples, consider a sample cleanup step to remove endogenous metal ions.
Scenario 2: FTIR Spectroscopy - "My C=S and C=N peaks are shifted or broadened."
The infrared spectrum of a thiosemicarbazide derivative provides a unique fingerprint of its covalent bonds. The key vibrational bands to monitor are the C=N (azomethine) and C=S (thione) stretches.[8][9] Shifts in these bands are highly informative.
Question: Why are the C=N and C=S stretching frequencies in my FTIR spectrum different from the literature values?
Answer: Shifts in these specific bands strongly suggest a change in the electronic structure of the thiosemicarbazide backbone. The most common causes are:
-
Metal Coordination: Coordination to a metal ion through the sulfur and/or the azomethine nitrogen is the most frequent cause. This coordination alters the bond order, causing significant shifts.[10][11]
-
Hydrogen Bonding: Extensive intermolecular hydrogen bonding, especially in the solid state, can cause peak broadening and minor shifts.
-
Tautomerization: Although the thione (C=S) form is generally more stable, conditions can favor the thiol (-SH) tautomer, leading to the disappearance of the C=S stretch and the appearance of an S-H stretch.[12]
Data Interpretation Table: Typical FTIR Shifts Upon Metal Coordination
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber Shift Upon Coordination | Rationale for Shift |
| ν(C=N) | 1590 - 1620 | Shifts to lower or higher frequency | Coordination via the azomethine nitrogen alters the C=N bond's electron density and vibrational energy.[10] |
| ν(N-N) | 1000 - 1050 | Shifts to higher frequency | Increased double bond character upon chelation restricts rotation and stiffens the bond.[10] |
| ν(C=S) | 1200 - 1260 and 800-850 | Shifts to lower frequency (by ~50-100 cm⁻¹) | Coordination through sulfur weakens the C=S double bond character, lowering the energy required to stretch it.[8][10] |
Scenario 3: Mass Spectrometry - "I'm seeing low signal intensity and poor reproducibility, especially in biological samples."
This issue, particularly in electrospray ionization (ESI) mass spectrometry, is often caused by "matrix effects." The matrix refers to all other components in the sample besides your analyte of interest. These components can interfere with the ionization process.
Question: What are matrix effects and how can I overcome them for my thiosemicarbazide analysis?
Answer: Matrix effects occur when co-eluting compounds from your sample matrix (e.g., salts, lipids, proteins) suppress or enhance the ionization of your target analyte in the MS source.[13][14] This leads to a loss of signal (ion suppression) or an artificial increase (ion enhancement), resulting in poor accuracy and reproducibility.[14][15] Thiosemicarbazides can be particularly susceptible when analyzed in complex matrices like plasma or urine.
Caption: Ion competition leading to matrix effects in ESI-MS.
Protocol: Quantifying and Correcting for Matrix Effects
This protocol helps you determine if matrix effects are significant and how to correct for them using a matrix-matched calibration curve.
-
Prepare Samples: You will need three sets of samples:
-
Set A (Neat Solution): Spike your thiosemicarbazide standard into the initial mobile phase solvent at various concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Set B (Post-Extraction Spike): Obtain a blank matrix sample (e.g., plasma from an untreated subject). Process it through your entire sample preparation workflow (e.g., protein precipitation, SPE). In the final, clean extract, spike your thiosemicarbazide standard to the same concentrations as Set A.
-
Set C (Real Samples): Your unknown samples, processed through the same workflow.
-
-
LC-MS Analysis: Analyze all three sets using your established LC-MS method.
-
Calculation:
-
Plot calibration curves (peak area vs. concentration) for Set A and Set B.
-
Calculate the Matrix Effect (ME) using the slopes of the curves: ME (%) = (Slope_Set_B / Slope_Set_A) * 100
-
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect. You can quantify your samples using the neat solution curve (Set A).
-
ME < 85%: Significant ion suppression.
-
ME > 115%: Significant ion enhancement.
-
For significant effects, you must use the matrix-matched calibration curve (from Set B) to accurately quantify your unknown samples (Set C).[15] Using an isotopically labeled internal standard is another highly effective strategy to compensate for these effects.
-
Frequently Asked Questions (FAQs)
Q1: My thiosemicarbazide derivative has poor solubility in deuterated chloroform (CDCl₃) for NMR. What are my options?
A1: This is a common issue. The N-H protons in the thiosemicarbazide moiety make the molecule quite polar and capable of strong hydrogen bonding, reducing solubility in non-polar solvents like CDCl₃. Your best alternative is to use a more polar, aprotic deuterated solvent like DMSO-d₆ (dimethyl sulfoxide-d₆). DMSO is an excellent solvent for most thiosemicarbazides and has the added benefit of slowing down N-H proton exchange, often resulting in sharper N-H signals in the ¹H NMR spectrum.[8][16] Be aware that the residual water peak in DMSO-d₆ appears around 3.33 ppm.
Q2: I see multiple N-H signals in my ¹H NMR spectrum. Is this an impurity?
A2: Not necessarily. A typical thiosemicarbazide derivative has multiple, chemically distinct N-H protons (e.g., N²-H, N⁴-H). These protons will appear as separate signals, often as broad singlets, at different chemical shifts.[16][17] For example, the N-H proton adjacent to the C=S group is often highly deshielded and appears far downfield (>9 ppm). It is crucial to compare your spectrum to literature values for similar structures to correctly assign these peaks.[1][8]
Q3: Can I use UV-Vis spectroscopy for quantitative analysis of my thiosemicarbazide derivative?
A3: Absolutely. UV-Vis spectroscopy is a powerful, accessible, and cost-effective method for quantification, provided it is properly validated.[18][19] You must first establish the λ-max and demonstrate linearity by creating a calibration curve (Absorbance vs. Concentration) that adheres to the Beer-Lambert Law. As discussed in the troubleshooting guide, it is critical to control the solvent and pH to ensure consistent and reproducible measurements. The method should be validated for accuracy, precision, linearity, and range according to established guidelines.[20]
Q4: My mass spectrum shows an unexpected M+2 peak. What could this be?
A4: An M+2 peak can arise from several sources. First, check if your compound contains elements with significant natural isotopes that are two mass units heavier, such as chlorine (³⁷Cl is ~32% of ³⁵Cl) or bromine (⁸¹Br is ~97% of ⁷⁹Br). If your structure lacks these elements, the M+2 peak could be indicative of the presence of sulfur (³⁴S is ~4.2% of ³²S). For a molecule with one sulfur atom, you should expect to see a small M+2 peak with roughly 4% of the intensity of the molecular ion peak. This isotopic pattern can actually serve as a confirmation that your sulfur-containing compound is present.
References
- 1. jocpr.com [jocpr.com]
- 2. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopenarchives.com [benthamopenarchives.com]
- 8. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. tandfonline.com [tandfonline.com]
- 15. welch-us.com [welch-us.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 20. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of Thiosemicarbazide Derivatives
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a paramount objective for the scientific community. Among the promising candidates, thiosemicarbazide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3] This guide provides an in-depth comparison of the antibacterial efficacy of various thiosemicarbazide derivatives, supported by experimental data and methodological insights to aid researchers in this critical field.
The core structure of thiosemicarbazide, characterized by a reactive thiocarbonyl and hydrazone moiety, provides a flexible backbone for chemical modification, allowing for the fine-tuning of its biological activity.[4][5] These compounds and their cyclized congeners, such as 1,3,4-thiadiazoles, have been extensively investigated for their therapeutic properties.[4]
The Rationale for Thiosemicarbazide Derivatives as Antibacterial Agents
The persistent rise of drug-resistant bacterial strains necessitates the discovery of antibacterial agents with novel mechanisms of action.[6][7] Thiosemicarbazide derivatives are attractive in this regard because their chemical structure is distinct from most currently marketed antibiotics, suggesting they may be effective against pathogens that have developed resistance to conventional drugs.[4][5] Research has demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][8]
Mechanism of Action: Targeting Bacterial Topoisomerases
A significant body of evidence suggests that a primary antibacterial mechanism of thiosemicarbazide derivatives involves the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[1][9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs, such as the fluoroquinolones.
Molecular docking and enzymatic studies have indicated that thiosemicarbazides may interfere with the ATPase activity of these enzymes, which is crucial for their function.[11] For instance, certain indol-based thiosemicarbazides have been shown to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP.[11] This dual-targeting capability against both DNA gyrase and topoisomerase IV could contribute to a lower propensity for resistance development.[1][4]
It is important to note that while topoisomerase inhibition is a well-supported hypothesis, other mechanisms may also be at play, and the precise mode of action can vary between different structural classes of thiosemicarbazide derivatives.[9][10]
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the proposed inhibitory action of thiosemicarbazide derivatives on bacterial DNA replication.
Caption: Proposed mechanism of thiosemicarbazide derivatives inhibiting bacterial DNA topoisomerases.
Comparative Antibacterial Efficacy: A Data-Driven Overview
The antibacterial potency of thiosemicarbazide derivatives is highly dependent on their chemical structure, particularly the substituents on the aromatic rings. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against various bacterial strains, compiled from multiple studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity Against Gram-Positive Bacteria
| Compound ID/Series | Substituent(s) | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | M. luteus MIC (µg/mL) | Reference(s) |
| SA1 | 2-chlorophenyl | 62.5 | 62.5 | - | [4] |
| SA11 | 3-trifluoromethylphenyl | 3.9 - 250 | - | 3.9 | [4] |
| SA12 | 3-trifluoromethylphenyl | - | - | 3.9 | [4] |
| T4A | 2-fluorophenyl | 32-64 | - | - | [5] |
| 3a | 3-trifluoromethylphenyl | 1.95 | 3.9 | 15.63 | [8] |
| 3e | 3-fluorophenyl | 15.63-31.25 | 15.63-31.25 | - | [8] |
| 2h | 3,5-bis(trifluoromethyl)phenyl | 4 | - | - | [12] |
Table 2: Antibacterial Activity Against Gram-Negative Bacteria
| Compound ID/Series | Substituent(s) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference(s) |
| General Observation | Various | Often >1000 | Often >1000 | Often >1000 | [8][9] |
| 5g | n-propyl | - | "Significant Activity" | - | [13] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of these compounds:
-
Gram-Positive vs. Gram-Negative Activity : Many thiosemicarbazide derivatives exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria.[5][9] This may be due to differences in cell wall composition, particularly the outer membrane of Gram-negative bacteria, which can act as a permeability barrier.
-
Importance of Halogen and Trifluoromethyl Groups : The presence of electron-withdrawing groups, such as halogens (F, Cl) and trifluoromethyl (-CF3) groups, on the phenyl ring often correlates with enhanced antibacterial activity.[4][5][8] The position of these substituents is also critical, with ortho and meta positions frequently showing higher potency.[5]
-
N4-Substitution : The geometry at the N4-terminus of the thiosemicarbazide skeleton appears to be a determinant of antibacterial activity.[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][6][12] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Test compounds (thiosemicarbazide derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or other solvent used to dissolve compounds)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum : a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile saline or MHB. c. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Preparation of Compound Dilutions : a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compounds in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation and Incubation : a. Add the prepared bacterial inoculum to each well containing the diluted compounds. b. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with solvent only), and a sterility control (broth only). c. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC : a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. The results can also be read using a microplate reader at a wavelength of 600 nm.
Experimental Workflow Diagram
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Thiosemicarbazide derivatives represent a promising and adaptable scaffold for the development of new antibacterial agents.[1][6][7] Their potential to target essential bacterial enzymes like DNA gyrase and topoisomerase IV offers a valuable avenue for combating drug-resistant infections.[1][10] The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and spectrum of activity of these compounds.
Future research should focus on:
-
Expanding the chemical diversity of thiosemicarbazide libraries to improve efficacy against Gram-negative pathogens.
-
Conducting detailed mechanistic studies to fully elucidate the mode of action of the most potent derivatives.
-
Evaluating the in vivo efficacy and toxicity of lead compounds in animal models of infection.
-
Investigating synergistic combinations of thiosemicarbazides with existing antibiotics to enhance therapeutic outcomes and combat resistance.[14]
By leveraging the insights and methodologies presented here, the research community can continue to advance the development of thiosemicarbazide-based therapies, providing new hope in the ongoing battle against bacterial diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Effects of Thiosemicarbazides with Clinical Drugs against S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Structure Validation of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
This guide provides a comprehensive framework for the robust validation of the molecular structure of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a comparative analysis of key analytical techniques, underpinned by the rationale for their application and the interpretation of the data they generate. Our approach emphasizes a multi-technique strategy as the cornerstone of rigorous structural elucidation, ensuring the identity, purity, and integrity of the target compound.
Introduction: The Imperative of Structural Verification
In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. For novel compounds such as this compound, a derivative of interest for its potential pharmacological activities, unambiguous structural validation is paramount.[1] This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography to achieve this goal. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application constitutes a self-validating system for molecular characterization.
Synthesis of this compound
The synthesis of the title compound typically proceeds via the reaction of 2-methoxy-5-methylaniline with thiophosgene to form the corresponding isothiocyanate, which is then reacted with hydrazine hydrate. While specific reaction conditions can be optimized, a general synthetic protocol is outlined below.
Experimental Protocol: Synthesis
-
Step 1: Formation of 2-methoxy-5-methylphenyl isothiocyanate: To a solution of 2-methoxy-5-methylaniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of thiophosgene is added dropwise at 0°C with constant stirring. The reaction is typically allowed to proceed for several hours at room temperature.
-
Step 2: Formation of this compound: The resulting isothiocyanate solution is then added dropwise to a solution of hydrazine hydrate in ethanol at 0°C. The reaction mixture is stirred for a specified period, often resulting in the precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with a cold solvent, and purified by recrystallization to yield this compound as a solid.
A Multi-Faceted Approach to Structural Validation
The validation of the synthesized compound's structure is not a linear process but rather an integrated workflow where data from multiple analytical techniques are correlated.
Figure 1: Integrated workflow for the synthesis and structural validation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.0 | Singlet | 1H | NH (thioamide) | The thioamide proton is typically deshielded due to the electron-withdrawing nature of the C=S group and potential hydrogen bonding. |
| ~8.0 - 8.5 | Singlet | 1H | NH (hydrazine) | The hydrazine NH proton adjacent to the aromatic ring will also be deshielded. |
| ~6.8 - 7.2 | Multiplet | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-donating methoxy and methyl groups.[3] |
| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ | The terminal amino protons are often broad due to quadrupole effects and exchange with trace amounts of water. |
| ~3.8 | Singlet | 3H | OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. |
| ~2.3 | Singlet | 3H | CH₃ | The methyl protons on the aromatic ring are also shielded and appear as a sharp singlet. |
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 - 185 | C=S | The thiocarbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[4] |
| ~150 - 155 | C-O (aromatic) | The aromatic carbon attached to the electron-donating methoxy group is deshielded.[5] |
| ~130 - 140 | C-N (aromatic) | The aromatic carbon attached to the nitrogen of the thiosemicarbazide moiety. |
| ~125 - 135 | C-CH₃ (aromatic) | The aromatic carbon bearing the methyl group. |
| ~110 - 125 | CH (aromatic) | The remaining aromatic carbons. The specific shifts are influenced by the positions of the substituents.[5][6] |
| ~55 - 60 | OCH₃ | The carbon of the methoxy group is shielded. |
| ~20 - 25 | CH₃ | The carbon of the methyl group on the aromatic ring. |
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Experimental Protocol: FTIR
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 3400 - 3100 | N-H stretching | The presence of multiple peaks in this region corresponds to the symmetric and asymmetric stretching of the NH and NH₂ groups.[8] |
| 3050 - 3000 | C-H stretching (aromatic) | Characteristic of the C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H stretching (aliphatic) | Corresponds to the C-H bonds of the methoxy and methyl groups. |
| ~1600 | C=C stretching (aromatic) | Indicates the presence of the benzene ring. |
| ~1500 | N-H bending | Bending vibrations of the NH and NH₂ groups. |
| ~1250 | C-O stretching (aryl ether) | A strong band indicative of the methoxy group attached to the aromatic ring. |
| ~1100 | C=S stretching | The characteristic stretching vibration of the thiocarbonyl group. |
III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument will generate ions in the gas phase, which are then analyzed.
-
Data Processing: The mass spectrum displays the relative abundance of ions at different m/z values.
| m/z Value | Ion | Interpretation |
| 212.0852 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the molecular formula C₉H₁₃N₃OS.[10] |
| 234.0671 | [M+Na]⁺ | The sodium adduct of the molecular ion, which is commonly observed in ESI-MS.[10] |
| Various smaller m/z values | Fragment ions | Fragmentation of the molecular ion can provide further structural information. For example, cleavage of the N-N bond or loss of the thioketene group (S=C=NH) are possible fragmentation pathways for thiosemicarbazides.[11] |
IV. Single Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
-
Confirmation of the connectivity of all atoms.
-
Precise bond lengths and angles, for example, the C=S and C-N bond lengths in the thiosemicarbazide moiety.
-
The conformation of the molecule in the solid state, including the relative orientation of the phenyl ring and the thiosemicarbazide group.
-
Details of intermolecular interactions, such as hydrogen bonding involving the NH and NH₂ groups, which can influence the crystal packing.
Figure 2: Comparison of the primary structural information provided by each analytical technique.
Conclusion: A Synthesis of Evidence for Structural Confirmation
The validation of the molecular structure of this compound is a clear demonstration of the power of a multi-technique analytical approach. While each method provides valuable insights, it is the congruence of the data from NMR, FTIR, Mass Spectrometry, and, ideally, X-ray Crystallography that provides the irrefutable evidence required for structural confirmation. This guide has outlined the principles, protocols, and expected outcomes for each technique, providing a comprehensive roadmap for researchers to confidently and rigorously validate the structure of this and other novel chemical entities.
References
- 1. Synthesis and screening of thiosemicarbazide-dithiocarbamate conjugates for antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. PubChemLite - this compound (C9H13N3OS) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and X-ray structures of new antiproliferative and proapoptotic natural aldehyde thiosemicarbazones and their nickel(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Computational Predictions and Experimental Results for Thiosemicarbazones
An In-Depth Technical Guide for Drug Development Professionals
Thiosemicarbazones represent a versatile class of compounds with a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, and antiviral properties.[1][2] Their therapeutic potential is largely attributed to their ability to chelate metal ions, which is crucial for their biochemical activity.[1][3] In the modern drug discovery pipeline, the integration of computational modeling with experimental validation has become a cornerstone for accelerating the identification and optimization of lead compounds.[4][5] This guide provides a comprehensive framework for the cross-validation of in silico predictions and in vitro experimental results for novel thiosemicarbazone derivatives, ensuring a robust and efficient path from molecular design to validated biological activity.
The synergy between computational and experimental approaches offers a cost-effective and time-efficient strategy.[4] Computational methods allow for the rapid screening of large virtual libraries of compounds and the prediction of their biological activities, physicochemical properties, and potential toxicities, thereby prioritizing the most promising candidates for synthesis and experimental testing.[5][6] Experimental validation, in turn, provides the essential ground truth, confirming or refuting the computational hypotheses and generating crucial data that can be used to refine and improve the predictive models in an iterative cycle.
The Computational Gauntlet: Predicting Thiosemicarbazone Activity
The initial phase of discovery involves a suite of computational tools to model and predict the behavior of designed thiosemicarbazone analogues. These methods provide predictive insights into structural features, reactivity, and structure-activity relationships (SAR) that are crucial for rational design.[4]
Key Computational Methodologies
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[7][8][9] For thiosemicarbazones, a QSAR model can be developed to predict anticancer activity against a specific cell line by identifying key molecular descriptors that are highly dependent on proliferative activity.[7][10] The robustness of a QSAR model is typically validated through statistical parameters such as the coefficient of determination (R²), adjusted R-squared (R²adj), and leave-one-out cross-validation (q²).[8][9][11]
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[12][13] For thiosemicarbazones with anticancer potential, molecular docking can be used to simulate their interaction with key therapeutic targets like phosphoinositide 3-kinase (PI3K) or topoisomerase II.[12][13] The output, typically a binding energy score (e.g., in kcal/mol), helps in ranking compounds and understanding the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[2][13]
-
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, molecular geometry, and reactivity of molecules.[1][14] This method can elucidate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and stability of thiosemicarbazone complexes.[15][16] DFT is also valuable for correlating calculated vibrational spectra with experimental FT-IR data to confirm molecular structures.[14]
Generalized Computational Workflow
The following diagram illustrates a typical workflow for the computational screening of novel thiosemicarbazone candidates.
Caption: A streamlined workflow for the in silico evaluation of thiosemicarbazone derivatives.
The Experimental Proving Ground: Validating Predictions
Following the computational screening and prioritization, the selected thiosemicarbazone candidates are synthesized and subjected to a battery of in vitro assays to validate the in silico predictions.
Protocol 1: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[17][18][19] It is a fundamental tool for evaluating the cytotoxic potential of anticancer compounds.[20][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel thiosemicarbazone compounds against a panel of human cancer cell lines.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[2][12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[19]
-
Thiosemicarbazone compounds dissolved in DMSO
-
Dimethyl Sulfoxide (DMSO)[20]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20][21]
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazone compounds in the complete medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[20]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[21]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours.[20][21] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics.[22][23] Many thiosemicarbazones have shown potent tyrosinase inhibitory activity.[22]
Objective: To determine the IC50 value of thiosemicarbazone compounds as inhibitors of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)[24]
-
Sodium phosphate buffer (0.1 M, pH 6.8)[24]
-
Thiosemicarbazone compounds dissolved in DMSO
-
Kojic acid (positive control)[24]
-
96-well plate and microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the phosphate buffer. The final DMSO concentration in the reaction mixture should be below 1%.[24]
-
Pre-incubation: In a 96-well plate, add the sodium phosphate buffer, 10 µL of the tyrosinase solution, and the test compound at various concentrations. Pre-incubate this mixture for 5-10 minutes at 25-37°C.[24][26]
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Absorbance Monitoring: Immediately begin monitoring the formation of dopachrome by measuring the change in absorbance at 475-492 nm for 10 minutes.[24][26]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration relative to the control reaction (without inhibitor). Determine the IC50 value from the resulting dose-response curve.[24]
Experimental Validation and Characterization Workflow
This diagram outlines the path from computational selection to experimental confirmation.
Caption: Workflow for synthesis and experimental validation of thiosemicarbazones.
The Cross-Validation Nexus: A Comparative Case Study
The ultimate goal is to establish a strong correlation between the predicted and experimental data. Discrepancies are equally valuable, as they highlight areas for model refinement.
Case Study: A series of five novel thiosemicarbazone derivatives (TSC-01 to TSC-05) were designed as potential anticancer agents targeting Topoisomerase II.
Data Presentation: Bridging Theory and Reality
The following tables summarize the hypothetical data from our case study, directly comparing the in silico predictions with the in vitro experimental outcomes.
Table 1: Computational Predictions for TSC Derivatives
| Compound | Docking Score (kcal/mol) vs. Topo II | Predicted IC50 (µM) (QSAR Model) | HOMO-LUMO Gap (eV) (DFT) |
|---|---|---|---|
| TSC-01 | -9.8 | 5.2 | 4.1 |
| TSC-02 | -8.5 | 15.8 | 4.5 |
| TSC-03 | -10.2 | 3.1 | 3.9 |
| TSC-04 | -7.1 | 35.4 | 4.8 |
| TSC-05 | -9.5 | 7.9 | 4.2 |
Table 2: Experimental Results for TSC Derivatives
| Compound | Experimental IC50 (µM) (MTT Assay, A549 cells) | Experimental IC50 (µM) (Topo II Inhibition Assay) |
|---|---|---|
| TSC-01 | 8.1 ± 0.7 | 6.5 ± 0.5 |
| TSC-02 | 22.5 ± 2.1 | 19.8 ± 1.8 |
| TSC-03 | 4.5 ± 0.4 | 3.9 ± 0.3 |
| TSC-04 | 45.1 ± 3.9 | 40.2 ± 3.5 |
| TSC-05 | 9.2 ± 0.8 | 8.5 ± 0.7 |
Analysis of Concordance and Discrepancy
The data reveals a strong positive correlation between the predicted and experimental values. For instance, TSC-03 , which had the best predicted docking score and QSAR value, also demonstrated the highest potency in both the cellular (MTT) and target-based (Topo II) assays. Conversely, TSC-04 , predicted to be the least active, was confirmed as such experimentally.
Slight discrepancies, such as the predicted vs. experimental IC50 for TSC-01 (5.2 µM vs. 8.1 µM), are common and informative. These differences can arise from factors not fully captured by the computational models, such as cell membrane permeability, off-target effects, or metabolic stability. This feedback is critical for refining the next generation of QSAR models.
Decision-Making Workflow Based on Cross-Validation
The cross-validation process guides the subsequent steps in the drug discovery pipeline.
Caption: Decision tree for iterative drug design based on cross-validation outcomes.
Conclusion and Future Directions
The integration of computational predictions and experimental validation provides a powerful, iterative engine for the discovery of novel thiosemicarbazone-based therapeutics. This guide has outlined the core methodologies, from in silico screening to in vitro testing, and demonstrated how their cross-validation leads to robust, reliable, and actionable data. By embracing this synergistic approach, researchers can enhance the efficiency of the drug discovery process, reduce costs, and increase the likelihood of identifying promising clinical candidates. Future efforts will likely involve the incorporation of more advanced machine learning and artificial intelligence models, as well as the integration of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to build more comprehensive and predictive discovery platforms.[2][6]
References
- 1. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Insights into Thiosemicarbazone Metal Complexes: Structural Elucidation, Reactivity Patterns, and Biomedical Implications [mdpi.com]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR studies of copper azamacrocycles and thiosemicarbazones: MM3 parameter development and prediction of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SAR of Cu (II) thiosemicarbazone complexes as hypoxic imaging agents: MM3 analysis and prediction of biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR Studies of Copper Azamacrocycles and Thiosemicarbazones: MM3 Parameter Development and Prediction of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01937G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives [mdpi.com]
A Comparative Guide to the Cytotoxicity of Thiosemicarbazone Metal Complexes and Cisplatin
Introduction: The Quest Beyond Platinum
For decades, cisplatin, or cis-diamminedichloroplatinum(II), has been a cornerstone of chemotherapy, demonstrating significant efficacy against a range of cancers including testicular, ovarian, bladder, and lung cancers.[1] Its therapeutic success is primarily attributed to its ability to form cross-links with DNA, which obstructs DNA repair mechanisms, stalls cell division, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2][3]
However, the clinical utility of cisplatin is frequently hampered by two major challenges: severe dose-limiting side effects, such as neurotoxicity and nephrotoxicity, and the development of drug resistance.[1][4] Cancer cells can develop resistance through various mechanisms, including reduced drug uptake, increased drug efflux, enhanced DNA repair capabilities, and evasion of apoptotic pathways.[2][4] This has fueled a persistent search for novel metal-based anticancer agents that can offer a wider therapeutic window, a different mechanism of action to overcome resistance, and improved selectivity for tumor cells.
Among the most promising candidates to emerge are thiosemicarbazone metal complexes. Thiosemicarbazones are versatile Schiff base ligands that, when coordinated with transition metals like copper, nickel, gallium, and zinc, exhibit potent anticancer properties, often significantly exceeding the activity of the ligands alone.[5][6][7][8] This guide provides a comparative analysis of the cytotoxic profiles of these complexes against the clinical benchmark, cisplatin, supported by experimental data and detailed methodologies.
Pillar 1: A Tale of Two Mechanisms - DNA Adducts vs. Multi-Target Assault
The fundamental difference in the cytotoxic effects of cisplatin and thiosemicarbazone metal complexes stems from their distinct mechanisms of action. While cisplatin's activity is largely centered on nuclear DNA damage, thiosemicarbazones launch a multi-pronged attack on cancer cells.
Cisplatin: The DNA Damager Cisplatin functions as a prodrug.[2] Upon entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[9] This activated, electrophilic form of cisplatin readily binds to nitrogen donor atoms on DNA, primarily the N7 position of purine bases like guanine.[1][2] Its unique 'cis' geometry allows it to form 1,2-intrastrand cross-links, which bend and distort the DNA helix.[1][2] This distortion is recognized by the cell's machinery, but the damage is often too extensive to repair, leading to the activation of apoptotic signaling cascades.[3][4][9]
Thiosemicarbazone Metal Complexes: The Multi-Target Strategists The anticancer activity of thiosemicarbazone complexes is not reliant on a single mode of action. Their efficacy is a result of synergistic effects on multiple cellular targets:
-
Inhibition of Ribonucleotide Reductase (RR): A key target for many thiosemicarbazones is the enzyme ribonucleotide reductase.[7][8] RR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, thiosemicarbazones effectively halt DNA synthesis and repair, thereby arresting cell proliferation.[7]
-
Generation of Reactive Oxygen Species (ROS): Many transition metal complexes, particularly those with copper, can undergo redox cycling within the cell.[7] This catalytic activity generates an overload of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][8] Excessive ROS induces severe oxidative stress, damaging vital cellular components like lipids, proteins, and DNA, and pushing the cell towards apoptosis through mitochondria-mediated pathways.[7][10]
-
Mitochondrial Dysfunction: Thiosemicarbazone complexes can accumulate in the mitochondria of cancer cells.[10] This leads to a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[7][10]
This multi-target approach is a significant advantage, as it may circumvent the resistance mechanisms that cancer cells develop against DNA-damaging agents like cisplatin.[10]
Pillar 2: Quantitative Cytotoxicity - A Head-to-Head Comparison
The superior potential of thiosemicarbazone metal complexes is best illustrated by direct comparison of their cytotoxic potency with cisplatin. The half-maximal inhibitory concentration (IC50) value—the concentration of a drug required to inhibit the growth of 50% of a cell population—is the standard metric for this comparison. A lower IC50 value indicates greater potency.
The following table summarizes experimental data from various studies, highlighting instances where thiosemicarbazone complexes have demonstrated significantly enhanced cytotoxicity compared to cisplatin, particularly against aggressive and resistant cancer cell lines.
| Metal Complex (Reference) | Cancer Cell Line | IC50 of Complex (µM) | IC50 of Cisplatin (µM) | Fold Improvement vs. Cisplatin |
| Binuclear Ni(II) Complex [7] | A549 (Lung) | 4.97 - 6.44 | 31.08 | ~5-6x |
| Binuclear Cu(II) Complex 28 [7] | A549 (Lung) | 0.507 | Not specified in direct comparison, but noted as highly active | N/A |
| Binuclear Cu(II) Complex 28 [7] | NCI-H460 (Lung) | 0.235 | Not specified in direct comparison, but noted as highly active | N/A |
| Other Cu(II) Complexes [7] | A549 (Lung) | ≤13.69 | 17.36 | >1.2x |
| Ni(II)-Pyridine Complex (2) [11] | MCF-7 (Breast) | 16.58 | 21.36 | ~1.3x |
| Ni(II)-Pyridine Complex (2) [11] | A2780cis (Cisplatin-Resistant Ovarian) | 18.25 | 45.19 | ~2.5x |
| Zn(II) Complex [12] | T24 (Bladder) | ~26x more active | Not specified | ~26x |
| Ga(III) Complexes [8] | A549 (Lung) | 0.46 - 1.41 | Not specified, but noted to exceed ligands and be selective | N/A |
| Bi(III) Complex 113 [8] | A549 (Lung) | 5.05 | Not specified, but noted as significant inhibition | N/A |
Note: The data is compiled from multiple sources. Direct comparison is most accurate when conducted within the same study under identical experimental conditions. The "Fold Improvement" is an estimation based on the provided data.
These results compellingly show that various thiosemicarbazone metal complexes are not only as potent as cisplatin but are often significantly more effective, with some demonstrating nanomolar efficacy.[7] Critically, the enhanced activity against cisplatin-resistant cell lines like A2780cis underscores their potential to overcome clinical drug resistance.[11]
Pillar 3: Experimental Protocol - The Sulforhodamine B (SRB) Cytotoxicity Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized and robust protocol is essential. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and, by extension, cytotoxicity, based on the measurement of total cellular protein content.[13][14] It is a reliable alternative to the MTT assay.[13]
Principle:
The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the number of viable cells.
Required Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
96-well flat-bottom microplates
-
Test compounds (Thiosemicarbazone complexes, Cisplatin) dissolved in DMSO
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (absorbance at 510 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from the exponential growth phase using trypsin.
-
Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality Check: Proper seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear growth.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and cisplatin in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a further 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Self-Validation: Fixation immobilizes the cells and their proteins to the bottom of the well, ensuring that cellular material is not lost during subsequent washing steps.
-
-
Washing and Staining:
-
Discard the supernatant and wash the plate five times with slow-running tap water or deionized water.
-
Allow the plate to air dry completely.
-
Add 100 µL of the 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a mechanical shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Outlook
The body of evidence strongly indicates that thiosemicarbazone metal complexes represent a highly promising class of anticancer agents that can rival and often exceed the cytotoxic potential of cisplatin. Their distinct, multi-target mechanism of action provides a clear rationale for their efficacy, especially in overcoming the entrenched problem of cisplatin resistance. The superior performance of certain copper, nickel, and zinc complexes in preclinical studies warrants further investigation and optimization.
While the journey from laboratory to clinic is long, the continued exploration of thiosemicarbazone complexes, including structural modifications to enhance solubility, selectivity, and in vivo stability, is a critical frontier in the development of next-generation metal-based chemotherapeutics. The data presented in this guide serves as a compelling foundation for researchers and drug developers to build upon in the collective effort to forge more effective and less toxic treatments for cancer.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 9. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Thiosemicarbazide Derivatives Against Standard Antimicrobial Drugs
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and validation of novel therapeutic agents. Thiosemicarbazide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new thiosemicarbazide derivatives against established standard-of-care antimicrobial drugs. We will delve into the scientific rationale behind experimental design, provide detailed, self-validating protocols for key assays, and offer insights into data interpretation and presentation, ensuring a robust and reproducible evaluation of a compound's potential.
Introduction: The Imperative for Novel Antimicrobials
The relentless rise of multidrug-resistant (MDR) organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a monumental threat to global health.[4][5][6][7] These pathogens have developed sophisticated resistance mechanisms that neutralize many of our frontline antibiotics, leading to increased patient morbidity, mortality, and healthcare costs.[5][6][8] This reality underscores the critical need for new classes of antimicrobials with novel mechanisms of action. Thiosemicarbazides, with their versatile chemical scaffold and potent biological activity, represent a fertile ground for the development of such next-generation therapeutics.[1][2]
Understanding Thiosemicarbazide Derivatives: Mechanism and Potential
Thiosemicarbazides are a class of compounds characterized by a core thiosemicarbazide moiety (-NH-CS-NH-NH2). Their biological activity is often attributed to their ability to chelate metal ions essential for enzymatic functions in pathogens.[1]
Proposed Mechanism of Action: While the exact mechanism can vary between derivatives, a primary target for many antibacterial thiosemicarbazides is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][9] These enzymes are critical for managing DNA supercoiling during replication, transcription, and repair. By interfering with their function—often by inhibiting the ATPase activity of the GyrB or ParE subunits—these compounds disrupt essential DNA processes, leading to bacterial growth arrest (bacteriostatic) or cell death (bactericidal).[9] This mechanism is distinct from many current antibiotics, making it a valuable strategy against resistant strains.
Caption: Proposed mechanism of action for thiosemicarbazide derivatives.
Designing a Robust Benchmarking Study
A successful benchmarking study is built on a foundation of standardized methods, appropriate controls, and clinically relevant challenges. This ensures that the generated data is not only accurate but also comparable to existing literature and translatable to potential clinical scenarios.
Selection of Compounds and Microbial Strains
-
Test Compounds: Include your novel thiosemicarbazide derivatives.
-
Standard Drugs (Benchmarks): Choose drugs with well-defined mechanisms and clinical relevance. A robust comparison panel should include:
-
Microbial Panel: The selection of microorganisms is critical. The panel should encompass:
-
Quality Control (QC) Strains: ATCC standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) to validate assay performance.
-
ESKAPE Pathogens: Include clinical isolates of these high-priority resistant bacteria.[4][5]
-
Gram-Positive and Gram-Negative Representation: A broad selection to determine the spectrum of activity.
-
Fungal Pathogens (if applicable): Candida albicans, Cryptococcus neoformans.
-
Core Experimental Workflow
The evaluation should follow a phased approach, moving from broad screening to more detailed characterization. This workflow ensures efficient use of resources by focusing intensive studies on the most promising candidates.
Caption: Phased experimental workflow for antimicrobial benchmarking.
Experimental Protocols: The "How" and "Why"
Adherence to standardized protocols is paramount for data integrity and comparability. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the global standards in the field.[20][21][22][23]
Phase 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the foundational metric of antimicrobial potency, defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[24][25][26]
Protocol: Broth Microdilution
-
Preparation of Compounds: Create a stock solution of each test and standard compound in a suitable solvent (e.g., DMSO). The solvent choice is critical; it must fully dissolve the compound without exhibiting antimicrobial activity at its final concentration in the assay.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[25] The typical concentration range might be 128 µg/mL down to 0.06 µg/mL. This range is chosen to capture a wide variety of potencies.
-
Inoculum Preparation: Grow the test microorganism to the early-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized suspension into fresh CAMHB so that when 50 µL is added to the 50 µL of drug solution in each well, the final inoculum density is ~5 x 10⁵ CFU/mL.[24] This specific density is a CLSI standard, ensuring reproducibility.[20]
-
Controls (Self-Validation):
-
Growth Control: Wells with bacteria and broth only (no drug). Must show robust turbidity.
-
Sterility Control: Wells with broth only (no bacteria or drug). Must remain clear.
-
Solvent Control: Wells with bacteria, broth, and the highest concentration of the solvent used. Must show growth comparable to the growth control.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[25]
-
Reading the MIC: The MIC is the lowest drug concentration in a well that remains visually clear (no turbidity).[25]
Phase 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents. It is defined as the lowest drug concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[27][28][29]
Protocol:
-
Perform an MIC Test: Set up the MIC assay as described above.
-
Sub-culturing: After the MIC incubation period, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar). This step removes the drug pressure, allowing any surviving, non-growing bacteria to recover and form colonies.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% kill rate compared to the initial inoculum count).[27]
-
Interpretation: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[28] A ratio > 4 suggests bacteriostatic activity.
Phase 3: Time-Kill Kinetics Assay
This dynamic assay provides critical insight into the rate of antimicrobial activity. It evaluates the change in a bacterial population over time when exposed to specific drug concentrations.[30][31]
Protocol:
-
Setup: In sterile flasks or tubes, prepare larger volumes of broth containing the test compound at key concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate the flasks at 37°C with shaking. At defined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[32]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto drug-free agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
-
Interpretation:
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[33]
-
Bacteriostatic Activity: Little to no change in CFU/mL from the initial inoculum, with the count staying below the level of the growth control.
-
Indifference: Minimal effect, with the growth curve closely tracking the no-drug control.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for objective comparison. Summarize quantitative results in tables, allowing for direct comparison of your novel derivatives against the standard drugs across the tested microbial panel.
Table 1: Comparative MIC Data (µg/mL)
| Organism | New Derivative 1 | New Derivative 2 | Ciprofloxacin | Vancomycin |
| S. aureus ATCC 29213 | 4 | 2 | 0.5 | 1 |
| S. aureus (MRSA) | 8 | 4 | >32 | 1 |
| E. coli ATCC 25922 | 16 | 32 | 0.015 | >128 |
| K. pneumoniae (ESBL) | 32 | >128 | >32 | >128 |
| P. aeruginosa ATCC 27853 | >128 | >128 | 0.25 | >128 |
Hypothetical data for illustrative purposes.
Table 2: Comparative MBC and MBC/MIC Ratios
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | New Derivative 2 | 2 | 4 | 2 | Bactericidal |
| S. aureus (MRSA) | New Derivative 2 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | New Derivative 1 | 16 | >128 | >8 | Bacteriostatic |
| E. coli ATCC 25922 | Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal |
Hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of new thiosemicarbazide derivatives. The data generated from this phased workflow will allow for a robust, evidence-based prioritization of lead candidates. Compounds demonstrating potent activity (low MIC), a bactericidal mechanism (MBC/MIC ≤ 4), and a rapid rate of kill should be advanced to further studies, including cytotoxicity assays to determine selectivity, anti-biofilm activity, and in vivo efficacy models. By adhering to these rigorous, standardized benchmarking principles, we can confidently identify and advance the most promising antimicrobial candidates in the fight against global AMR.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. droracle.ai [droracle.ai]
- 19. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. iacld.com [iacld.com]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. EUCAST: EUCAST - Home [eucast.org]
- 23. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. emerypharma.com [emerypharma.com]
- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. actascientific.com [actascientific.com]
- 33. emerypharma.com [emerypharma.com]
A Comparative Guide to the Synthesis of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: Evaluating Reproducibility and Robustness
In the landscape of medicinal chemistry and drug discovery, thiosemicarbazides serve as crucial synthons for a vast array of heterocyclic compounds exhibiting a wide spectrum of biological activities, including antimicrobial and antitumor properties.[1][2][3] The compound 4-(2-methoxy-5-methylphenyl)-3-thiosemicarbazide is a valuable intermediate, featuring a substituted phenyl ring that allows for the exploration of structure-activity relationships in derivative compounds. The reliability of its supply, contingent upon the reproducibility and robustness of its synthesis, is therefore of paramount importance for researchers.
This guide provides an in-depth comparison of two primary synthetic methodologies for this compound. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses concerning reproducibility and robustness. This analysis is designed to empower researchers in selecting the most suitable method for their specific laboratory context and research goals.
Method 1: The Isothiocyanate Route - A Direct and Efficient Approach
The reaction of an aryl isothiocyanate with hydrazine hydrate is one of the most direct and widely employed methods for preparing 4-substituted thiosemicarbazides.[1][4] This method is often favored for its simplicity and generally good yields.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic addition mechanism. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The resulting intermediate then undergoes proton transfer to yield the stable thiosemicarbazide product. The choice of solvent is critical; typically, an alcohol like ethanol or methanol is used as it readily dissolves the reactants and facilitates the reaction without participating in it.
Experimental Protocol: Synthesis of this compound (Method 1)
-
Preparation of Reactant Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-methylphenyl isothiocyanate (1.0 eq) in 30 mL of ethanol.
-
Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to afford a white, crystalline solid.[5]
Workflow Diagram (Method 1)
Caption: Workflow for the Isothiocyanate Route.
Method 2: The Multi-Step Synthesis from Arylamine - A Cost-Effective Alternative
This method begins with the corresponding arylamine (2-methoxy-5-methylaniline) and proceeds through a dithiocarbamate intermediate. While more complex than the isothiocyanate route, it can be more cost-effective if the starting arylamine is significantly cheaper than the corresponding isothiocyanate.
Mechanistic Rationale
This synthesis involves several steps:
-
Formation of Dithiocarbamate: The arylamine reacts with carbon disulfide in the presence of a base (like ammonia) to form an ammonium dithiocarbamate salt.
-
S-Alkylation: The dithiocarbamate is then reacted with an alkylating agent, such as sodium chloroacetate, to form a stable S-substituted intermediate.
-
Hydrazinolysis: Finally, treatment of this intermediate with hydrazine hydrate displaces the leaving group to form the desired 4-aryl thiosemicarbazide.[6]
Experimental Protocol: Synthesis of this compound (Method 2)
-
Dithiocarbamate Formation: In a three-necked flask cooled in an ice bath, add 2-methoxy-5-methylaniline (1.0 eq), concentrated ammonium hydroxide (2.0 eq), and ethanol (50 mL). While stirring vigorously, add carbon disulfide (1.2 eq) dropwise, ensuring the temperature remains below 10°C. Stir for an additional 1 hour.
-
Intermediate Formation: To the above mixture, add a solution of sodium chloroacetate (1.1 eq) in water. Stir the mixture at room temperature for 2-3 hours.
-
Hydrazinolysis: Add hydrazine hydrate (2.0 eq) to the reaction mixture and reflux for 4-6 hours.
-
Product Isolation: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered.
-
Purification: The crude product is washed with water and then recrystallized from an appropriate solvent, such as ethanol, to yield the pure thiosemicarbazide.
Workflow Diagram (Method 2)
Caption: Workflow for the Multi-Step Arylamine Route.
Comparative Analysis
| Parameter | Method 1: Isothiocyanate Route | Method 2: Multi-Step Arylamine Route |
| Starting Materials | 2-methoxy-5-methylphenyl isothiocyanate, Hydrazine hydrate | 2-methoxy-5-methylaniline, Carbon disulfide, Ammonia, Sodium chloroacetate, Hydrazine hydrate |
| Number of Steps | 1 | 3 (in one pot) |
| Reaction Time | 1-2 hours | 7-10 hours |
| Typical Yield | Generally high (often >80%) | Moderate to high (can be variable, ~50-70%)[6] |
| Simplicity | Very simple, direct addition | More complex, requires temperature control and longer reaction times |
| Cost-Effectiveness | Depends on isothiocyanate cost | Often more economical if arylamine is cheap |
Discussion on Reproducibility and Robustness
Method 1: The Isothiocyanate Route
-
Reproducibility: This method is generally highly reproducible. The reaction is straightforward with a clear endpoint, often indicated by the precipitation of the product. The primary variable affecting yield is the purity of the isothiocyanate starting material. Impurities can lead to side reactions and lower yields.
-
Robustness: The reaction is robust and tolerant of minor variations in reaction time and temperature. The dropwise addition of hydrazine helps to control the initial exotherm, making the procedure safe and scalable. The primary vulnerability lies in the stability of the isothiocyanate, which can degrade upon prolonged storage, especially in the presence of moisture.
Method 2: The Multi-Step Arylamine Route
-
Reproducibility: Reproducibility can be more challenging compared to Method 1. The initial formation of the dithiocarbamate is temperature-sensitive; poor temperature control can lead to the formation of byproducts. The success of the subsequent steps is contingent on the efficient formation of the intermediates. Inconsistent yields can arise from incomplete reactions in any of the steps.
-
Robustness: This method is less robust. It is sensitive to the stoichiometry of reagents, reaction temperatures, and reaction times for each step. For instance, an excess of carbon disulfide or improper temperature control can lead to the formation of symmetrical thioureas. The reflux period for hydrazinolysis is also a critical parameter that needs to be optimized for different substrates to ensure complete conversion without product degradation.
Conclusion
For the synthesis of this compound, the Isothiocyanate Route (Method 1) is superior in terms of simplicity, reaction time, and reproducibility. It is the recommended method for researchers who prioritize ease of execution and high purity, provided the isothiocyanate starting material is readily available and of good quality.
The Multi-Step Arylamine Route (Method 2) serves as a viable, cost-effective alternative, particularly for large-scale synthesis where the cost of starting materials is a significant factor. However, researchers opting for this method must be prepared for more rigorous process optimization and control to ensure consistent and reproducible outcomes. The robustness of this method is lower, and careful attention to reaction parameters is critical for success.
References
- 1. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. juniv.edu [juniv.edu]
Efficacy of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide vs other enzyme inhibitors.
An In-Depth Technical Guide to the Efficacy of Methoxy-Phenyl Thiosemicarbazides and Their Derivatives as Enzyme Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
As Senior Application Scientists, our goal is to provide a nuanced and practical guide for fellow researchers in the field of drug discovery. This document moves beyond simplistic data sheets to offer a comparative analysis of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide and its broader chemical family against other established enzyme inhibitors. We will delve into the causality behind experimental designs and present self-validating protocols to ensure the trustworthiness of the findings discussed.
The core challenge in evaluating this compound is the absence of extensive, direct experimental data in publicly accessible literature. Consequently, this guide will adopt a scientifically rigorous approach by using this molecule as a structural archetype. We will analyze its potential based on the well-documented activities of its close chemical relatives: methoxy-substituted thiosemicarbazones. This class of compounds is formed by the condensation of a thiosemicarbazide with an aldehyde or ketone and has shown significant promise in enzyme inhibition.
The thiosemicarbazide scaffold is a versatile pharmacophore known for its ability to chelate metal ions, a property crucial for the inhibition of various metalloenzymes.[1][2] This guide will focus on a key target for which this class has shown considerable activity: Tyrosinase .
Section 1: The Target Enzyme - Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in two key biological processes: melanin synthesis in mammals and enzymatic browning in plants and fungi.[3] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] Due to its role in hyperpigmentation disorders such as melasma and its impact on food quality, tyrosinase is a major target for inhibitor development in the cosmetic, medicinal, and food industries.[3]
Below is a diagram illustrating the melanin synthesis pathway and the central role of tyrosinase.
Caption: The central role of Tyrosinase in the Melanin Synthesis Pathway.
Section 2: Mechanism of Inhibition by Thiosemicarbazones
The primary mechanism by which thiosemicarbazones inhibit tyrosinase involves the chelation of the two copper ions (Cu²⁺) within the enzyme's active site.[1] The thiourea moiety (-NH-C(=S)-NH-) of the inhibitor is crucial for this interaction, with the sulfur and nitrogen atoms acting as ligands that coordinate with the copper ions.[1] This binding disrupts the enzyme's catalytic geometry, preventing the substrate (L-tyrosine or L-DOPA) from binding and being oxidized. Molecular docking studies have confirmed that the sulfur atom of the thiourea group often penetrates the active site to directly interact with the copper ions.[1]
Section 3: Comparative Efficacy Analysis
While direct data for this compound is unavailable, we can infer its potential by examining structurally similar methoxy-substituted thiosemicarbazones. These compounds have been shown to be potent tyrosinase inhibitors, often outperforming the well-known standard, Kojic Acid.[1]
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for inhibitor potency, with lower values indicating greater efficacy.
| Inhibitor | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Source |
| Meta-methoxyacetophenone thiosemicarbazone | Mushroom Tyrosinase | 1.9 | Not specified | [1] |
| Para-methoxyacetophenone thiosemicarbazone | Mushroom Tyrosinase | 1.8 | Not specified | [1] |
| 4-Methoxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | 2.62 (diphenolase) | Reversible, Mixed-type | [2][4] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | ~15-20 | Competitive | [1][5] |
| 4-Butylresorcinol | Tyrosinase | Potent (often <1.0) | Competitive | N/A |
| Thiamidol | Human Tyrosinase | ~1.1 | Reversible, Potent | N/A |
| Hydroquinone | Tyrosinase | Very Potent | Substrate Analogue | N/A |
Note: The data for methoxy-substituted thiosemicarbazones are presented as proxies for the potential activity of this compound.
The data indicates that methoxy-substituted thiosemicarbazones exhibit potent, low-micromolar inhibition of tyrosinase, significantly more effective than the common reference compound, Kojic Acid.[1][2][4] The position of the methoxy group (meta vs. para) appears to have a minimal impact on the IC₅₀ value in acetophenone derivatives.[1] Kinetic studies on 4-methoxybenzaldehyde thiosemicarbazone reveal a reversible, mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[2][4]
Section 4: Experimental Protocol - Tyrosinase Inhibition Assay
To ensure scientific integrity, a robust and reproducible protocol is essential. The following is a standard, self-validating workflow for assessing the efficacy of tyrosinase inhibitors.
Principle:
This assay spectrophotometrically measures the enzymatic activity of mushroom tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA at 475 nm. The inhibitory effect of a test compound is determined by the reduction in the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., this compound)
-
Reference Inhibitor (e.g., Kojic Acid)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Protect from light.
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO (e.g., 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 20 µL DMSO.
-
Control (No Inhibitor): 130 µL Phosphate Buffer + 20 µL DMSO + 20 µL Tyrosinase Solution.
-
Test Compound: 130 µL Phosphate Buffer + 20 µL Test Compound Solution (at various dilutions) + 20 µL Tyrosinase Solution.
-
Reference Inhibitor: 130 µL Phosphate Buffer + 20 µL Reference Inhibitor Solution (at various dilutions) + 20 µL Tyrosinase Solution.
-
-
Pre-incubation:
-
Mix the contents of each well and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add 30 µL of the L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well is 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 475 nm every minute for a period of 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The workflow for this protocol is visualized below.
Caption: A generalized workflow for an in vitro tyrosinase inhibition assay.
Section 5: Concluding Remarks and Future Directions
The available evidence strongly suggests that thiosemicarbazides and their thiosemicarbazone derivatives, particularly those bearing a methoxy-phenyl moiety like this compound, represent a promising class of tyrosinase inhibitors. The low-micromolar IC₅₀ values of related compounds indicate a high potential for efficacy, surpassing that of some established inhibitors.
The critical next step for the research community is to perform direct experimental validation. The synthesis of this compound followed by its evaluation using the standardized protocol described herein would provide definitive data on its inhibitory potency. Further studies should also include kinetic analysis to determine its precise mechanism of inhibition (competitive, non-competitive, etc.) and testing against human tyrosinase to establish its clinical relevance. Such research will be invaluable for the development of novel and effective agents for applications in dermatology and food science.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. tyrosinase activity ic50: Topics by Science.gov [science.gov]
A Comparative Analysis of Thiosemicarbazides: The Impact of Halogen Substitution on Physicochemical Properties and Biological Potency
This guide provides a comprehensive comparative analysis of thiosemicarbazide derivatives, focusing on the distinct roles played by the presence or absence of halogen substituents. For researchers, medicinal chemists, and drug development professionals, understanding this structure-activity relationship is pivotal for the rational design of novel therapeutic agents. We will delve into the synthetic methodologies, the causal effects of halogenation on molecular properties, and the resulting impact on biological activities, supported by experimental data and detailed protocols.
Introduction: The Thiosemicarbazide Scaffold
Thiosemicarbazides (TSCs) are a versatile class of compounds characterized by the NH2-NH-CS-NH- backbone. Their significance in medicinal chemistry is well-established, serving as crucial intermediates for synthesizing a vast array of heterocyclic compounds and as pharmacologically active agents in their own right.[1][2] TSCs and their derivatives, thiosemicarbazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties.[3][4][5] A key strategy in optimizing the potency of these molecules involves the strategic substitution on their aryl rings. Among the most effective modifications is the introduction of halogens (F, Cl, Br, I), which profoundly alters the molecule's physicochemical profile and, consequently, its interaction with biological targets.
Synthesis of Thiosemicarbazide Derivatives
The most common and efficient method for synthesizing N-substituted thiosemicarbazides involves the nucleophilic addition of a carbohydrazide to an appropriate isothiocyanate.[1][6] This straightforward reaction allows for modular assembly, where both the hydrazide and the isothiocyanate components can be varied to create a diverse library of compounds.
Caption: General workflow for the synthesis of thiosemicarbazides.
Experimental Protocol 1: Synthesis of a Non-Halogenated Thiosemicarbazide
Synthesis of 1-(benzoyl)-4-(phenyl)thiosemicarbazide
-
Dissolution: Dissolve benzoyl hydrazide (1.36 g, 10 mmol) in 30 mL of warm ethanol in a 100 mL round-bottom flask.
-
Addition: To this solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise while stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The white crystalline product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallize from ethanol to obtain the pure compound.
Experimental Protocol 2: Synthesis of a Halogenated Thiosemicarbazide
Synthesis of 1-(4-chlorobenzoyl)-4-(phenyl)thiosemicarbazide
-
Dissolution: Dissolve 4-chlorobenzoyl hydrazide (1.71 g, 10 mmol) in 30 mL of warm ethanol in a 100 mL round-bottom flask.
-
Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the mixture under reflux for 2-3 hours.
-
Monitoring: Track the reaction's progress via TLC.
-
Isolation: Upon completion, allow the mixture to cool. The resulting precipitate is the desired product.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to achieve high purity.
The Physicochemical Impact of Halogenation
The decision to introduce a halogen substituent is a cornerstone of modern medicinal chemistry. This strategic choice is not arbitrary; it is based on the predictable and powerful influence of halogens on a molecule's electronic and steric properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.
Caption: Influence of halogenation on molecular properties.
-
Lipophilicity: Halogens are more lipophilic ("fat-loving") than hydrogen. Their inclusion, particularly Cl, Br, and I, increases the overall lipophilicity of the thiosemicarbazide molecule.[2] This is a critical factor for drug efficacy, as enhanced lipophilicity often facilitates easier passage across biological membranes, such as the bacterial cell wall or the membrane of a cancer cell, allowing the compound to reach its intracellular target more effectively.[7]
-
Electronic Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can alter the electron density across the entire molecule, influencing the acidity of N-H protons and the molecule's ability to act as a hydrogen bond donor or acceptor. These modifications can significantly change the binding affinity of the compound for its target protein or enzyme.
-
Halogen Bonding: Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond donors. This is a highly directional, non-covalent interaction between the electropositive region on the halogen and a Lewis base (e.g., an oxygen or nitrogen atom on a biological target).[8] This specific interaction can provide an additional anchor point, enhancing binding affinity and selectivity in a way that non-halogenated analogs cannot.[9]
Comparative Biological Activities: A Data-Driven Analysis
The tangible benefits of halogenation are most evident when comparing the biological potencies of halogenated versus non-halogenated thiosemicarbazides across various therapeutic areas.
Antimicrobial Activity
Halogen substitution has repeatedly been shown to enhance the antibacterial and antifungal properties of thiosemicarbazides. The increased lipophilicity aids in penetrating the complex cell walls of microorganisms, and electronic modifications can improve inhibition of essential microbial enzymes.
One study highlighted that a thiosemicarbazide with a 3-chlorophenyl substituent demonstrated the highest antibacterial activity against all tested Gram-positive bacterial strains, with a Minimum Inhibitory Concentration (MIC) as low as 1.95 µg/mL against Staphylococcus species.[3] Another derivative with a 3-fluorophenyl group also showed significant activity.[3] This contrasts with many non-halogenated analogs, which often show weaker activity.[3]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R1-Substituent | R2-Substituent | S. aureus | E. coli | Reference |
| TSC-1 | 3-Trifluoromethylbenzoyl | 3-Chlorophenyl | 3.9 | >1000 | [3] |
| TSC-2 | 3-Trifluoromethylbenzoyl | 3-Fluorophenyl | 15.63 | >1000 | [3] |
| TSC-3 | 3-Trifluoromethylbenzoyl | Phenyl | >1000 | >1000 | [3] |
| TSC-4 | 4-Fluorobenzoyl | 4-N-ethyl | ~136 | ~136 | [1] |
| TSC-5 | 3,4-Difluoroacetophenone | (none) | Active | Active | [10][11] |
Note: Data is compiled and representative of trends reported in the cited literature. Direct comparison between different studies requires caution due to variations in assay conditions.
Anticancer Activity
In oncology, thiosemicarbazides are investigated for their ability to chelate essential metal ions (like iron and copper) required by cancer cells for proliferation and for inhibiting enzymes like ribonucleotide reductase.[9][12] Halogenation can amplify these effects. The addition of iodine, a large and polarizable halogen, can increase lipophilicity and introduce the potential for strong halogen bonds, improving binding affinity and allowing the compound to better penetrate cell membranes to reach its target.[7]
A study on novel thiosemicarbazide analogs found that compounds with electron-withdrawing groups like halogens were the most promising anticancer agents.[12] Specifically, a 4-chlorobenzoyl derivative (5a) and a 4-bromobenzoyl derivative (5e) exhibited potent activity against the B16F10 melanoma cell line, with IC50 values of 0.7 and 0.9 µg/mL, respectively, comparable to the standard drug doxorubicin (0.6 µg/mL).[12]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | Substituent | Cell Line | IC50 (µM) | Reference |
| TSC-A | 4-Chlorobenzoyl | B16F10 | ~1.6 (0.7 µg/mL) | [12] |
| TSC-B | 4-Bromobenzoyl | B16F10 | ~2.5 (0.9 µg/mL) | [12] |
| TSC-C | 4-Methylbenzoyl | B16F10 | >28 | [12] |
| Ligand L | Phenylcarbamothioyl | A549 (Lung) | 589 | [13] |
| Cu(II) Complex of L | Phenylcarbamothioyl | A549 (Lung) | 599 | [13] |
Anticonvulsant Activity
Many thiosemicarbazone derivatives (formed from the condensation of thiosemicarbazides with ketones or aldehydes) have been evaluated for their anticonvulsant properties.[14] Halogenated derivatives have emerged as particularly potent candidates in preclinical seizure models. For instance, a thiosemicarbazone bearing a 3-chlorophenyl group and another with a 4-fluorophenyl group were identified as highly active compounds against maximal electroshock (MES)-induced seizures.[15] Another study found that a compound with both 3-bromo and 4-chloro phenyl substituents was the most active in their series.[16] This suggests that the electronic properties and lipophilicity conferred by halogens are crucial for interacting with the neurological targets responsible for seizure propagation.
Table 3: Comparative Anticonvulsant Activity
| Compound ID | Substituent(s) | Seizure Model | Activity | Reference |
| TSC-X | N-(3-chlorophenyl) | MES | Highly Active | [15] |
| TSC-Y | N-(4-fluorophenyl) | MES | Highly Active | [15] |
| TSC-Z | N-(4-methylphenyl) | scPTZ | Most Active | [15] |
| PS6 | 2-(3-bromobenzylidene)-N-(4-chlorophenyl) | MES | ED50 > 50mg/kg | [16] |
Standardized Biological Assay Protocol
To ensure that comparative data is robust and reproducible, standardized protocols are essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol 3: Broth Microdilution Assay for MIC Determination
-
Preparation of Stock Solution: Dissolve the synthesized thiosemicarbazide compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus ATCC 29213) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth. This will create a range of decreasing concentrations across the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The comparative analysis unequivocally demonstrates that halogen substitution is a powerful and effective strategy for enhancing the biological activity of thiosemicarbazide derivatives. By modulating key physicochemical properties such as lipophilicity and electronic distribution, and by introducing the possibility of specific halogen bonding interactions, halogenation provides a rational path toward more potent therapeutic candidates. While the effect can vary depending on the halogen, its position on the ring, and the specific biological target, the data consistently show that halogenated analogs frequently outperform their non-halogenated counterparts in antimicrobial, anticancer, and anticonvulsant assays. This guide underscores the importance of such structure-activity relationship studies in the ongoing quest for novel and more effective drugs.
References
- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide (CAS No. 71058-34-9)[1], a compound representative of the thiosemicarbazide class of chemicals. As a Senior Application Scientist, this document is crafted to instill a deep sense of scientific integrity and operational excellence, ensuring that every step is not just a protocol to be followed, but a measure to be understood.
Section 1: Hazard Assessment and Classification
This compound belongs to the thiosemicarbazide family of compounds. Chemicals in this class are generally characterized by a high degree of acute toxicity, particularly if ingested.[4][5][9][10][12] The primary hazards associated with thiosemicarbazides are summarized in the table below.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Potentially fatal if swallowed.[5][9][10][12] | Ingestion |
| Skin Irritation | May cause skin irritation upon contact.[3] | Dermal |
| Eye Irritation | Can cause eye irritation.[3] | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the nose, throat, and lungs.[3] | Inhalation |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[9] | Environmental Release |
Given these hazards, this compound must be treated as hazardous waste .[3][5][8][11] All disposal procedures must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15][16][17]
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
Before initiating any disposal-related activities, the selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The causality behind each piece of equipment is rooted in preventing the primary exposure routes identified.
-
Hand Protection: Wear nitrile rubber gloves. Gloves must be inspected for integrity before use. Employ the proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]
-
Eye and Face Protection: Use chemical safety goggles and a face shield. This is in accordance with OSHA eye and face protection regulations (29 CFR 1910.133) and European Standard EN166.[2][9]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary, especially when handling the solid compound, to prevent the inhalation of dust.[2][6][9]
-
Protective Clothing: A lab coat or a chemical-resistant suit is required to protect against skin contact.[2][3][6]
Workflow for Disposal of this compound
Caption: A flowchart outlining the key phases for the safe disposal of this compound.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.
Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible materials and to ensure cost-effective disposal.
-
Solid Waste:
-
Carefully sweep up any solid this compound using appropriate tools to avoid generating dust.[2][6]
-
Place the solid waste into a designated, clean, and dry container made of a compatible material.[4][5]
-
The container must be sealable and clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[15]
-
-
Liquid Waste (Solutions):
-
Do not dispose of solutions containing this compound down the drain.[2]
-
Collect liquid waste in a designated, leak-proof, and sealable container.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including the solvent and "this compound".
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Dispose of these contaminated items in the designated solid hazardous waste container.[2]
-
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully cover the material with a non-combustible absorbent material like sand.[4]
-
Collect: Using a clean shovel or other appropriate tools, carefully place the spilled material and absorbent into a labeled hazardous waste container.[4][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
Proper storage of the collected waste is critical while awaiting final disposal.
-
Container Management: Keep the hazardous waste container tightly closed except when adding waste.[2][6]
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][9] The storage area should be a designated satellite accumulation area (SAA) or a central accumulation area (CAA) in compliance with EPA regulations.[15]
-
Security: The storage area should be secure and accessible only to authorized personnel.[6]
The final disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.
-
Professional Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[2][5]
-
Recommended Disposal Method: The preferred method of disposal for thiosemicarbazide compounds is chemical incineration in an incinerator equipped with an afterburner and a scrubber.[2] This method ensures the complete destruction of the toxic compound.
-
Documentation: Ensure all necessary hazardous waste manifests and other documentation are completed in accordance with local, state, and federal regulations.
Logical Relationship of Disposal Procedures
References
- 1. scbt.com [scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 17. dam.assets.ohio.gov [dam.assets.ohio.gov]
Personal protective equipment for handling 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
Comprehensive Safety & Handling Guide: 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of this compound. As a member of the thiosemicarbazide class of compounds, this material should be treated with extreme caution. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to operate safely, minimizing exposure risk and ensuring regulatory compliance.
Core Hazard Assessment & Toxicological Profile
The primary routes of potential exposure in a laboratory setting are ingestion, inhalation of airborne powder, and skin or eye contact.[3][4] Chronic exposure to related compounds has been linked to potential blood and liver damage.[5] Upon thermal decomposition, thiosemicarbazides can release highly toxic fumes, including nitrogen and sulfur oxides.[6][7]
Table 1: GHS Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 2) | GHS06 Skull and Crossbones | Danger | H300: Fatal if swallowed[1] |
| Skin Corrosion/Irritation | GHS07 Exclamation Mark | Warning | Causes skin irritation[5][8] |
| Serious Eye Damage/Irritation | GHS07 Exclamation Mark | Warning | Causes serious eye irritation[5][8] |
Mandatory Personal Protective Equipment (PPE) Protocol
Engineering controls are the primary method of exposure prevention; however, the correct use of PPE is a mandatory final barrier to protect laboratory personnel.[9][10] Do not handle this compound without the appropriate PPE.
-
Eye and Face Protection : The causality for this requirement is to prevent accidental contact of the powder or solutions with the eyes.
-
Skin and Body Protection : Direct skin contact can cause irritation and potential systemic absorption.[4][5]
-
Gloves : Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or holes before use.[6][12][13] Employ proper glove removal technique to avoid contaminating your skin.[6]
-
Lab Coat : A clean, buttoned lab coat must be worn to protect skin and personal clothing.[4][5][8]
-
Apparel : Full-length pants and closed-toe shoes are mandatory in the laboratory.[4][14]
-
-
Respiratory Protection : The fine, crystalline nature of this compound presents a significant inhalation hazard.[15]
-
Required for Solids : A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, N100, or P3) must be used whenever handling the solid powder outside of a glovebox or other fully contained system.[1][6][8][11] This is especially critical during weighing and transfer operations where dust generation is likely.
-
Emergency Use : For large spills or uncontrolled releases, a full-facepiece, positive-pressure, air-supplied respirator is necessary.[5]
-
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
|---|---|---|---|
| Weighing/Transferring Solid | Safety Goggles (Face shield recommended) | Nitrile Gloves, Lab Coat | Required : NIOSH/EN approved respirator |
| Handling Solutions | Safety Goggles | Nitrile Gloves, Lab Coat | Not required if handled in a fume hood |
| Spill Cleanup (Solid) | Safety Goggles and Face Shield | Double Nitrile Gloves, Lab Coat/Apron | Required : NIOSH/EN approved respirator |
| Waste Disposal | Safety Goggles | Nitrile Gloves, Lab Coat | As needed based on exposure risk |
Engineering Controls for Exposure Minimization
Relying solely on PPE is insufficient. The most effective way to prevent exposure is to use robust engineering controls that contain the hazard at its source.[16]
-
Chemical Fume Hood : All procedures involving the handling of solid this compound must be performed inside a certified chemical fume hood.[9][11] This contains airborne particles and prevents them from entering the general laboratory workspace.
-
Ventilated Enclosures : For weighing procedures, use a ventilated balance enclosure or a fume hood to minimize dust dispersion.[15]
-
Designated Area : Establish a designated area within the lab specifically for working with this highly toxic compound. Cover the work surface with disposable absorbent bench paper to contain any minor spills.[15]
Standard Operating Procedure (SOP) for Handling
A systematic workflow is essential for safety. The following procedure must be followed for all operations involving this compound.
Step 1: Preparation
-
Review Documentation : Thoroughly read and understand this guide and any available safety data for analogous compounds before beginning work.[14]
-
Verify Controls : Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE : Gather all necessary and correctly sized PPE. Inspect for damage.
-
Prepare Workspace : Cover the fume hood work surface with disposable bench paper. Clearly label all destination containers.[14]
Step 2: Handling & Operation
-
Transfer : Gently scoop the chemical using a spatula. Avoid any actions that could generate dust, such as dropping or rapid movements.[15] Use weigh boats or paper to contain the solid during weighing.
-
Container Management : Keep the source container tightly closed at all times when not in active use.[6][15]
-
Dissolution : If preparing a solution, add the solid to the solvent slowly. Work over a secondary container to catch any potential spills.
-
No Unattended Operations : Never leave an open container of the chemical unattended.
Step 3: Post-Operation
-
Decontamination : Wipe down the work area, spatula, and any other equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
PPE Removal : Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene : Wash hands thoroughly with soap and water immediately after the procedure is complete, even after wearing gloves.[6][14]
Caption: Workflow for the safe handling of this compound.
Emergency Protocols
Immediate and correct response to an emergency is critical to mitigating harm.
Spill Response
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the area.[1][6]
-
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.
-
Secure : Prevent entry into the spill area.
-
PPE : Don full PPE, including a respirator, double gloves, and eye/face protection, before re-entering the area.[5][8]
-
Contain : Do not use water. For a solid spill, carefully cover it with a plastic sheet to minimize dust. Gently scoop the material into a labeled, sealed container for hazardous waste.[3][8] Do not create dust.[6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and towels, which must also be disposed of as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Exposure and First Aid
Medical personnel must be made aware of the material involved.[13][17] Show them this guide or the relevant SDS for an analogous compound.
-
Ingestion : FATAL IF SWALLOWED . Do NOT induce vomiting.[3][11] Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[2][17]
-
Inhalation : Move the victim to fresh air immediately.[3][11] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[11] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][11][17] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to prevent environmental contamination and harm to others.
-
Waste Classification : All this compound, whether pure, in solution, or as a contaminant on other materials (e.g., gloves, paper towels, weigh boats), is classified as hazardous waste due to its high toxicity.[18]
-
Containment : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless directed by your EHS office.[9]
-
Disposal : The disposal of this waste must be handled by a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations.[5][7][18] Do not pour any amount down the drain.[1][6]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this potent compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. technopharmchem.com [technopharmchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ie [fishersci.ie]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. uwlax.edu [uwlax.edu]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
